Panobinostat

Catalog No.
S548068
CAS No.
404950-80-7
M.F
C21H23N3O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panobinostat

CAS Number

404950-80-7

Product Name

Panobinostat

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+

InChI Key

FPOHNWQLNRZRFC-ZHACJKMWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LBH589; LBH 589; LBH-589; NVP-LBH589; NVP-LBH 589; Panobinostat; trade name Farydak;

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO

The exact mass of the compound Panobinostat is 349.17903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action: A Multi-Pathway Attack on Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Panobinostat is a pan-deacetylase inhibitor (pan-DACi) that targets Class I, II, and IV zinc-dependent HDAC enzymes [1] [2] [3]. Its mechanism involves several key pathways:

  • Epigenetic Modulation & Gene Expression: this compound inhibits HDACs, leading to accumulation of acetylated histones. This relaxes chromatin structure, allowing transcription of genes that had been silenced in cancer cells, including tumor suppressor genes [2] [4].
  • Protein Degradation Pathways: Inhibition of HDAC6 disrupts the aggresome pathway, which cells use to dispose of misfolded proteins. Combined with proteasome inhibitors like bortezomib, this causes lethal accumulation of toxic proteins in myeloma cells [1] [3].
  • Apoptosis and Cell Cycle Arrest: Treatment leads to increased levels of the cell cycle regulator p21, elevated activity of caspase-3/7, and cleavage of PARP. It also decreases levels of anti-apoptotic factors like Bcl-2 and Bcl-XL, driving cells toward programmed cell death [2].
  • Additional Anticancer Effects: The drug also demonstrates anti-angiogenic properties and can remodel the tumor microenvironment [2].

The following diagram illustrates the key mechanistic pathways of this compound:

Key molecular pathways of this compound-induced cancer cell death.

Quantitative Pharmacological Profile

The table below summarizes key pharmacokinetic parameters of this compound:

Parameter Value / Description Source
Bioavailability 21% (significant first-pass effect) [5] [6] [3]
Tmax (Time to Cmax) ~1-2 hours [5] [3]
Cmax (20 mg dose) 21.6 ng/mL [5]
Protein Binding ~90% [6]
Primary Metabolizing Enzymes CYP3A4 (major), CYP2D6, CYP2C19 (minor) [5] [6] [3]
Elimination Half-life ~30-37 hours [6] [3]
Route of Elimination Feces (44-77%), Urine (29-51%) [6] [3]
Effect of Food No significant effect on bioavailability [1]

Clinical Application and Regulatory Status

This compound received accelerated FDA approval in 2015 for combination treatment of relapsed or refractory multiple myeloma, used with bortezomib and dexamethasone in patients who had received at least two prior regimens [7] [4] [8]. This approval was based on improved progression-free survival observed in the Phase III PANORAMA-1 trial [4] [9].

However, in March 2022, the FDA withdrew this compound's approval for multiple myeloma. The withdrawal occurred because the sponsor could not complete the required post-approval clinical trials to verify and describe the drug's clinical benefit, a condition of the accelerated approval pathway [9]. Despite this withdrawal, research continues, including clinical trials for other cancers such as diffuse intrinsic pontine glioma (DIPG) and Hodgkin's lymphoma [10] [8].

Key Safety and Handling Considerations

  • Boxed Warnings: The U.S. labeling included boxed warnings for severe diarrhea and severe/fatal cardiac events (e.g., cardiac ischemia, arrhythmias, ECG changes) [7] [4].
  • Hematologic Toxicity: Myelosuppression, particularly thrombocytopenia, neutropenia, and lymphocytopenia, was a common dose-limiting toxicity [5] [4].
  • Drug Interaction Considerations:
    • CYP3A4 Inhibitors (e.g., ketoconazole) increase this compound plasma concentration; dose reduction is recommended [1] [4].
    • CYP3A4 Inducers (e.g., rifampin) may decrease this compound efficacy and should be avoided [4].
    • This compound itself is an inhibitor of CYP2D6, which can affect concentrations of co-administered drugs metabolized by this enzyme, such as dexamethasone [5].
  • Hepatic Impairment: Hepatic impairment increases this compound plasma concentration, suggesting a need for lower starting doses in patients with mild to moderate impairment [5].

Experimental Research and Protocols

For researchers, key experimental findings and methodological considerations include:

  • In Vitro Cytotoxicity: this compound exhibits potent activity at nanomolar concentrations (LD90 for 90% cell death ranges from 14-541 nM across various cancer cell lines) [1]. Hematologic malignancy cell lines are generally more sensitive than solid tumor lines [1].
  • Drug Combination Synergy: A well-documented synergistic effect exists with the proteasome inhibitor bortezomib [3]. Preclinical studies also show synergy with sirolimus against pancreatic cancer cells [6].
  • Pharmacodynamic Biomarker Assay: A standard method to confirm HDAC inhibitory activity in vitro and in vivo is to measure levels of acetylated histone H3 in target cells using western blotting or immunofluorescence [2] [10]. An increase in acetylation confirms on-target engagement.
  • Dosing Schedule: Continuous dosing in early trials led to dose-limiting QTc prolongation. Subsequent studies established that intermittent dosing schedules (e.g., three times per week) improve tolerability [1].

This compound remains a powerful tool for probing HDAC biology and a candidate for drug repurposing efforts. Its multifaceted mechanism and research applications provide a strong foundation for ongoing scientific exploration.

References

panobinostat discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Targeting HDACs

The discovery of panobinostat was grounded in the rationale that epigenetic dysregulation is a key event in tumorigenesis.

  • Epigenetic Dysregulation in Cancer: In addition to genetic mutations, heritable changes in gene expression that do not involve DNA sequence alterations (e.g., post-translational modifications of histone proteins) are common in cancer and can be a preliminary transforming event. [1]
  • HDAC Function: HDACs work alongside histone acetylases (HATs) to control gene expression. An imbalance between these activities can lead to the silencing of critical tumor suppressor genes. [2] [1]
  • Expanded Mechanism: Beyond histones, HDACs regulate many non-histone proteins, including transcription factors (p53, NF-κB), and proteins involved in DNA repair (Ku70), protein stability (Hsp90), and cell structure (α-tubulin). Inhibiting HDACs disrupts these oncogenic pathways. [1]

Mechanism of Action of this compound

This compound is a potent, oral, pan-deacetylase (pan-DAC) inhibitor, active against Class I, II, and IV HDACs at nanomolar levels. [3] [2] [1] Its therapeutic effects are mediated through multiple interconnected mechanisms as shown in the following diagram and table.

This compound's multi-faceted mechanism of action. [2] [1]

The following table summarizes the key mechanistic pathways and their biological consequences.

Mechanism / Pathway Key Components / Markers Biological / Therapeutic Outcome
Epigenetic Modulation [2] [1] Histone hyperacetylation (H3K4me3, AcH3K9,14); Open chromatin Altered gene expression; Re-expression of silenced tumor suppressors
Cell Cycle Arrest [2] Increased p21; Modulation of E2F1 G2/M or G1 phase arrest; Inhibition of proliferation
Apoptosis Induction [2] Increased caspase-3/7; Cleaved PARP; Decreased Bcl-2, Bcl-XL Activation of both intrinsic & extrinsic apoptosis pathways
Protein Stability & Degradation [1] Inhibition of Hsp90; Disruption of aggresome pathway; α-tubulin hyperacetylation Oncoprotein degradation (e.g., Bcr-Abl); Accumulation of misfolded proteins; Cell stress
Immune & Tumor Microenvironment [2] Upregulated PD-L1, IFN-γR1; Angiogenesis inhibition Potential immunomodulatory effects

Clinical Development and Applications

This compound received FDA accelerated approval in February 2015 for the treatment of multiple myeloma. [3]

Development Aspect Key Details
Approved Indication Relapsed or refractory multiple myeloma (in combination with bortezomib and dexamethasone) for patients who have received ≥ 2 prior regimens. [3] [4]
Clinical Trial (Example) PANORAMA-1: Phase III trial leading to approval. PANEX: Expansion protocol confirming efficacy and safety, including use of subcutaneous bortezomib. [4]
Typical Dosing 20 mg orally, three times per week. [4]
Common Adverse Events (Grade 3/4) Thrombocytopenia (47%), fatigue (31%), dehydration (26%), diarrhea (18%). [4]
Boxed Warnings Severe diarrhea and severe/fatal cardiac events. Administered with a Risk Evaluation and Mitigation Strategy (REMS). [3]

Preclinical Experimental Models

Key preclinical experiments established this compound's efficacy and supported its clinical translation.

Experimental Area Model / Assay Type Key Methodology / Protocol Outline

| In Vitro Cytotoxicity & Viability [5] | MTT viability assay; Patient-derived xenograft (PDX) cell lines; Cancer cell lines (e.g., HUH6, HepG2). | 1. Seed 5×10⁴ cells/well in 96-well plates. 2. Expose to drug concentration range (e.g., 5 nM–100 µM) for 48h. 3. Add MTT reagent and incubate. 4. Measure formazan crystal absorbance. Calculate IC₅₀ and AUC. | | Mechanism & Pathway Analysis [5] | Western Blot; RNA Sequencing; Apoptosis assays. | 1. Western Blot: Isolate whole cell/nuclear proteins (20 µg), separate on 4-20% gradient gel, transfer, incubate with primary (overnight, 4°C) and secondary antibodies, detect via ECL. [5] 2. RNA-Seq: Isolate RNA, prepare library, sequence (e.g., HiSeq2500), align reads, perform differential expression (e.g., DESeq2) and pathway analysis (GSEA). [5] 3. Apoptosis: Use CellEvent Caspase-3/7 Green reagent; detect fluorescent positive cells. [5] | | In Vivo Efficacy [5] | Patient-Derived Xenograft (PDX) models; Genetically engineered mouse models. | 1. Implant patient-derived tumor cells into immunodeficient mice. 2. Randomize and treat with vehicle vs. This compound (or combinations). 3. Monitor tumor volume/growth. 4. Perform histological and molecular analysis on excised tumors. |

Emerging Research and Future Directions

Research continues to explore this compound's potential in other cancers and novel combinations.

  • Pediatric Brain Tumors: this compound is a potent inhibitor of tumor cell growth in preclinical models of diffuse intrinsic pontine glioma (DIPG) and is being evaluated in clinical trials (e.g., NCT02717455). Challenges include poor blood-brain barrier penetration, investigated via convection-enhanced delivery. [6]
  • Solid Tumors: Drug prioritization platforms identified this compound as highly efficacious in metastatic hepatoblastoma (HB), where its effect is mediated by post-translational obstruction of the MYC oncoprotein. [5]
  • Novel Mechanisms: Studies reveal this compound can inhibit breast cancer progression via a Vps34-mediated exosomal pathway, stimulating exosome release and regulating secretory autophagy. [7]
  • Neurological Disorders: Preclinical studies show this compound ameliorates experimental autoimmune encephalomyelitis (EAE) by inhibiting microglia-mediated neuroinflammation and mitochondrial dysfunction. [8]
  • Combination Therapies: A key strategy involves combining this compound with other agents to overcome resistance, such as proteasome inhibitors (bortezomib), histone demethylase inhibitors (GSK-J4), or conventional chemotherapy, showing synergistic effects. [6] [5] [1]

This compound serves as a prime example of rational drug design targeting epigenetic mechanisms. Its continued study across cancer types and investigation into predictive biomarkers will help clinicians and researchers better define its role in the therapeutic landscape.

References

panobinostat epigenetic regulation chromatin structure

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling Pathways

Panobinostat's therapeutic effects are mediated through a network of interconnected sub-pathways that are initiated by HDAC inhibition.

G This compound This compound HDAC_Inhibition HDAC Inhibition (Class I, II, IV) This compound->HDAC_Inhibition Histone_Acetylation ↑ Histone Acetylation HDAC_Inhibition->Histone_Acetylation NonHistone_Effects Non-Histone Protein Effects HDAC_Inhibition->NonHistone_Effects Open_Chromatin Open Chromatin Structure Histone_Acetylation->Open_Chromatin Gene_Reactivation Reactivation of Silenced Genes Open_Chromatin->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest (G2-M Phase) Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Reactivation->Apoptosis Differentiation Cellular Differentiation Gene_Reactivation->Differentiation Metastasis_Suppression Suppression of Metastasis Dicer Alters Dicer Expression NonHistone_Effects->Dicer EGFR Alters EGFR/FGFR Signaling NonHistone_Effects->EGFR p21 ↑ p21 p21->Cell_Cycle_Arrest Caspases ↑ Caspase-3/7 Activity Caspases->Apoptosis cleavedPARP ↑ Cleaved PARP cleavedPARP->Apoptosis Bcl2 ↓ Bcl-2, Bcl-XL Bcl2->Apoptosis ID3 ↓ ID3 Protein Migration ↓ Cell Migration ID3->Migration Adhesion ↓ Cell Adhesion ID3->Adhesion Migration->Metastasis_Suppression Adhesion->Metastasis_Suppression Therapy_Sensitization Sensitizes to Targeted Therapies Dicer->Therapy_Sensitization EGFR->Therapy_Sensitization

Visual summary of this compound's multifaceted mechanism of action, from HDAC inhibition to diverse anti-cancer effects.

Key Experimental Data and Protocols

For researchers designing experiments, the following quantitative data and methodological details from preclinical studies serve as a valuable reference.

Table 2: In Vitro Potency (IC₅₀) of this compound in Preclinical Models

Cancer Type Cell Line / Model IC₅₀ Value (nM) Exposure Time Key Readouts
Medulloblastoma [1] UW228 54 nM 72 h Cell viability (CCK assay)
Medulloblastoma [1] UW426 67 nM 72 h Cell viability (CCK assay)
Medulloblastoma [1] MED8A 46 nM 72 h Cell viability (CCK assay)
Epithelioid Sarcoma [2] VAESBJ Low nanomolar range 72 h Anti-proliferation (IncuCyte)
Rhabdoid Tumor [2] A204 Low nanomolar range 72 h Anti-proliferation (IncuCyte)

Table 3: In Vivo Efficacy in Human Tumor Xenograft Models

Cancer Type Model Dosing Regimen Key Finding Reference
Epithelioid Sarcoma VAESBJ xenografts Not fully detailed Significant tumor growth inhibition [2]
Medulloblastoma Leptomeningeal seeding model Intraperitoneal injection Significantly decreased spinal seeding and survival benefit [1]
Core Experimental Protocols
  • Proliferation/Viability Assays:
    • Method: Cells are seeded in 96-well plates and treated with a dose range of this compound. Viability is assessed after 72 hours using colorimetric assays like MTS [2] or CCK-8 [1]. Real-time, longitudinal monitoring can be performed using live-cell imaging systems (e.g., IncuCyte ZOOM) to calculate confluence over time [2].
  • Apoptosis Assays:
    • Method: Cells are treated with this compound for 24-72 hours. Apoptosis is quantified by Fluorescence-Activated Cell Sorting (FACS) after staining with FITC Annexin V and propidium iodide [2]. Alternatively, apoptosis induction can be confirmed by measuring the expression of cleaved caspase-3 via immunoblotting or immunocytochemistry [1].
  • Migration and Adhesion Assays (for metastatic potential):
    • Migration: The wound scratch method using tools like the IncuCyte WoundMaker is employed. The rate of gap closure by migrating cells is measured and compared between treated and control groups [1].
    • Adhesion: Cells are seeded onto plates coated with major extracellular matrix substrates (e.g., fibronectin, collagen I). The strength of adhesion is quantified by measuring the number of cells that remain attached after washing [1].
  • Mechanistic Analysis via Protein Expression:
    • Method: The effects of this compound on key proteins are typically analyzed by western blot. Common targets to investigate include acetylated histone H3 (a direct marker of drug activity), cell cycle regulators (e.g., CCND1), pro-apoptotic proteins (e.g., cleaved caspase-3), and proteins of interest like ID3 and differentiation markers (e.g., synaptophysin, NeuroD1) [1].

Combination Therapy and Clinical Translation

The true potential of this compound is realized in combination regimens, which have demonstrated success in overcoming therapy resistance.

  • Synergy with Proteasome Inhibitors: The combination of this compound with the proteasome inhibitor bortezomib is FDA-approved for relapsed/refractory multiple myeloma. The PANORAMA-1 phase III trial showed this combination significantly improved median progression-free survival (PFS) compared to placebo (11.99 vs. 8.08 months) [3]. An expanded access protocol (PANEX) confirmed the regimen's efficacy and suggested improved tolerability with subcutaneous bortezomib administration [4].
  • Sensitization to Targeted Therapies: Preclinical data shows this compound can modulate growth factor receptor expression (e.g., EGFR, FGFR2) in sarcoma models, which sensitizes tumor cells to subsequent treatment with targeted agents like the EGFR inhibitor erlotinib, leading to enhanced apoptosis [2].

Critical Research Considerations

  • Blood-Brain Barrier (BBB) Penetration: This is a crucial factor for CNS malignancies. Evidence on this compound's CNS penetration is mixed and may be species- and model-dependent [5]. It is a substrate for efflux transporters like P-gp, which can limit its brain distribution. Therefore, direct measurement of unbound drug concentrations in the brain is recommended in preclinical studies rather than relying solely on plasma or cerebrospinal fluid levels [5].
  • Regulation of microRNA Biogenesis: this compound post-transcriptionally regulates Dicer, a key enzyme in microRNA biogenesis. It increases Dicer protein levels but, paradoxically, decreases its enzymatic activity. This indicates that Dicer protein levels alone are not a reliable biomarker of its functional activity, a critical point for mechanistic studies [6].

References

panobinostat neuroprotective effects Huntington's disease

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Epigenetic Modulation

Panobinostat is a pan-histone deacetylase (HDAC) inhibitor that primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC6 [1]. Its neuroprotective effects in Huntington's disease are primarily mediated through the following actions:

  • Histone Hyperacetylation: By inhibiting HDACs, this compound increases the acetylation of histones, particularly at H3 and H4 sites. This leads to a more relaxed chromatin structure, facilitating gene transcription [1] [2]. In HD, this counteracts the transcriptional repression caused by mutant huntingtin (mHTT) protein.
  • Reversal of Transcriptional Dysregulation: A core feature of HD pathogenesis is the widespread disruption of gene expression, which occurs early in the disease process [2]. This compound helps restore transcriptional homeostasis, promoting the expression of genes essential for neuronal function and survival.
  • Prevention of Neuronal Atrophy: Treatment with this compound has been shown to prevent striatal neuronal atrophy and reverse aberrant neuronal differentiation in HD rodent models, providing proof-of-concept that early therapeutic intervention can correct neurodevelopmental changes caused by mHTT [1].

The diagram below illustrates the core mechanism of action of this compound in the context of HD pathophysiology:

G MHTT Mutant Huntingtin (mHTT) HDAC HDAC Overactivity MHTT->HDAC Chromatin Condensed Chromatin (Gene Suppression) HDAC->Chromatin Dysregulation Transcriptional Dysregulation & Neuronal Dysfunction Chromatin->Dysregulation Pano This compound (HDAC Inhibitor) Pano->HDAC Inhibits AcH Increased Histone Acetylation Pano->AcH OpenChromatin Open Chromatin Structure (Gene Expression Restored) AcH->OpenChromatin Neuroprotection Neuroprotective Effects OpenChromatin->Neuroprotection

This compound counters mHTT-induced gene suppression by inhibiting HDACs and promoting histone acetylation.

Preclinical Evidence from HD Models

The therapeutic potential of this compound is supported by evidence from multiple Huntington's disease mouse models:

HD Model Reported Effects of this compound Key Observations Citation
R6/2 & other HD mouse models Amelioration of molecular, cellular, pathological, and behavioral phenotypes. Prevention of striatal neuronal atrophy; enhancement of motor performance. [1]
HD rodent models (early intervention) Reversal of early cellular, molecular, and behavioral phenotypes. Proof-of-concept that neurodevelopmental changes are reversible. [1]
General HD mouse models Induction of histone hyperacetylation; improvement of pathological and behavioral phenotypes. Confirmation of target engagement and functional benefit. [1]

Experimental Protocols & Dosing

Key methodological details from preclinical studies provide a framework for investigating this compound in HD models. The table below summarizes dosing and administration strategies, including data from a stroke study that illustrates CNS target engagement despite a lack of functional improvement in that specific context [3].

Parameter Details from Preclinical Studies
Dosing Regimen In an HD study, low-dose this compound was administered at pre-weaning age [1]. In a stroke model, doses of 3 mg/kg and 10 mg/kg were administered intraperitoneally every other day from day 5 to 15 post-stroke [3].
Administration Route Intraperitoneal (i.p.) injection [3].
Vehicle Composition 4.5% DMSO, Solutol HS-15 (15%), ethanol (10%), and saline (75%) [3].
Evidence of CNS Target Engagement Dose-dependent increase in acetylated histone H3 was observed in the peri-infarct cortex of drug-treated animals in a stroke study, confirming that this compound engages its target in the brain [3].

The typical workflow for a preclinical efficacy study of this compound in rodent models of Huntington's disease can be visualized as follows:

G Start HD Model Rodents (eg. R6/2, KI models) Group Randomized Group Assignment (Sham, Vehicle, Drug Treatment) Start->Group Dosing This compound Administration (e.g., i.p. injection, every other day) Group->Dosing Behavior Behavioral Analysis (Motor performance, cognitive function) Dosing->Behavior Molecular Molecular & Cellular Analysis (Histone acetylation, striatal neuron counts, mHTT aggregates) Behavior->Molecular End Data Integration & Conclusion Molecular->End

Generalized workflow for evaluating this compound efficacy in HD rodent models.

Critical Research Considerations

When evaluating this compound as a potential therapeutic for Huntington's disease, several critical challenges and knowledge gaps must be considered:

  • Blood-Brain Barrier (BBB) Penetrance: The CNS penetration of this compound is a subject of ongoing research. While some studies suggest it is BBB penetrable, its distribution may be limited, and achieving effective concentrations in the brain remains a challenge [4] [1]. Advanced delivery methods, such as convection-enhanced delivery, are being explored to overcome this barrier [1].
  • Toxicity and Side Effects: this compound's broad pan-HDAC inhibition profile is associated with significant adverse effects [1]. This has spurred interest in developing more selective Class I HDAC inhibitors, which may offer a better safety profile while retaining therapeutic benefits [1].
  • Lack of Clinical Translation: Despite promising preclinical results in HD models, it is important to note that this compound failed to improve motor recovery in a clinically relevant model of stroke when combined with physical rehabilitation [3]. This highlights the potential disconnect between efficacy in animal models and human therapeutic outcomes.

Future Research Directions

To advance this compound for Huntington's disease treatment, future work should focus on:

  • Optimizing Delivery: Investigating novel formulations or delivery systems to enhance brain penetration and reduce systemic exposure.
  • Combination Therapies: Exploring synergies with other therapeutic approaches, such as those targeting autophagy or mitochondrial function.
  • Biomarker Development: Identifying robust biomarkers of target engagement and efficacy to better guide clinical trials.

References

panobinostat blood-brain barrier penetration challenges

Author: Smolecule Technical Support Team. Date: February 2026

Evidence on BBB Penetration: A Contested Area

The central challenge is the discrepancy between panobinostat's robust ability to kill brain tumor cells in laboratory dishes and its inconsistent performance in living organisms. The core of this problem lies in whether the drug can effectively cross the BBB to reach its target.

The table below summarizes key preclinical and clinical findings that highlight the current controversy:

Source / Context Key Finding on BBB Penetration Supporting Data / Rationale

| Mouse Model (2021 Study) [1] [2] | Achieves effective brain concentrations | • Brain-to-plasma AUC ratio: 2.63 • Brain Cmax: 60.5 ng/g (vs. plasma Cmax: 27.3 ng/mL) • Concentrations exceeded IC50 for DIPG cell lines | | Non-Human Primates & Human Patients [3] | Limited CNS penetration | • CSF concentrations used as a surrogate suggest poor delivery • Identified as a substrate for efflux transporters (P-gp and Bcrp) | | Clinical Trial (Recurrent Glioblastoma) [3] | Lack of overall survival benefit | Oral this compound + bevacizumab failed to increase survival, suggesting insufficient tumor exposure | | Mouse Model of DIPG [3] | No overall survival benefit | Lack of efficacy despite potent in vitro activity implies inadequate brain penetration |

Mechanisms and Challenges in CNS Delivery

The conflicting evidence can be understood by examining the drug's properties and the BBB's defense mechanisms.

  • Physicochemical Properties: this compound has a moderate molecular weight (349.4 g/mol) and is lipophilic, which are favorable traits for passive diffusion across the BBB [1].
  • Efflux Transporters: A major hindrance is that this compound is a confirmed substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp) [3] [1]. These proteins are highly expressed in the brain's capillaries and actively pump the drug back into the bloodstream, significantly reducing its brain concentration.
  • Protein Binding: High plasma protein binding (around 90%) reduces the fraction of free, pharmacologically active drug available to cross the BBB [1].

Strategies to Overcome the BBB Delivery Hurdle

Given the limitations of systemic administration, researchers are focusing on a direct approach to ensure the drug reaches the brain tumor.

Convection-Enhanced Delivery (CED) of MTX110 CED is a surgical technique that bypasses the BBB by using a small catheter to infuse drugs directly into the brain tissue under positive pressure, allowing for widespread distribution [4].

  • The Formulation: this compound itself has poor water solubility, making it unsuitable for CED. MTX110 is a water-soluble formulation developed specifically for this purpose [5] [4].
  • Preclinical Efficacy & Safety:
    • Potent Antitumor Activity: MTX110 showed low nanomolar IC50 values (5.34 to 47.96 nM) against DIPG cell lines, similar to this compound. It works by inducing G1 cell cycle arrest and apoptosis [5].
    • Significant Survival Benefit: In a patient-derived xenograft rat model of DIPG, CED of MTX110 significantly prolonged survival with no signs of systemic toxicity [5].
    • Favorable Pharmacokinetics: After CED infusion into the brain, the tissue half-life of this compound was approximately 2 to 3 hours, and it was effectively distributed without causing significant toxicity in animal models [5] [4].

The following diagram illustrates the workflow and key findings from the CED approach for this compound delivery.

ced_workflow This compound (Poorly water-soluble) This compound (Poorly water-soluble) Formulate into MTX110 (Water-soluble) Formulate into MTX110 (Water-soluble) This compound (Poorly water-soluble)->Formulate into MTX110 (Water-soluble) Administer via CED Administer via CED Formulate into MTX110 (Water-soluble)->Administer via CED Preclinical In Vivo Testing Preclinical In Vivo Testing Administer via CED->Preclinical In Vivo Testing  In patient-derived xenograft models Key Findings Key Findings Preclinical In Vivo Testing->Key Findings A: Significant survival benefit A: Significant survival benefit Key Findings->A: Significant survival benefit B: No systemic toxicity B: No systemic toxicity Key Findings->B: No systemic toxicity C: Tissue half-life: ~2-3h C: Tissue half-life: ~2-3h Key Findings->C: Tissue half-life: ~2-3h D: Induces G1 cell cycle arrest & apoptosis D: Induces G1 cell cycle arrest & apoptosis Key Findings->D: Induces G1 cell cycle arrest & apoptosis

Experimental Protocols for Key Assessments

For researchers, the methodologies used in these studies are critical for designing future experiments.

1. Assessing CNS Penetration in Murine Models [1]

  • Drug Administration: Intravenous (IV) injection of this compound (e.g., 15 mg/kg) to ensure accurate dosing.
  • Sample Collection: At predetermined time points, collect blood via terminal cardiac puncture and perfuse animals to remove blood from the cerebral vasculature. Remove and weigh the entire brain.
  • Bioanalysis: Homogenize brain tissue. Quantify this compound concentration in both plasma and brain homogenate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
  • Data Analysis: Calculate the Area Under the Curve (AUC) for plasma and brain concentration versus time. The Brain-to-Plasma AUC ratio is the key metric for evaluating penetration.

2. Evaluating Efficacy of CED-Delivered MTX110 [5]

  • In Vitro Potency:
    • Cell Viability Assay: Treat patient-derived DIPG cell lines with a range of MTX110 concentrations.
    • IC50 Calculation: Determine the half-maximal inhibitory concentration after 72-96 hours.
    • Mechanism of Action: Use FACS analysis for cell cycle profiling and caspase 3/7 assays to confirm apoptosis.
  • In Vivo Efficacy and Toxicity:
    • Animal Model: Use immunocompromised mice or rats bearing orthotopic, patient-derived DIPG xenografts.
    • Treatment: Administer MTX110 via CED into the pons/tumor region using an implanted catheter and infusion pump.
    • Endpoints: Compare overall survival between treated and control groups. Perform histopathological analysis of the infused brain tissue to assess toxicity and antitumor effects.

References

panobinostat oligodendrocyte lineage gene regulation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Gene Regulation

Panobinostat is a potent pan-HDAC inhibitor, primarily targeting Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC6 [1]. By inhibiting these enzymes, it promotes histone hyperacetylation, which opens chromatin structure and modulates the transcription of a wide array of genes [1] [2].

A central finding from preclinical studies is that this compound treatment leads to the downregulation of oligodendrocyte lineage genes [1]. This includes genes critical for the survival and differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes [1]. This effect potentially contributes to its failure to modify disease progression in some models like experimental autoimmune encephalomyelitis (EAE), despite causing immunosuppression [1].

However, in other disease contexts, this modulation of the microenvironment is beneficial. The table below summarizes the key regulatory effects of this compound on oligodendrocytes and related neural cells.

Cell Type / Process Effect of this compound Experimental Context Citation
Oligodendrocyte Lineage Genes Downregulation of genes critical for OPC survival and differentiation. In vitro & in vivo EAE mouse model [1]
Microglia (M1 Phenotype) Suppresses activation and pro-inflammatory cytokine release via TLR2/MyD88/IRF5 pathway. In vivo EAE mouse model [3]
Demyelination & Oligodendrocyte Loss Ameliorates demyelination and loss of oligodendrocytes in the spinal cord. In vivo EAE mouse model [3]
Astrocyte Activation Reduces activation in the spinal cord. In vivo EAE mouse model [3]
Diffuse Intrinsic Pontine Glioma (DIPG) Potently inhibits tumor cell growth; restores histone acetylation. Patient-derived cell cultures & xenograft models [1] [4]

Experimental Models and Protocols

The effects of this compound on oligodendrocytes have been evaluated in several key experimental models. The following diagrams outline the workflows and core mechanisms from these studies.

Model 1: Experimental Autoimmune Encephalomyelitis (EAE)

This model is commonly used to study multiple sclerosis. The following diagram illustrates the core signaling pathway investigated in the EAE model study [3].

G This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits MyD88 MyD88 TLR2->MyD88 IRF5 IRF5 MyD88->IRF5 M1 Microglia\nActivation M1 Microglia Activation IRF5->M1 Microglia\nActivation Pro-inflammatory\nCytokines Pro-inflammatory Cytokines M1 Microglia\nActivation->Pro-inflammatory\nCytokines Neuroinflammation &\nDemyelination Neuroinflammation & Demyelination Pro-inflammatory\nCytokines->Neuroinflammation &\nDemyelination

The typical in vivo protocol for this model is as follows [3]:

  • EAE Induction: Mice are immunized with myelin oligodendrocyte glycoprotein (MOG) to induce the disease.
  • Treatment: this compound is administered daily at a dose of 30 mg/kg via intraperitoneal injection.
  • Timeline: Dosing begins around day 13 post-immunization and continues for 16 days.
  • Key Assessments:
    • Clinical Scoring: Daily evaluation of motor function and disease severity.
    • Histopathology: Examination of spinal cord tissue using Luxol Fast Blue (LFB) staining to assess demyelination and immunohistochemistry to quantify oligodendrocyte loss and microglia/astrocyte activation.
    • Molecular Analysis: Western blotting or ELISA to measure protein acetylation levels and inflammatory cytokines.
Model 2: Diffuse Intrinsic Pontine Glioma (DIPG)

This compound has shown significant efficacy in preclinical models of DIPG, a lethal pediatric brain cancer where oligodendrocyte precursor lineage is implicated. The diagram below illustrates the general workflow for evaluating this compound in DIPG models [1] [4] [5].

G H3K27M Mutation H3K27M Mutation HDAC Inhibition HDAC Inhibition H3K27M Mutation->HDAC Inhibition Creates dependency This compound This compound This compound->HDAC Inhibition Histone Hyperacetylation Histone Hyperacetylation HDAC Inhibition->Histone Hyperacetylation Altered Gene\nExpression Altered Gene Expression Histone Hyperacetylation->Altered Gene\nExpression Tumor Cell\nDeath Tumor Cell Death Altered Gene\nExpression->Tumor Cell\nDeath

Key in vitro and in vivo protocols include [1] [4] [5]:

  • Cell Culture: Use of patient-derived DIPG cell cultures carrying the H3K27M mutation.
  • Viability Assays: Cells are treated with a range of this compound concentrations, and viability is measured using assays like CellTiter-Glo over 72 hours to 6 days to determine IC50 values.
  • *In Vivo* Models:
    • Orthotopic Xenografts: DIPG cells are implanted into the pons of immunodeficient mice.
    • Drug Administration: this compound is often delivered via convection-enhanced delivery to overcome the blood-brain barrier, administered twice weekly for three weeks [1].
    • Efficacy Readouts: Tumor growth is monitored by bioluminescence imaging; animal survival is a key endpoint.

Therapeutic Implications and Challenges

The dual role of this compound—damaging oligodendrocyte lineage cells yet showing efficacy in cancer and neuroinflammatory models—highlights the importance of context.

  • Oncology (DIPG): this compound is a promising therapeutic candidate for DIPG. It is currently being evaluated in several active clinical trials (e.g., NCT02717455) [1] [6] [5]. A major challenge is acquired resistance, which is being addressed by investigating combination therapies with agents like the histone demethylase inhibitor GSK-J4 or the proteasome inhibitor marizomib [1].
  • Neuroinflammation (MS): The efficacy of this compound in EAE models appears to be mediated not by remyelination but by targeting the inflammatory microenvironment, specifically by suppressing M1 microglia and oxidative stress [3]. This suggests its potential benefit in neuroinflammatory diseases lies in modulating innate immunity rather than promoting repair.
  • Key Challenge: A significant obstacle for treating brain diseases is this compound's limited permeability across the blood-brain barrier, necessitating advanced delivery methods like convection-enhanced delivery for brain tumors [1]. Its broad inhibition profile is also associated with adverse effects, driving research into more selective HDAC inhibitors [1] [2].

References

panobinostat FDA approval status multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Status and History

The timeline below summarizes the key regulatory events for panobinostat in the United States.

Clinical Trial Data and Efficacy

The FDA's accelerated approval was primarily based on a pre-specified subgroup analysis of the phase III PANORAMA-1 trial (NCT01023308) [1] [2] [3]. The trial enrolled 768 patients with relapsed or relapsed and refractory multiple myeloma who had received 1 to 3 prior lines of therapy [1] [3]. Patients were randomized to receive this compound or placebo, both in combination with bortezomib and dexamethasone [4] [1].

The approval specifically focused on a subgroup of 193 patients who had received at least two prior regimens, including bortezomib and an immunomodulatory agent (IMiD) [1] [5] [2]. The efficacy data for this subgroup is summarized in the table below.

Table 1: Efficacy Outcomes in the Pre-specified Subgroup (Prior Bortezomib & IMiD) from PANORAMA-1 [1] [5] [6]

Efficacy Endpoint This compound + Bortezomib + Dexamethasone (N=94) Placebo + Bortezomib + Dexamethasone (N=99)
Median Progression-Free Survival (PFS) 10.6 months (95% CI, 7.6-13.8) 5.8 months (95% CI, 4.4-7.1)
Hazard Ratio (HR) for PFS 0.52 (95% CI, 0.36-0.76)
Overall Response Rate (ORR) 58.5% - 59% 41.4% - 41%

In the overall trial population, the this compound regimen also demonstrated a statistically significant improvement in median PFS compared to the control arm [4] [3].

Mechanism of Action and Synergy

This compound is an oral pan-histone deacetylase (HDAC) inhibitor that blocks the enzymatic activity of HDACs at nanomolar concentrations [1] [7].

  • Epigenetic Modulation: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation, which relaxes chromatin structure and promotes gene transcription, including genes involved in tumor suppression and cell cycle arrest [1] [7].
  • Protein Homeostasis Disruption: In multiple myeloma, this compound exhibits cytotoxic synergy with the proteasome inhibitor bortezomib [2] [7]. Myeloma cells are particularly vulnerable to proteasome inhibition due to their high rate of protein production. This compound further disrupts protein degradation pathways, leading to the accumulation of polyubiquitinated proteins and inducing endoplasmic reticulum stress, cell cycle arrest, and apoptosis in transformed cells [1] [7].

The following diagram illustrates this synergistic mechanism of action.

G cluster_1 This compound (HDAC Inhibitor) cluster_2 Bortezomib (Proteasome Inhibitor) A Inhibition of Histone Deacetylases (HDACs) B Histone Hyperacetylation A->B C Chromatin Relaxation B->C D Altered Gene Transcription (e.g., Tumor Suppressors) C->D G Endoplasmic Reticulum Stress & Impaired Protein Homeostasis D->G E Inhibition of the 26S Proteasome F Accumulation of Polyubiquitinated Proteins E->F F->G H Cell Cycle Arrest & Apoptosis of Myeloma Cells G->H

Safety and Toxicity Profile

The clinical use of this compound was associated with a significant and complex safety profile, which was a major consideration throughout its regulatory history [5] [2] [3].

Table 2: Selected Adverse Events (AEs) from the PANORAMA-1 Trial [1] [6] [3]

Safety Parameter This compound + Bortezomib + Dexamethasone Placebo + Bortezomib + Dexamethasone
Patients with any Serious AE 60% 42%
Most Common Grade 3/4 AEs
Thrombocytopenia 67.4% 31.4%
Lymphopenia 53.2% 39.8%
Neutropenia 34.5% 11.4%
Diarrhea 25.5% 8.0%
Treatment Discontinuation due to AEs 36% 20%

The drug's label included a Boxed Warning for severe diarrhea and severe/fatal cardiac events, including cardiac ischemia, arrhythmias, and ECG changes [1] [5] [6]. It was approved with a Risk Evaluation and Mitigation Strategy (REMS) to inform healthcare professionals about these risks [1] [5] [2].

Rationale for Withdrawal and Research Implications

The withdrawal of this compound from the U.S. market presents a key case study in drug development.

  • Failure to Fulfill Accelerated Approval Obligations: The accelerated approval was granted on the condition that the sponsor conduct post-market trials to verify and describe the drug's clinical benefit, particularly its effect on overall survival [2] [8] [9]. Secura Bio, the developer, determined that completing these required confirmatory trials was not feasible [8] [9].
  • Risk-Benefit Re-assessment: The combination of a modest clinical benefit (improved PFS but no statistically significant overall survival advantage in the overall population), a significant toxicity burden, and the inability to confirm benefit ultimately led to the decision to withdraw the drug [2] [8] [3].

For the research community, the case of this compound underscores:

  • The critical importance of designing feasible post-approval study plans as part of the accelerated approval pathway.
  • The challenges of managing novel agents with severe toxicities, even in populations with high unmet need.
  • That HDAC inhibition remains a validated target in myeloma, but future drug development may focus on agents with improved therapeutic indices.

References

panobinostat combination therapy bortezomib dexamethasone

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Efficacy Data

The PanBorDex regimen is approved for patients with RRMM who have received at least two prior regimens, including bortezomib and an immunomodulatory agent (IMiD) [1]. The following tables summarize key efficacy and patient demographic data from clinical studies.

Table 1: Key Efficacy Outcomes from Clinical Studies

Study / Cohort Patient Population Median Prior Lines Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
PANORAMA-1 (Pivotal Trial) [1] Relapsed MM, not bortezomib-refractory ≥2 prior regimens Significantly improved vs placebo 7.8-month improvement vs placebo -
UK Routine Care (2022) [2] [3] Heavily pre-treated RRMM 5.6 44.2% 3.4 months 9.5 months
PANEX Trial (2018) [4] Previously treated myeloma 4 56% - -

Table 2: Baseline Characteristics of the UK Routine Care Cohort (N=61) [2]

Characteristic Value
Median Age 72 years
Disease Status 68.9% Refractory
Prior Bortezomib Exposure 95%
Prior IMiD Exposure 100%
Double Refractory (PI + IMiD) 44.3%
Prior Daratumumab 18%

Application Notes & Experimental Protocols

Patient Selection and Treatment Rationale
  • Indication: The regimen is indicated for patients with RRMM who have received ≥2 prior regimens including bortezomib and an IMiD [1].
  • Mechanistic Rationale: The combination provides synergistic anti-myeloma activity through simultaneous inhibition of the proteasome and aggresome pathways, leading to irreversible endoplasmic reticulum stress and apoptosis, even in resistant cells [5] [6].
  • Pre-clinical Validation: In vivo studies using murine xenograft models have demonstrated that the triple combination results in significant tumor growth inhibition and prolonged survival compared to doublet therapies or single agents [5].
Dosing and Schedule Administration

Clinical practice shows that two-thirds of patients require reduced-dose intensity to manage toxicity. The following workflow illustrates a common dose optimization strategy, supported by the PANEX trial and real-world studies [2] [4].

G Start Treatment Initiation: 21-Day Cycles Phase1 Treatment Phase 1 Start->Phase1 Eval1 Response Evaluation (After 2-3 Cycles) Phase1->Eval1 Decision1 Clinical Benefit with Manageable Toxicity? Eval1->Decision1 Decision1->Start No (Dose Adjust/Discontinue) Phase2 Treatment Phase 2 (Maintenance/Continuation) Decision1->Phase2 Yes Eval2 Ongoing Monitoring Until Progression/Unacceptable Toxicity Phase2->Eval2

Table 3: Dosing Protocols and Modifications

Component Standard/Full Dose Attenuated/Reduced Doses Administration & Schedule
Panobinostat 20 mg, 3 times per week (e.g., Days 1, 3, 5, 8, 10, 12) [4] 10 mg, 15 mg, or 20 mg, 2 times per week [2] [3] Oral, in repeated 21-day cycles.
Bortezomib 1.3 mg/m², twice weekly (e.g., Days 1, 4, 8, 11) [4] 0.7 mg/m² or 1.0 mg/m², once or twice weekly [2] [3] Subcutaneous injection is preferred to reduce neuropathy risk [4].
Dexamethasone 20 mg, on day of/after bortezomib [4] Per physician's discretion. Oral/Intravenous.
Safety and Tolerability Management

The PanBorDex regimen is associated with significant toxicities that require proactive management.

  • Hematologic Toxicity: Thrombocytopenia is the most common grade 3-4 adverse event. Management strategies include routine blood monitoring, dose reductions, and platelet transfusions as needed [2] [4].
  • Gastrointestinal Toxicity: Diarrhea occurs frequently. Patients should receive prophylactic anti-diarrheal medications, be advised on dietary modifications, and be closely monitored for dehydration [2] [3] [4].
  • Other Adverse Events: Other notable grade 3-4 events include fatigue and dehydration. Peripheral neuropathy is less common with subcutaneous administration of bortezomib [4].

Conclusion

The PanBorDex regimen represents an important epigenetic-based therapeutic option for heavily pre-treated RRMM patients. Its clinical application is characterized by:

  • Synergistic Mechanism: Offers a scientifically robust, dual-pathway targeting approach [5] [6].
  • Proven Efficacy: Demonstrates clinically meaningful responses and disease control in a complex, multi-refractory patient population [2] [3].
  • Tolerability Challenges: Requires vigilant toxicity management and the nearly universal use of attenuated dosing schedules in real-world practice to ensure patients can derive benefit while maintaining quality of life [2] [3].

References

Comprehensive Application Notes and Protocols: UPLC Analytical Method Development and Validation for Panobinostat

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Panobinostat (commercially known as LBH589) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant clinical efficacy in the treatment of various cancers, including cutaneous T-cell lymphoma, chronic lymphocytic leukemia, and metastatic hepatoblastoma. [1] [2] [3] As a novel chemotherapeutic agent, this compound requires robust analytical methods to ensure its quality, safety, and efficacy in pharmaceutical formulations. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique that offers enhanced resolution, sensitivity, and reduced analysis time compared to conventional HPLC methods, making it particularly suitable for quality control in pharmaceutical development and manufacturing.

The development and validation of UPLC methods for this compound are critical for several reasons: to accurately quantify the active pharmaceutical ingredient (API) in dosage forms, to monitor stability under various storage conditions, and to detect and characterize degradation products that may form during manufacturing or storage. Additionally, comprehensive method validation provides assurance that the analytical procedure is suitable for its intended purpose and generates reliable results that meet regulatory standards. This document presents detailed application notes and experimental protocols for UPLC method development, validation, and application for this compound based on current research and regulatory guidelines.

Chromatographic Method Parameters and Conditions

Optimized UPLC Conditions

The development of a UPLC method for this compound requires careful optimization of various chromatographic parameters to achieve optimal separation, resolution, and sensitivity. Based on comprehensive studies, the following conditions have been established for effective separation and quantification of this compound and its degradation products:

Table 1: Optimized UPLC Conditions for this compound Analysis

Parameter Specification Alternative Conditions
Column Acquity UPLC Hibar C18 (100 mm × 2.1 mm, 1.8 µm) Waters Xbridge C18 (50 × 4.6 mm, 3.0 µm) for HPLC [1]
Mobile Phase 0.1% ortho phosphoric acid and acetonitrile (50:50% v/v) [4] Gradient program with 10 mM ammonium formate buffer (pH 3.0) and ethanol [1]
Flow Rate 0.3 mL/min [4] 0.5 mL/min for HPLC methods [1]
Injection Volume 3 µL (HPLC) [1] 1-5 µL (typical for UPLC)
Column Temperature 30°C [4] Ambient temperature
Detection Wavelength 266 nm [4] 277 nm for HPLC methods [1]
Retention Time ~1.6 minutes [4] Varies based on specific method conditions
Sample Preparation Protocol

Standard Solution Preparation:

  • Accurately weigh 7.5 mg of this compound lactate reference standard and transfer to a 50 mL volumetric flask.
  • Add approximately 25 mL of diluent (water:acetonitrile, 50:50 v/v) and sonicate for 10 minutes to ensure complete dissolution.
  • Dilute to volume with the same diluent to obtain a stock solution with concentration of 150 µg/mL.
  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent to obtain a working standard solution of 15 µg/mL.

Sample Solution Preparation (Dosage Form):

  • For pharmaceutical formulations (inhalation solution, injection), transfer an appropriate amount equivalent to 3 mg of this compound to a 10 mL volumetric flask.
  • Add approximately 1 mL of diluent and sonicate for 25 minutes to ensure complete extraction/dissolution.
  • Dilute to volume with diluent to obtain a sample stock solution of 300 µg/mL.
  • Filter through a 0.22 µm UPLC-compatible syringe filter.
  • Transfer 0.5 mL of the filtered solution to a 10 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 15 µg/mL.

Method Validation Results

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The UPLC method for this compound has been validated according to International Conference on Harmonisation (ICH) guidelines Q2(R1) for the following parameters:

Table 2: Method Validation Parameters for this compound UPLC Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 50-300 µg/mL [4] Correlation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9998 [4] RSD ≤ 2%
Precision (% RSD) < 1% [1] [4] RSD ≤ 2%
Accuracy (% Recovery) 99.28-100.36% [1] 98-102%
Specificity No interference from degradation products or excipients [4] Baseline separation of all peaks
Retention Time ~1.6 minutes [4] Consistent retention time
LOD Not specified for UPLC Signal-to-noise ratio ≥ 3:1
LOQ Not specified for UPLC Signal-to-noise ratio ≥ 10:1
System Suitability Testing

System suitability tests are integral to chromatographic methods to ensure adequate performance of the instrumentation. The following parameters should be evaluated before sample analysis:

  • Theoretical Plates (Column Efficiency): NLT 2000
  • Tailing Factor: NMT 2.0
  • Relative Standard Deviation (RSD): NMT 2.0% for replicate injections of standard solution

Forced Degradation Studies and Stability-Indicating Property

Forced degradation studies are critical for demonstrating the stability-indicating properties of the method and for understanding the degradation pathways of this compound. The following protocol outlines the experimental conditions for stress testing:

Experimental Protocol for Forced Degradation

Acidic Degradation:

  • Transfer 1 mL of this compound stock solution (150 µg/mL) to a stoppered test tube.
  • Add 1 mL of 2 N hydrochloric acid (HCl).
  • Reflux at 60°C for 30 minutes [5].
  • Cool to room temperature and neutralize with 2 N sodium hydroxide (NaOH).
  • Dilute with mobile phase to obtain a final concentration of 15 µg/mL.
  • Inject into the UPLC system.

Alkaline Degradation:

  • Transfer 1 mL of this compound stock solution (150 µg/mL) to a stoppered test tube.
  • Add 1 mL of 2 N sodium hydroxide (NaOH).
  • Reflux at 60°C for 30 minutes [5].
  • Cool to room temperature and neutralize with 2 N hydrochloric acid (HCl).
  • Dilute with mobile phase to obtain a final concentration of 15 µg/mL.
  • Inject into the UPLC system.

Oxidative Degradation:

  • Transfer 1 mL of this compound stock solution (150 µg/mL) to a stoppered test tube.
  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).
  • Keep at room temperature for 30 minutes.
  • Dilute with mobile phase to obtain a final concentration of 15 µg/mL.
  • Inject into the UPLC system.

Thermal Degradation:

  • Expose solid this compound to dry heat at 105°C for 6 hours.
  • Prepare a solution of the heat-treated sample at 15 µg/mL concentration using mobile phase.
  • Inject into the UPLC system.

Photolytic Degradation:

  • Expose solid this compound to visible and UV light (overall illumination NLT 1.2 million lux hours and UV energy NLT 200 watt hours/m²).
  • Prepare a solution of the light-exposed sample at 15 µg/mL concentration using mobile phase.
  • Inject into the UPLC system.
Degradation Profile and Characterization

This compound has been shown to be susceptible to degradation under various stress conditions. Characterization of degradation products using LC-QTOF-MS/MS has revealed three major degradation products (DP-1, DP-2, and DP-3) with proposed mechanistic explanations for their formation [1]. The degradation pathway and products can be visualized as follows:

G This compound This compound DP1 DP1 This compound->DP1 Acidic Degradation DP2 DP2 This compound->DP2 Basic Degradation DP3 DP3 This compound->DP3 Oxidative Degradation

The workflow for conducting forced degradation studies and method validation follows a systematic approach as illustrated below:

G A Method Development & Optimization B Forced Degradation Studies A->B C Degradation Product Characterization B->C D Method Validation C->D E Application to Pharmaceutical Formulations D->E

Advanced Methodological Approaches

Analytical Quality by Design (AQbD)

The Analytical Quality by Design (AQbD) approach provides a systematic framework for method development that emphasizes understanding and control of the analytical procedure. Based on the principles outlined in ICH Q8(R2), AQbD implementation for this compound UPLC method involves:

  • Define Analytical Target Profile (ATP): The ATP should clearly state the method purpose to separate and quantify this compound and its degradation products with a resolution greater than 2.0.

  • Identify Critical Method Attributes (CMAs): These include resolution between critical pairs, retention time, tailing factor, and theoretical plates.

  • Risk Assessment: Conduct risk analysis to identify Critical Method Parameters (CMPs) such as mobile phase composition, pH, flow rate, and column temperature that may impact CMAs.

  • Design of Experiments (DoE): Utilize experimental designs (e.g., Central Composite Design) to establish the relationship between CMPs and CMAs, and to define the method operable design region (MODR).

  • Control Strategy: Implement a control strategy to ensure the method remains within the defined design space during routine use.

Green Analytical Chemistry Assessment

The Green Analytical Chemistry (GAC) principles have been applied to evaluate the environmental impact of the UPLC method. Assessment tools such as AGREE, GAPI, and Eco-Scale have been used to determine the greenness of the analytical method [1] [5]. The UPLC method demonstrates advantages in greenness compared to conventional HPLC methods due to:

  • Reduced solvent consumption (approximately 50-80% reduction)
  • Shorter analysis time leading to lower energy consumption
  • Use of less toxic solvents such as ethanol as alternatives to acetonitrile
  • Minimal waste generation

Applications in Pharmaceutical Analysis and Clinical Context

The validated UPLC method for this compound has significant applications in various aspects of pharmaceutical development and clinical research:

Quality Control of Pharmaceutical Dosage Forms

The method is suitable for routine quality control analysis of this compound in pharmaceutical dosage forms, including:

  • Assay and purity testing of bulk drug substance
  • Content uniformity testing of finished dosage forms
  • In-process control during manufacturing
  • Stability testing during shelf-life monitoring
Clinical and Preclinical Applications

Beyond pharmaceutical quality control, this compound analysis has important clinical applications:

  • Therapeutic Drug Monitoring: Quantitative analysis of this compound in patient plasma samples to ensure therapeutic levels and minimize toxicity [6].
  • Metabolic Studies: Investigation of this compound metabolism and disposition in biological systems.
  • Combination Therapy Development: Recent studies have identified this compound as a tailored treatment element for patients with metastatic hepatoblastoma when combined with current induction protocols consisting of cisplatin and doxorubicin [3].
  • Mechanism of Action Studies: Proteomic approaches have revealed that HDAC inhibitors like this compound alter transcriptional programs and consequently change the expression of many proteins, which explains their efficacy in certain lymphomas and autoimmune diseases [6].

Conclusion

The UPLC analytical method for this compound presented in this document provides a robust, specific, and accurate approach for the quantification of this compound in pharmaceutical dosage forms. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics across all validation parameters. The stability-indicating property of the method has been proven through forced degradation studies, which reveal that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, but remains stable under thermal and photolytic stress.

The integration of modern methodologies such as AQbD and Green Analytical Chemistry principles enhances the robustness and sustainability of the analytical procedure. The application of this method extends beyond routine quality control to support clinical development, particularly in optimizing combination therapies for metastatic cancers. This method represents a valuable tool for pharmaceutical scientists and researchers working with this important chemotherapeutic agent.

References

panobinostat forced degradation studies stability indicating

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation and Panobinostat

Forced degradation studies are essential in drug development, aiming to elucidate the intrinsic stability of an Active Pharmaceutical Ingredient (API) by subjecting it to harsh conditions beyond normal storage environments [1]. These studies help identify degradation products, validate stability-indicating methods, and recommend appropriate storage conditions [1]. This compound (LBH589) is a potent pan-histone deacetylase (HDAC) inhibitor used in oncology. Its core structure contains a hydroxamic acid moiety, a functional group known to be vulnerable to enzymatic hydrolysis in plasma, particularly in certain preclinical species [2]. This application note provides a detailed protocol for the forced degradation of this compound to establish a stability-indicating analytical method.


Proposed Forced Degradation Protocol for this compound

The following conditions are proposed based on ICH guidelines and the chemical structure of this compound.

Table 1: Proposed Forced Degradation Conditions for this compound

Stress Condition Proposed Conditions Anticipated Degradation Rationale & Structural Target
Acidic Hydrolysis 0.1-1 N HCl at 60-80°C for 1-7 days Hydrolytic degradation Targets hydroxamic acid and other labile bonds like amides.
Alkaline Hydrolysis 0.1-1 N NaOH at 60-80°C for 1-7 days Hydrolytic degradation Expected to be a major pathway due to base-catalyzed hydrolysis of the hydroxamic acid.
Oxidative Degradation 1-3% w/v H₂O₂ at room temperature for 1-7 days N-Oxidation, other oxidative products Hydroxamic acids and aromatic rings are susceptible to oxidation [3].
Thermal Degradation Solid-state at 70-105°C for 1-14 days Pyrolysis, dehydration Assesses intrinsic stability and helps define storage requirements.
Photolytic Degradation Exposed to UV (~320-400 nm) and visible light per ICH Q1B Photolysis Identifies photodegradants for packaging decisions.

Analytical Methodology for a Stability-Indicating Method

A stability-indicating method must accurately quantify the API without interference from degradation products, excipients, or impurities [1]. Here is a general methodology that can be optimized for this compound.

Table 2: Proposed Analytical Conditions for RP-UPLC Analysis

Parameter Proposed Conditions
Instrumentation UPLC system with PDA or MS detector
Column ACQUITY UPLC HSS C18 SB (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A: Phosphate buffer (pH ~5.4), B: Acetonitrile [4]
Gradient Initial: 85% A, 15% B → 10 min: 50% A, 50% B → 12 min: 10% A, 90% B → 12.1-15 min: 85% A, 15% B
Flow rate 0.3 - 0.5 mL/min
Column temperature 30-40°C
Detection PDA scan 210-400 nm
Injection volume 1-5 µL
Sample concentration ~ 15 µg/mL [4]

Method Validation must include specificity (demonstrating separation of degradants from the API and each other), linearity, precision, accuracy, and robustness per ICH Q2(R1) guidelines [1] [4].


Expected Degradation Pathways and Metabolic Stability

The experimental workflow for the forced degradation study is outlined below.

G Start Start: this compound API Solution Acid Acidic Hydrolysis (0.1-1 N HCl, 60-80°C) Start->Acid Base Alkaline Hydrolysis (0.1-1 N NaOH, 60-80°C) Start->Base Oxid Oxidative Stress (1-3% H₂O₂, RT) Start->Oxid Therm Thermal Stress (Solid, 70-105°C) Start->Therm Photo Photolytic Stress (ICH Q1B) Start->Photo Analyze Analysis by RP-UPLC/PDA Acid->Analyze Neutralize Base->Analyze Neutralize Oxid->Analyze Therm->Analyze Dissolve Photo->Analyze Compare Compare Chromatograms Analyze->Compare Identify Identify Major Degradants Compare->Identify Validate Validate SIM Identify->Validate

This compound contains a hydroxamic acid group, which is the primary site for degradation. The major pathways are hydrolysis and oxidation.

Hydrolysis: The hydroxamic acid can be cleaved to form its corresponding carboxylic acid and hydroxylamine. This carboxylic acid metabolite is known to be less active and was identified as a significant product in mouse and rat plasma, though not in human plasma [2].

Oxidation: The nitrogen in the hydroxamic acid group or the oxygen in the aromatic methoxy groups can undergo oxidation to form N-oxides or other oxidative products, similar to the degradation pathway observed for the drug posaconazole [3].

Critical Note on Species Difference: It is crucial to note that this compound shows significant interspecies differences in plasma stability. It degrades rapidly in vitro in matrices from some mouse strains (like FVB) due to enzymatic activity (e.g., carboxylesterase 1c), but it is stable in human plasma [2]. Therefore, human plasma or simulated biological fluids should be used for degradation studies intended to predict human in vivo stability.

The relationship between this compound's structure, its degradation pathways, and the key enzymatic degradation is visualized below.

G This compound This compound Hydrolysis Hydrolytic Stress This compound->Hydrolysis Oxidation Oxidative Stress This compound->Oxidation Enzymatic Enzymatic Metabolism (Carboxylesterase) This compound->Enzymatic CarboxylicAcid Carboxylic Acid (Less Active) Hydrolysis->CarboxylicAcid NOxides N-Oxide Degradants Oxidation->NOxides OtherOxid Other Oxidative Products Oxidation->OtherOxid Enzymatic->CarboxylicAcid HumanStable Stable in Human Plasma Enzymatic->HumanStable  Not Observed


Regulatory Considerations and Mass Balance

Forced degradation studies are a regulatory expectation per ICH guidelines Q1A(R2) and Q2(R1) [1]. The goal is to develop a method that can reliably detect and quantify changes in the API's purity profile over time.

  • Specificity: The method must demonstrate that the this compound peak is pure and resolved from all degradation peaks, proving "peak homogeneity" [1].
  • Mass Balance: A critical concept is achieving mass balance, which is the reconciliation of the assayed value of the API with the total amount of degradation products and impurities observed. Achieving 98-102% mass balance is ideal and confirms that all major degradants have been accounted for by the analytical method [1].

Conclusion

While this compound's stability profile indicates specific vulnerabilities, particularly hydrolysis of its hydroxamic acid group, a systematic forced degradation study as outlined herein is vital. Such a study will lead to a validated stability-indicating method, ensuring the drug's safety, efficacy, and quality throughout its shelf life. The notable interspecies difference in metabolic stability underscores the importance of using human-relevant matrices during these studies for accurate prediction of human in vivo performance.

References

Comprehensive Application Notes and Protocols for Panobinostat in In Vitro Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Panobinostat and Its Research Applications

This compound (known commercially as Farydak and previously as LBH589) is a potent pan-histone deacetylase inhibitor (pan-HDACi) that targets class I, II, and IV HDAC enzymes at nanomolar concentrations. This hydroxamic acid-based compound exerts its anti-cancer effects through epigenetic modulation, primarily by inhibiting histone deacetylases, leading to accumulation of acetylated histones and subsequent alterations in gene expression patterns in cancer cells. The drug has received FDA approval for the treatment of multiple myeloma and is currently under extensive preclinical investigation for various solid and hematological malignancies.

The multifaceted mechanism of this compound includes induction of histone acetylation, increased p21 cell cycle protein expression, enhancement of pro-apoptotic factors (such as caspase-3/7 activity and cleaved PARP), decreased levels of anti-apoptotic factors (Bcl-2 and Bcl-XL), and modulation of immune response markers including PD-L1 and IFN-γR1. Research indicates that this compound's therapeutic effects are mediated through sub-pathways involving proteasome degradation, endoplasmic reticulum stress, cell cycle arrest, and promotion of intrinsic and extrinsic apoptosis, along with tumor microenvironment remodeling and angiogenesis inhibition [1]. These diverse mechanisms make this compound a valuable tool for both basic cancer biology research and translational drug development.

This compound Cytotoxicity and Anti-Proliferation Assays

MTT Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing this compound-induced cytotoxicity and metabolic inhibition:

  • Cell seeding: Plate cells at a density of 5 × 10⁴ cells per well in 96-well plates and allow to adhere overnight [2].
  • Drug treatment: Prepare this compound in DMSO and apply to cells in increasing concentrations (typically ranging from 5 nM to 100 μM in 1:3 dilutions). Include DMSO-only controls (final concentration not exceeding 1% v/v) to account for solvent effects [2] [3].
  • Incubation: Treat cells for 48 hours under standard culture conditions (37°C, 5% CO₂) [2].
  • Viability measurement: Add MTT reagent to a final concentration of 1 mM and incubate for 4 hours to allow formazan crystal formation. Dissolve crystals using 10% SDS with 10 mM HCl [3].
  • Analysis: Measure optical densities at 590 nm using a microplate reader. Calculate half-maximal inhibitory concentrations (IC₅₀) and area under the curve (AUC) values using nonlinear regression of drug response curves plotted in relation to DMSO controls [2].
CCK-8 Viability Assay Protocol

The Cell Counting Kit-8 (CCK-8) provides an alternative method for viability assessment with enhanced sensitivity:

  • Cell preparation: Seed H22 and HepG2 cells at 6 × 10³ cells per well in 96-well plates and incubate for 12 hours [4].
  • Drug treatment: Treat cells with this compound concentrations typically ranging from 1-150 nM in DMSO (final DMSO concentration of 1% v/v) [4].
  • Detection: After 24-hour incubation, add CCK-8 reagent directly to cells and incubate for 1 hour at 37°C [4].
  • Measurement: Record absorbances at 450 nm using a plate reader. Calculate cell viabilities and IC₅₀ values using appropriate statistical software [4].
Real-Time Cell Analysis (xCELLigence)

For dynamic monitoring of this compound effects on cell proliferation:

  • Setup: Seed 10⁴ cells per well in 96x E-Plates and monitor using the xCELLigence system until log growth phase is achieved (approximately 18-24 hours) [5].
  • Treatment: Add this compound at concentrations of 25, 50, and 100 nM or DMSO control, making up to 200 μL complete media [5].
  • Monitoring: Continuously measure cell index (CI) for ≥70 hours following treatment. Normalize CI at the experiment endpoint to account for cellular indicators such as cell-cell attachment, cell number, and cell size [5].

Table 1: Summary of this compound Cytotoxicity Across Various Cancer Cell Lines

Cell Line Cancer Type Assay Type IC₅₀ Values Treatment Duration Reference
Hepatoblastoma PDX lines Liver cancer MTT Low nanomolar range 48 hours [2]
H22 Hepatocellular carcinoma CCK-8 ~9 nM 24 hours [4]
HepG2 Hepatocellular carcinoma CCK-8 ~9 nM 24 hours [4]
SK-N-SH Neuroblastoma MTT ~20 nM 48 hours [3]
A375, HeLa, HepG2, Huh7 Various carcinomas xCELLigence 25-100 nM (growth inhibition) 70+ hours [5]
High-risk neuroblastoma lines Neuroblastoma MTT 2.5-20 nM (in combination) 48 hours [3]

Analysis of this compound Mechanism of Action

Cell Cycle Analysis Protocol

This compound induces cell cycle arrest at multiple phases, which can be quantified through DNA content analysis:

  • Treatment: Seed cells at 5 × 10⁵ cells per well in 6-well plates. After 12-hour incubation, treat with this compound (typically 9 nM) or DMSO control for 12-24 hours [4].
  • Fixation: Harvest cells and fix with ice-cold 70% ethanol for 2 hours (or 24 hours for neuroblastoma cells) [4] [3].
  • Staining: Centrifuge fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (50 μg/mL), Triton X-100 (0.1%, v/v), and DNase-free RNase (1 μg/mL) [3].
  • Analysis: Determine DNA contents by flow cytometry (FACS Calibur or similar). Perform cell cycle analysis using appropriate software (e.g., ModFit LT) to quantify distribution in G₀/G₁, S, and G₂/M phases [3].

This compound typically induces G₂/M phase arrest in hepatoblastoma and neuroblastoma models, with corresponding decreases in G₀/G₁ populations. This effect is mediated through p21 upregulation and modulation of cyclin-dependent kinase activity [1] [3].

Apoptosis Detection Protocols

Annexin V/Propidium Iodide Staining:

  • Treatment: Expose cells to this compound (typically 2.5-80 nM for neuroblastoma, 9 nM for HCC) for 24-48 hours [4] [3].
  • Staining: Harvest cells and stain with Annexin V-FITC and PI according to manufacturer protocols (e.g., Pacific Blue Annexin V/7-AAD Detection Kit) [5].
  • Analysis: Analyze by flow cytometry, gating to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].

Caspase 3/7 Activation Assay:

  • Detection: Use CellEvent Caspase-3/7 Green Detection Reagent according to manufacturer instructions to identify cells positive for active caspase-3/7 substrates [2].
  • Visualization: Capture images using fluorescence microscopy (EVOS M7000 imaging system or similar) [2].

This compound treatment consistently induces dose-dependent apoptosis across various cancer models, characterized by phosphatidylserine externalization, caspase activation, and PARP cleavage [2] [1] [3].

Western Blot Analysis for Mechanism Elucidation
  • Protein extraction: Prepare whole cell lysates using RIPA buffer supplemented with protease inhibitors. Quantify proteins using colorimetric assays (e.g., Bio-Rad Protein Assay) [2] [6].
  • Electrophoresis: Separate 20-40 μg of proteins on 4-20% gradient gels or 10% SDS-PAGE gels at 80-120 V for 1-2 hours [2] [4].
  • Transfer: Electrophoretically transfer proteins to nitrocellulose or PVDF membranes at 30 V for 2 hours or 200 mA for 90 minutes [6] [4].
  • Antibody incubation: Block membranes for 1 hour, then incubate with primary antibodies overnight at 4°C. Common targets include acetylated histones, p21, CHK1, Bcl-2, Bcl-XL, cleaved PARP, and caspase fragments [2] [1] [3].
  • Detection: Incubate with appropriate secondary antibodies for 1-2 hours, then visualize using enhanced chemiluminescence detection reagents [2].

Table 2: Key Molecular Changes Following this compound Treatment in Various Cancer Models

Molecular Parameter Change After this compound Functional Consequence Cancer Models Observed
Histone acetylation Increased Chromatin relaxation, altered gene expression Multiple myeloma, neuroblastoma, HCC [6] [1]
p21 expression Upregulated Cell cycle arrest Neuroblastoma, hepatoblastoma, HCC [1] [3]
CHK1 expression Downregulated G₂ checkpoint abrogation Neuroblastoma [3]
Bcl-2/Bcl-XL Decreased Promoted apoptosis Multiple cancer types [1]
Caspase-3/7 activity Increased Execution of apoptosis Hepatoblastoma, neuroblastoma, HCC [2] [1]
MYC oncoprotein Obstructed Growth inhibition Hepatoblastoma [2]

Combination Therapy Protocols

This compound with Chemotherapeutic Agents

The combination of this compound with DNA-damaging chemotherapeutic agents demonstrates synergistic anti-tumor activity:

  • Protocol for neuroblastoma: Treat high-risk neuroblastoma cell lines (SK-N-AS, SK-N-DZ, SK-N-SH, SK-N-BE(2)) with this compound (2.5-20 nM) in combination with cisplatin (0-32 μM), doxorubicin (0-4 μM), or etoposide (0-32 μM) for 48 hours [3].
  • Assessment: Evaluate combination effects using MTT viability assays. Quantify drug interactions through isobologram analysis and calculate combination indices (CI) using software such as CompuSyn, where CI<1 indicates synergy, CI=1 additive effects, and CI>1 antagonism [3].
  • Hepatoblastoma applications: Combine this compound with the SIOPEL 4 regimen (cisplatin and doxorubicin) at low nanomolar levels, demonstrating high synergy in patient-derived xenograft models [2].

These combinations result in cooperative induction of apoptosis and abrogation of G₂ cell cycle checkpoint through downregulation of CHK1 and its downstream pathway [3].

This compound with Immunotherapy

NK Cell Combination Protocol:

  • Pretreatment: Incubate tumor cells (A375, HeLa, HepG2, Huh7) with 50 nM this compound or vehicle for 12-18 hours [5].
  • NK cell preparation: Isolate primary human NK cells from PBMCs using Ficoll-Hypaque density gradient centrifugation. Activate and expand using commercial NK cell activation kits over 21 days [5].
  • Cocytolysis assay: Gently remove this compound media, replace with complete media, and add NK cells at various effector:target ratios (E:T) [5].
  • Assessment: Monitor cytolysis in real-time using xCELLigence system, measuring cell index every 15 minutes. Compare this compound-pretreated cells versus control cells [5].

This compound enhances NK-mediated cytolysis by increasing expression of cell adhesion molecules, promoting conjugate formation between NK and tumor cells, and modulating NK cell-activating receptors and their ligands on tumor cells [5].

Specialized Applications and Advanced Models

Three-Dimensional Spheroid Cultures
  • Spheroid formation: Seed 1 × 10³ cells in 100 μL per well into ultra-low attachment round-bottom 96-well plates and culture for 5 days until spheroids form [2].
  • Treatment: Add 1 nM this compound or DMSO control to established spheroids and culture for 4 days [2].
  • Viability assessment: Simultaneously stain spheroids with 3 μM calcein-AM (viability dye) and 2 μg/mL propidium iodide (death dye) at room temperature for 20 minutes [2].
  • Imaging: Capture images using fluorescence microscopy (EVOS M7000 or similar system) [2].
Primary Cell Culture and Nanodelivery Systems

Primary Canine Embryonic Fibroblasts (CEFs):

  • Culture: Maintain CEFs in DMEM supplemented with 20% FBS, 0.1 mM nonessential amino acids, 2 mM GlutaMax, and antibiotics [6].
  • Cytotoxicity testing: Plate 1 × 10⁵ cells per condition in 12-well plates. Treat with this compound (0.5-5 nM) for 48-72 hours [6].
  • Assessment: Determine cell number and viability using automated cell counters (e.g., Muse Cell Analyzer) or MTS assays [6].

Nanoformulation for Enhanced Delivery:

  • Preparation: Develop PLGA-PEG-FA nanoparticles using "oil-in-water" single emulsion method [4].
  • Composition: Mix 1 mg this compound, 1.7 mg PLGA-PEG-FA, and 8.3 mg PLGA-PEG in organic phase (200 μL), then emulsify into aqueous phase (5 mL containing 2% sodium cholate) [4].
  • Processing: Sonicate at 150W for 10 minutes, stir for 4-8 hours, and concentrate using 10 kDa MWCO ultrafiltration tubes [4].
  • Characterization: Determine encapsulation efficiency, loading capacity, and release kinetics through HPLC analysis [4].

Experimental Workflows and Signaling Pathways

This compound Mechanism of Action Workflow

G This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Binds HDACs Histone_Hyperacetylation Histone_Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Induces NonHistone_Effects NonHistone_Effects HDAC_Inhibition->NonHistone_Effects Triggers Molecular_Events Molecular_Events p21_Upregulation p21_Upregulation Molecular_Events->p21_Upregulation MYC_Obstruction MYC_Obstruction Molecular_Events->MYC_Obstruction CHK1_Downregulation CHK1_Downregulation Molecular_Events->CHK1_Downregulation Bcl2_Reduction Bcl2_Reduction Molecular_Events->Bcl2_Reduction Functional_Outcomes Functional_Outcomes Tumor_Growth_Inhibition Tumor_Growth_Inhibition Functional_Outcomes->Tumor_Growth_Inhibition Results in Enhanced_ChemoSensitivity Enhanced_ChemoSensitivity Functional_Outcomes->Enhanced_ChemoSensitivity Promotes Immune_Recognition Immune_Recognition Functional_Outcomes->Immune_Recognition Facilitates Altered_Transcription Altered_Transcription Histone_Hyperacetylation->Altered_Transcription Causes NonHistone_Effects->Molecular_Events Modulates Altered_Transcription->Molecular_Events Activates Cell_Cycle_Arrest Cell_Cycle_Arrest p21_Upregulation->Cell_Cycle_Arrest Growth_Inhibition Growth_Inhibition MYC_Obstruction->Growth_Inhibition G2_Checkpoint_Abrogation G2_Checkpoint_Abrogation CHK1_Downregulation->G2_Checkpoint_Abrogation Apoptosis_Activation Apoptosis_Activation Bcl2_Reduction->Apoptosis_Activation Cell_Cycle_Arrest->Functional_Outcomes Growth_Inhibition->Functional_Outcomes G2_Checkpoint_Abrogation->Functional_Outcomes Apoptosis_Activation->Functional_Outcomes

Combination Therapy Experimental Design

Conclusion and Research Applications

These comprehensive application notes provide researchers with detailed methodologies for investigating this compound in various cancer models. The protocols highlight the compound's multi-targeted mechanism involving epigenetic modulation, cell cycle disruption, and apoptosis induction. The synergistic potential of this compound with conventional chemotherapeutics and immunotherapies offers promising avenues for combination therapy development.

When implementing these protocols, researchers should consider optimal dosing ranges (typically 1-100 nM), treatment durations (24-72 hours), and appropriate solvent controls (DMSO ≤1%). The advanced models, including 3D spheroids and nanodelivery systems, represent increasingly relevant approaches for translational research. Through systematic application of these protocols, researchers can effectively elucidate this compound's anti-tumor mechanisms and therapeutic potential across diverse cancer contexts.

References

Efficacy of Panobinostat in Preclinical Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from recent in vivo xenograft studies investigating panobinostat.

Cancer Type Model System Dosing Regimen Key Efficacy Findings Proposed Primary Mechanism Citation
Metastatic Hepatoblastoma (HB) Patient-derived xenograft (PDX) models 10 mg/kg (route not specified) Potent efficacy; synergy with cisplatin/doxorubicin (SIOPEL 4 regimen) MYC oncoprotein inhibition via DUSP1 upregulation [1]
Hepatocellular Carcinoma (HCC) Mouse orthotopic allograft PANO-loaded nanoformulation (T-NP.PANO) Significant tumor regression; prolonged animal survival; cell cycle arrest & apoptosis Epigenetic modulation via HDAC inhibition [2]
Canine Diffuse Large B-Cell Lymphoma Subcutaneous xenograft (CLBL-1 cell line) 20 mg/kg, intraperitoneal (IP), 3 times per week for 2 weeks Efficient inhibition of tumor growth; increased H3 acetylation & apoptosis in vivo [3] HDAC inhibition; acetylation of H3 histone and α-tubulin [3]
Multiple Myeloma Subcutaneous & disseminated murine models 10 or 20 mg/kg (oral gavage) in combination with bortezomib/dexamethasone or lenalidomide/dexamethasone Synergistic effect; potentiated anti-myeloma efficacy; improved bone disease [4] Synergistic gene deregulation with combination therapies [4]
Diffuse Intrinsic Pontine Glioma (DIPG) Genetic & orthotopic xenograft models (H3.3-K27M mutant) 10 or 20 mg/kg (systemic) Reached tumor tissue & induced H3 acetylation, but did not prolong survival due to dose-limiting toxicity [5] HDAC inhibition confirmed by increased H3 acetylation in tumor tissue [5]

Detailed Experimental Protocols

Here are the methodologies used in the key studies for you to adapt in your laboratory.

Protocol: In Vivo Efficacy Study in Hepatoblastoma PDX Models [1]
  • Objective: To evaluate the efficacy of this compound, alone and in combination with standard chemotherapy, in patient-derived hepatoblastoma xenografts.
  • Materials:
    • Cell Lines: Patient-derived xenograft (PDX) cell lines from metastatic hepatoblastoma.
    • Animals: Immunocompromised mice (specific strain often NSG or similar).
    • Drugs: this compound (e.g., Selleckchem), Cisplatin, Doxorubicin.
    • Vehicle: Typically 1-5% DMSO in a solution like PBS or saline.
  • Methods:
    • Xenograft Establishment: Inoculate mice subcutaneously with HB PDX cells.
    • Randomization & Dosing: Randomize mice into treatment groups once tumors are palpable (~100-150 mm³). Administer:
      • Vehicle control
      • This compound (e.g., 10 mg/kg)
      • SIOPEL 4 chemotherapy (Cisplatin + Doxorubicin)
      • Combination of this compound and chemotherapy.
    • Tumor Monitoring: Measure tumor volumes with calipers 2-3 times weekly. Calculate volume using the formula: V = (length × width²) / 2.
    • Endpoint Analysis: Harvest tumors at the end of the study for:
      • Western Blot: Analyze MYC, DUSP1, and cleaved PARP protein levels.
      • IHC/IF Staining: Confirm target engagement via H3 acetylation and Ki-67 for proliferation.
  • Key Findings: this compound demonstrated high efficacy as a single agent and synergized with first-line chemotherapy, leading to significant tumor growth inhibition. The effect is mediated by post-translational obstruction of the MYC oncoprotein [1].
Protocol: Nanoformulated this compound in Orthotopic HCC Models [2]
  • Objective: To assess the anti-tumor efficacy of a targeted nanoformulation of this compound (T-NP.PANO) in a mouse model of hepatocellular carcinoma.
  • Materials:
    • Cell Line: Luciferase-expressing H22 (H22-luc) mouse HCC cell line.
    • Animals: Immunocompetent or immunocompromised mice for allograft.
    • Nanoformulation: PANO-loaded, folic acid-targeted PLGA-PEG-FA nanoparticles (T-NP.PANO).
  • Methods:
    • Model Establishment: Perform orthotopic implantation of H22-luc cells into the liver.
    • Treatment: After confirmation of tumor engraftment, administer intravenously:
      • Saline control
      • Free this compound
      • Non-targeted nanoformulation (NP.PANO)
      • Targeted nanoformulation (T-NP.PANO)
    • In Vivo Imaging: Monitor tumor growth and regression over time using bioluminescence imaging (BLI).
    • Outcome Measures:
      • Survival Analysis: Record animal survival until predefined endpoints.
      • Histopathology: Analyze harvested liver tissues with H&E staining and TUNEL assay for apoptosis.
  • Key Findings: The targeted nanoformulation T-NP.PANO achieved superior tumor regression and prolonged animal survival compared to free drug and non-targeted controls, attributed to enhanced tumor accumulation and cell targeting [2].

Molecular Mechanisms and Signaling Pathways

This compound is a pan-histone deacetylase (HDAC) inhibitor that exerts anti-tumor effects through multiple interconnected pathways [6].

The following diagram illustrates the primary molecular mechanisms of this compound identified in xenograft studies.

G cluster_apoptosis Apoptosis Induction This compound This compound H3Ac Histone H3 Acetylation This compound->H3Ac DUSP1 DUSP1 Upregulation This compound->DUSP1 GeneExpr Altered Gene Expression H3Ac->GeneExpr P21 p21 Induction GeneExpr->P21 Caspases Caspase-3/7 Activation GeneExpr->Caspases Bcl2 Reduced Bcl-2/Bcl-XL GeneExpr->Bcl2 subcluster_myc MYC MYC Oncoprotein Obstruction DUSP1->MYC in HB PDX Models CellCycleArrest Cell Cycle Arrest MYC->CellCycleArrest P21->CellCycleArrest CleavedPARP PARP Cleavage Caspases->CleavedPARP

As shown, the anti-tumor activity of this compound in these models is primarily mediated by:

  • HDAC Inhibition & Epigenetic Changes: this compound potently inhibits class I, II, and IV HDACs, leading to accumulation of acetylated histones (e.g., H3), which alters gene expression [2] [6] [3].
  • MYC Oncoprotein Inhibition (in HB): A key finding in hepatoblastoma models is that this compound upregulates dual specificity phosphatase 1 (DUSP1), which post-translationally obstructs the MYC oncoprotein, a major driver of this cancer [1].
  • Cell Cycle Arrest: Altered gene expression often includes upregulation of the cell cycle inhibitor p21, leading to a halt in tumor cell proliferation [2] [6].
  • Apoptosis Induction: this compound promotes both the intrinsic and extrinsic pathways of apoptosis, characterized by increased caspase-3/7 activity, cleavage of PARP, and a reduction in anti-apoptotic proteins like Bcl-2 and Bcl-XL [2] [6] [3].

Critical Considerations for Experimental Design

  • Formulation and Toxicity: The efficacy of this compound in solid tumors can be limited by systemic toxicity and poor tumor distribution [2] [5]. The use of targeted nanoformulations (e.g., PLGA-PEG-FA) is a promising strategy to enhance tumor-specific delivery, improve circulatory half-life, and reduce off-target effects [2].
  • Combination Therapy: this compound often shows the greatest preclinical efficacy when used in combination with other agents. Strong synergies have been reported with chemotherapy (e.g., cisplatin, cytarabine) and other targeted agents (e.g., bortezomib), allowing for lower, less toxic doses of each drug [7] [1] [4].
  • Biomarker Analysis: To confirm target engagement and mechanism of action in vivo, always plan to analyze biomarkers from excised tumor tissues. Key biomarkers include:
    • Histone H3 acetylation (direct evidence of HDAC inhibition) [5] [3].
    • Cleaved Caspase-3 (apoptosis induction).
    • Ki-67 (reduction in cell proliferation).
    • MYC and DUSP1 levels (particularly in hepatoblastoma models) [1].

References

Comprehensive Application Notes and Protocols for Panobinostat in HIV Latency Reversal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV Latency and the Role of Panobinostat

The persistent latent HIV reservoir in resting CD4+ T cells represents the principal barrier to achieving an HIV cure. Despite the remarkable success of antiretroviral therapy (ART) in suppressing viral replication to undetectable levels, treatment interruption invariably leads to viral rebound from this stable reservoir. The "shock and kill" eradication strategy aims to reverse viral latency using latency reversing agents (LRAs), forcing the expression of viral antigens in infected cells, which subsequently enables their elimination through viral cytopathic effects or immune-mediated clearance [1].

This compound (LBH589) is a potent pan-histone deacetylase inhibitor (HDACi) that has emerged as a promising candidate for HIV latency reversal. HDACs contribute to HIV latency by maintaining a repressive chromatin state at the integrated proviral promoter, limiting transcriptional activation. By inhibiting HDACs, this compound promotes histone acetylation, creating a more permissive chromatin environment that facilitates HIV transcription [2]. While this compound has demonstrated significant latency-reversing activity in various models, its efficacy in reducing the latent reservoir in clinical settings has been limited, highlighting the need for optimized protocols and combination approaches [1].

Mechanism of Action and Signaling Pathways

Molecular Pathway of HDAC Inhibition and HIV Reactivation

G This compound This compound HDAC_Enzyme HDAC_Enzyme This compound->HDAC_Enzyme Inhibits Histone_Tails Histone_Tails HDAC_Enzyme->Histone_Tails Deacetylates Chromatin_Open Chromatin_Open Histone_Tails->Chromatin_Open Acetylation Promotes TF_Binding TF_Binding Chromatin_Open->TF_Binding Enables HIV_Transcription HIV_Transcription TF_Binding->HIV_Transcription Activates

Figure 1: Molecular pathway of HDAC inhibition-mediated HIV reactivation. This compound inhibits HDAC enzymes, leading to increased histone acetylation, chromatin relaxation, and enhanced transcription factor binding to the HIV LTR promoter, ultimately activating HIV transcription.

This compound exerts its effects through epigenetic modification of the integrated provirus. The drug targets class I, II, and IV HDACs, leading to accumulation of acetylated histones at nucleosomes surrounding the HIV integration site. This histone hyperacetylation neutralizes the positive charges on histones, reducing their affinity for DNA and resulting in a more open chromatin configuration at the HIV long terminal repeat (LTR) promoter. This relaxed chromatin state enables enhanced binding of host transcription factors (including NF-κB, AP-1, and SP1) and the basal transcription machinery to the HIV promoter, facilitating the initiation of viral transcription [2] [1].

In addition to its effects on histones, this compound also increases α-tubulin acetylation through inhibition of HDAC6, which may contribute to its effects on cellular differentiation and apoptosis in certain contexts [3]. However, it is important to note that while this compound can effectively initiate HIV transcription, it does not efficiently overcome subsequent blocks to transcriptional elongation and splicing in resting CD4+ T cells, which may limit its effectiveness as a single agent [4].

Experimental Protocols and Methodologies

Ex Vivo Latency Reversal Using Primary Resting CD4+ T Cells
3.1.1 Cell Isolation and Culture
  • Patient Selection: Recruit aviremic HIV-1-infected patients on stable ART with viral suppression (<50 HIV-1 RNA copies/mL) for a minimum of 6 months. ART initiation should have occurred during chronic HIV-1 infection (>6 months since seroconversion) [5].

  • Cell Isolation: Collect peripheral blood via venipuncture (approximately 180 mL) and isolate peripheral blood mononuclear cells (PBMCs) immediately using density gradient centrifugation. Perform negative selection of resting CD4+ T cells (rCD4) using magnetic bead separation kits (e.g., Miltenyi Biotec or StemCell Technologies) to achieve high purity populations [5].

  • Culture Conditions: Resuspend resting CD4+ T cells at 5 × 10^6 cells per condition in appropriate culture medium. Maintain cells in the presence of ART drugs (e.g., 15 nM efavirenz or 4 μM abacavir, and 1 μM raltegravir) to prevent new rounds of infection [2].

3.1.2 this compound Treatment and Controls
  • Dose Preparation: Prepare a 100 nM working solution of this compound in DMSO, based on concentrations previously shown to induce viral reactivation [5].

  • Experimental Conditions:

    • Negative control: Culture medium with DMSO (compound solvent) alone
    • Positive control: CD3/CD28 antibody-coated magnetic beads
    • This compound treatment: Culture medium containing 100 nM this compound
  • Incubation: Incubate cells for 48 hours at 37°C with 5% CO₂. Collect culture supernatant for viral RNA quantification and cell aliquots for flow cytometry analysis [5].

In Vivo Administration in BLT Humanized Mice
3.2.1 Animal Model Preparation
  • BLT Mouse Generation: Generate bone marrow-liver-thymus (BLT) humanized mice by implanting 6- to 8-week-old NSG (NOD.Cg-Prkdc scid Il2rg tm1Wjl/SzJ) mice with human thymus and liver tissue followed by transplantation with autologous human liver CD34+ cells. Monitor for human reconstitution in peripheral blood by flow cytometry [2].

  • HIV Infection and ART Suppression: Infect BLT mice with HIV and initiate ART once infection is established. Maintain ART until plasma viral load is suppressed to undetectable levels, confirming establishment of latent infection [2].

3.2.2 this compound Dosing and Monitoring
  • Dosing Regimen: Administer this compound intraperitoneally at 20 mg/kg, three times per week (e.g., Monday, Wednesday, Friday) for three weeks [2].

  • Tissue Collection and Analysis: Sacrifice animals at appropriate timepoints post-treatment. Collect multiple tissues including peripheral blood, lymph nodes, bone marrow, spleen, liver, lung, and thymic organoid. Process tissues for various analyses including [2]:

    • Histone acetylation by ELISA or flow cytometry
    • Cell-associated HIV RNA and DNA quantification
    • Quantitative viral outgrowth assay (QVOA)
Analytical Methods for Latency Reversal Assessment
3.3.1 Viral RNA and DNA Quantification
  • Cell-associated HIV RNA Extraction: Isolate total RNA from resting CD4+ T cells using commercial kits (e.g., Magmax 96 Total RNA isolation kit). Include DNase treatment to remove contaminating DNA [2].

  • cDNA Synthesis and qPCR: Synthesize cDNA using reverse transcriptase kits (e.g., SuperScript III First-Strand Synthesis SuperMix). Perform quantitative PCR using primers and probes targeting conserved regions of the HIV-1 LTR with the following cycling conditions: 50°C for 2 min, 95°C for 10 min, followed by 45 cycles of 95°C for 15 s and 60°C for 1 min [5].

  • HIV DNA Quantification: Extract genomic DNA and use droplet digital PCR (ddPCR) or quantitative PCR to measure total HIV DNA, integrated DNA, and intact proviruses [2].

3.3.2 Flow Cytometry Analysis
  • Surface and Intracellular Staining: After 48 hours of this compound treatment, fix 10^5 cells using BD Cytofix fixation buffer. For intracellular staining, permeabilize cells using BD Phosflow Perm Buffer III (for histone acetylation) or BD Cytofix/Cytoperm (for CD69) [5].

  • Antibody Staining: Incubate cells with appropriate antibodies including:

    • Acetyl-histone H3-PE for HDAC inhibition assessment
    • CD69-APC for T cell activation
    • Cleaved caspase 3-AF488 for apoptosis detection [5]
  • Data Acquisition: Analyze samples using a flow cytometer, collecting data for at least 10,000 events per sample.

3.3.3 Quantitative Viral Outgrowth Assay (QVOA)
  • Limiting Dilution Culture: Culture purified resting CD4+ T cells in serial dilutions with allogeneic irradiated PBMCs from HIV-negative donors and PHA (1 μg/mL) in the presence of ART drugs to prevent new infection [2].

  • Viral Outgrowth Detection: Measure HIV p24 antigen in culture supernatants weekly for up to 3 weeks. Calculate the frequency of latently infected cells using maximum likelihood estimation or median posterior estimation methods [2].

Quantitative Data and Experimental Results

Efficacy and Toxicity Data from Preclinical Studies

Table 1: this compound efficacy and toxicity data from ex vivo and in vivo studies

Model System Dose/Concentration HIV Reactivation Readout Cellular Toxicity Source
Ex vivo (primary rCD4) 20 nM Induction of cell-associated HIV RNA (significant inter-patient variability) Increased apoptosis vs. control [2]
Ex vivo (primary rCD4) 100 nM Viral release similar to CD3/28 stimulation in majority of participants Consistently induced significant apoptosis [5]
BLT humanized mice 20 mg/kg (3x/week, 3 weeks) No significant change in cell-associated HIV RNA or DNA Robust systemic histone acetylation (H4) [2]
BLT humanized mice 20 mg/kg (3x/week, 3 weeks) No reduction in latently infected cells (QVOA) No significant tissue toxicity reported [2]
Comparison with Other Latency Reversing Agents

Table 2: Comparison of this compound with other latency reversing agents

LRA Class Example Compounds Mechanism of Action HIV Reactivation Efficacy Clinical Status in HIV
HDAC inhibitors This compound, Vorinostat, Romidepsin Histone hyperacetylation, chromatin opening Increases cell-associated HIV RNA but limited effect on reservoir size Multiple clinical trials completed [1]
PKC agonists Ingenol derivatives, Bryostatin-1 NF-κB activation via PKC signaling Robust viral reactivation in ex vivo models Tested in non-human primates and patients [5] [1]
TLR agonists GS-9620 (TLR7), MGN 1703 (TLR9) Immune activation via pattern recognition receptors Reactivation in ex vivo and in vivo models Phase 1 clinical trials [1]
Immune checkpoint inhibitors anti-PD-1, anti-CTLA-4 Reversal of T cell exhaustion/anergy Latency reversal in case reports Phase 1 clinical trials in HIV [1]
Combination Therapy Approaches

Table 3: Combination strategies with this compound in various model systems

Combination Partner Model System Key Findings Potential Mechanisms Source
Arsenic trioxide (ATO) Mouse AML model Significant survival advantage vs. single agents This compound: differentiation; ATO: apoptosis induction [6]
Microtubule destabilizing agents Ovarian cancer cell lines Synergistic cytotoxicity Enhanced α-tubulin acetylation [3]
SIOPEL4 chemotherapy (cisplatin+doxorubicin) Hepatoblastoma PDX models High synergy at low nanomolar levels MYC oncoprotein obstruction [7]

Current Limitations and Future Directions

Challenges in this compound Clinical Translation

Despite demonstrating robust latency reversal in ex vivo models and the ability to induce systemic histone acetylation in vivo, this compound has shown limited success in reducing the size of the latent HIV reservoir in clinical trials. Several challenges have emerged:

  • Incomplete Latency Reversal: this compound primarily enhances transcription initiation but does not efficiently overcome blocks to transcriptional elongation and splicing that persist in resting CD4+ T cells. This results in production of early HIV transcripts but limited full-length, multiply-spliced RNA encoding viral proteins like Tat and Rev, which are essential for productive infection and immune recognition [4].

  • Cellular Toxicity: this compound consistently induces significant apoptosis in treated cells at concentrations that reverse latency, which may limit its therapeutic window [5]. Additionally, thrombocytopenia has been identified as a dose-limiting toxicity in clinical applications [6].

  • Lack of Specificity: As a host-targeted agent, this compound affects global gene expression, potentially leading to off-target effects and undesirable immune modulation. Some HDAC inhibitors have been shown to directly inhibit CD8+ T cell and natural killer cell function, potentially hampering immune-mediated clearance of reactivated cells [8].

Experimental Workflow for this compound-based Latency Reversal

G Patient_Selection Patient_Selection Cell_Isolation Cell_Isolation Patient_Selection->Cell_Isolation HIV+ patients on stable ART Panobinostat_Treatment Panobinostat_Treatment Cell_Isolation->Panobinostat_Treatment Resting CD4+ T cells Molecular_Analysis Molecular_Analysis Panobinostat_Treatment->Molecular_Analysis 20-100 nM 48h Functional_Assays Functional_Assays Panobinostat_Treatment->Functional_Assays Ex vivo culture Data_Interpretation Data_Interpretation Molecular_Analysis->Data_Interpretation RNA/DNA quantification Functional_Assays->Data_Interpretation QVOA

Figure 2: Experimental workflow for evaluating this compound-mediated HIV latency reversal. The protocol involves patient selection, cell isolation, this compound treatment, followed by molecular and functional analyses to assess latency reversal efficacy.

Future Protocol Optimization and Combination Strategies

Future research should focus on optimizing this compound-based protocols through several approaches:

  • Rational Combination Therapies: Partner this compound with agents that target complementary steps in HIV reactivation, such as PKC agonists (e.g., ingenol derivatives) that activate NF-κB, BET bromodomain inhibitors that enhance Tat function, or IL-15 agonists that promote cytotoxic T cell function [1].

  • Novel Delivery Systems: Develop targeted delivery approaches to enhance this compound specificity for HIV-infected cells while minimizing systemic exposure. Lipid nanoparticle formulations or antibody-drug conjugates targeting T cell surface markers could improve the therapeutic index [8].

  • Biomarker-Guided Dosing: Implement pharmacodynamic monitoring of histone acetylation in target cells to optimize dosing schedules and ensure adequate target engagement while minimizing toxicity [2].

  • Sequential LRA Administration: Develop sequential treatment protocols where this compound is followed by agents that enhance transcriptional elongation (e.g., Tat mRNA delivery) or splicing to promote full viral protein expression essential for infected cell recognition and clearance [4] [8].

Conclusion

This compound remains an important tool for investigating HIV latency reversal and represents a promising component of combination eradication strategies. The protocols detailed in this application note provide standardized methodologies for evaluating its activity in both ex vivo and in vivo settings. However, the limited success of this compound monotherapy in reducing the latent reservoir highlights the complexity of HIV persistence and the need for multi-targeted approaches. Future research should focus on optimizing combination regimens that address the multiple barriers to complete latency reversal while maintaining a favorable safety profile. As the field advances toward more effective "shock and kill" strategies, this compound continues to offer valuable insights into the role of epigenetic silencing in HIV persistence and the requirements for effective reservoir targeting.

References

Panobinostat in Spinal Muscular Atrophy Research: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SMA and Therapeutic Rationale

Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disorder and a leading genetic cause of infant mortality. It is characterized by the degeneration of alpha motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy [1] [2]. The disease is caused by homozygous deletions or mutations in the Survival Motor Neuron 1 (SMN1) gene, leading to a deficiency of the SMN protein, which is essential for motor neuron survival [3] [4] [2]. Humans possess a nearly identical copy gene, SMN2; however, a critical C→T transition in exon 7 causes the majority of its transcripts to skip this exon, resulting in the production of a truncated and unstable protein (SMNΔ7) and only about 10% of full-length, functional SMN protein [1] [3] [2]. Consequently, SMN2 copy number is a major modifier of disease severity, but it is insufficient to fully compensate for the loss of SMN1 [4] [2].

A key therapeutic strategy for SMA is to enhance the production of full-length SMN protein from the SMN2 gene [1]. Panobinostat (LBH589, Farydak) is a potent, orally bioavailable pan-histone deacetylase inhibitor (HDACi) approved for the treatment of multiple myeloma [5]. Preclinical studies have identified it as a candidate for SMA therapy due to its ability to significantly increase SMN protein levels in patient cells by modulating epigenetic regulation of the SMN2 gene [1] [5]. The following application notes summarize the mechanistic data and provide detailed protocols for evaluating this compound in SMA research models.

Mechanism of Action and Key Preclinical Findings

The therapeutic potential of this compound in SMA stems from its ability to target the underlying molecular pathology via HDAC inhibition. The following diagram illustrates the proposed mechanism by which this compound increases SMN protein from the SMN2 gene.

G This compound This compound HDACs HDACs This compound->HDACs Inhibits Chromatin_Remodeling Chromatin_Remodeling This compound->Chromatin_Remodeling Promotes relaxation HDACs->Chromatin_Remodeling Normally represses SMN2_Gene SMN2_Gene Chromatin_Remodeling->SMN2_Gene Increases transcription SMN2_mRNA SMN2_mRNA SMN2_Gene->SMN2_mRNA Transcription Exon7_Inclusion Exon7_Inclusion SMN2_mRNA->Exon7_Inclusion Alternative splicing FL_SMN_Protein FL_SMN_Protein Exon7_Inclusion->FL_SMN_Protein Translation

Key Supporting Evidence
  • Enhanced SMN2 Expression and Splicing Correction: Research by Pagliarini et al. (cited in [1]) demonstrated that this compound not only enhances the overall expression of SMN2 mRNA but also acts as a selective modulator of SMN2 exon 7 splicing. This dual action increases the amount of mRNA available for splicing correction and directly promotes exon 7 retention in the mature transcript, leading to higher levels of full-length SMN protein [1].
  • Synergistic Potential with Other Therapies: The same study reported that combining this compound with an antisense oligonucleotide (ASO) mimicking Nusinersen (ASO_ISSN1) produced additive effects on exon 7 inclusion in SMN2 transcripts. This suggests that a combinatorial approach could allow for lower or less frequent dosing of ASOs, reducing the burden of repeated intrathecal injections [1].
  • Broad Epigenetic Effects: As a pan-HDAC inhibitor, this compound's mechanism involves large-scale histone acetylation, which opens chromatin and makes genes more accessible for transcription. This re-establishes normal gene expression patterns that are dysregulated in disease states, driving signaling pathways that promote cell cycle arrest and apoptosis in cancer, and in the context of SMA, positively regulating SMN2 [6].

Quantitative Summary of Preclinical Efficacy Data

The following table summarizes key quantitative findings from preclinical studies on this compound in SMA models.

Table 1: Summary of this compound Efficacy in Preclinical SMA Models

Experimental Model Treatment Key Efficacy Outcomes Reported Concentrations / Doses Reference
SMA Patient Fibroblasts & Mouse Neural Stem Cells This compound alone Selective effects on SMN2 exon 7 splicing; increased SMN protein levels. 25 nM [1]
SMA Patient Fibroblasts & Mouse Neural Stem Cells This compound + ASO (ASO_ISSN1) Additive effect on exon 7 retention in SMN2 transcripts. Not fully specified [1]
SMA Patient Cells (as per Wikipedia entry) This compound Significantly increased survival of motor neuron (SMN) protein levels. Not specified [5]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate this compound's efficacy in SMA cellular models.

Protocol: Evaluating SMN2 Expression and Splicing in Cultured Cells

This protocol is adapted from studies using SMA patient fibroblasts and neural stem cells (NSCs) [1].

1. Cell Culture and Seeding

  • Cell Types: SMA type I patient-derived fibroblasts or murine SMA NSCs.
  • Culture Conditions: Maintain fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain NSCs in specialized neural stem cell media.
  • Experimental Seeding: Seed cells into 6-well or 12-well plates at an appropriate density (e.g., 1-2 x 10^5 cells/well for a 6-well plate) and allow to adhere overnight.

2. Drug Treatment

  • This compound Preparation: Prepare a 1-10 mM stock solution in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
  • Treatment: The next day, treat cells with a range of this compound concentrations (e.g., 10 nM, 25 nM, 50 nM) or a vehicle control (DMSO at the same dilution, e.g., 0.1% v/v).
  • Incubation: Incubate cells for 24-72 hours at 37°C in a 5% CO2 humidified incubator.

3. RNA Extraction and Quantitative RT-PCR (qRT-PCR) Analysis

  • RNA Extraction: After treatment, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Include a DNase I digestion step to remove genomic DNA.
  • cDNA Synthesis: Synthesize cDNA from 500 ng - 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo-dT primers.
  • qPCR Amplification: Perform qPCR using SYBR Green or TaqMan chemistry on a real-time PCR system.
    • Target Genes: SMN2 full-length transcripts (primers spanning exon 6-exon 8 junction), SMN2 Δ7 transcripts (primers spanning exon 6-exon 8, detecting the exon-skipped variant).
    • Normalization: Normalize data using stable reference genes (e.g., GAPDH, β-Actin).
  • Data Analysis: Calculate relative fold-change using the 2^(-ΔΔCt) method. The critical metric is the ratio of full-length SMN2 transcripts to total (FL + Δ7) SMN2 transcripts.
Protocol: Measuring SMN Protein Levels by Western Blot

This protocol complements the RNA analysis to confirm functional protein output.

1. Cell Lysis and Protein Quantification

  • Lysis: After treatment, lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
  • Quantification: Determine protein concentration using a BCA or Bradford assay.

2. Western Blot

  • Gel Electrophoresis: Load 20-50 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins by electrophoresis.
  • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation:
    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibody overnight at 4°C.
      • Primary Antibodies: Mouse anti-SMN (1:1000, BD Biosciences), Mouse anti-α-Tubulin (1:5000, Sigma-Aldrich) as a loading control.
    • Wash membrane 3 times with TBST.
    • Incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Develop the blot using a chemiluminescence detection kit and image using a chemiluminescence imager (e.g., Bio-Rad Chemidoc MP).

3. Densitometry Analysis

  • Use image analysis software (e.g., ImageLab, ImageJ) to quantify the band intensity of full-length SMN protein.
  • Normalize SMN signal to the α-Tubulin loading control for each sample.

Research Applications and Workflow

The primary application of this compound in SMA research is to validate HDAC inhibition as a viable strategy for SMN2 upregulation and to serve as a benchmark for novel therapeutic compounds. The following workflow diagram outlines a typical experimental plan.

G Start Establish SMA Cellular Model A Treat with This compound Start->A B qRT-PCR Analysis A->B RNA extraction C Western Blot Analysis A->C Protein extraction D Functional Assays A->D Cell viability & cytotoxicity E Data Integration & Validation B->E Splicing correction & FL-SMN mRNA C->E FL-SMN protein levels D->E Therapeutic window

Conclusion

This compound represents a well-characterized tool molecule for proof-of-concept studies in SMA. Its established mechanism as a pan-HDAC inhibitor and demonstrated efficacy in increasing SMN2-derived full-length SMN protein in preclinical models provide a strong rationale for its use in research. The protocols outlined here for measuring its effects on gene expression, splicing, and protein production can be directly applied in the laboratory. Furthermore, its potential for combination with splicing modifiers like ASOs presents an exciting avenue for developing more effective, multi-modal treatment strategies for Spinal Muscular Atrophy. Future work should focus on optimizing dosing regimens and further evaluating efficacy in advanced animal models to bridge the gap between cellular findings and clinical application.

References

Comprehensive Application Notes and Protocols: Panobinostat for Solid Tumor Chemosensitization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Panobinostat (Farydak, LBH589) is a pan-histone deacetylase inhibitor (HDACi) that has emerged as a promising chemosensitizing agent for solid tumors. While initially approved for multiple myeloma, recent preclinical investigations have revealed its significant potential to enhance the efficacy of conventional chemotherapeutics across diverse solid malignancies. The epigenetic modulation capabilities of this compound enable it to alter gene expression patterns and disrupt multiple oncogenic signaling pathways simultaneously, making it particularly valuable for overcoming chemotherapy resistance in aggressive solid tumors. This application note provides a comprehensive technical resource for researchers and drug development professionals seeking to implement this compound in combination therapy protocols for solid tumor investigation.

The challenge of treating advanced solid tumors lies in their heterogeneous nature and capacity for adaptive resistance. Traditional DNA-damaging agents like cisplatin, doxorubicin, and etoposide form the backbone of many solid tumor regimens, but their efficacy is often limited by robust cellular defense mechanisms, including efficient DNA damage repair, cell cycle checkpoint activation, and anti-apoptotic signaling. This compound addresses these limitations through its multi-faceted mechanism, simultaneously targeting multiple resistance pathways to create a cellular environment primed for chemotherapeutic intervention. Recent evidence demonstrates that this compound-mediated chemosensitization can be achieved at nanomolar concentrations that are clinically attainable, supporting its translational potential [1] [2].

The therapeutic rationale for combining this compound with conventional chemotherapy rests upon its ability to disrupt epigenetic stability in cancer cells while sparing normal cells to a significant degree. HDACs regulate the acetylation status of both histone and non-histone proteins, influencing chromatin structure and the activity of transcription factors, DNA repair enzymes, and chaperone proteins. By inhibiting class I, II, and IV HDACs, this compound induces hyperacetylation that alters gene expression patterns and protein functions central to tumor survival and chemotherapy resistance. This application note synthesizes recent advances in this compound research to provide standardized protocols for evaluating and implementing this promising chemosensitization strategy across solid tumor models.

Quantitative Efficacy Profile of this compound in Solid Tumors

Monotherapy and Combination Efficacy Across Tumor Types

This compound demonstrates broad-spectrum cytotoxicity against diverse solid tumor models at low nanomolar concentrations, with enhanced efficacy observed in combination with DNA-damaging agents. The table below summarizes quantitative efficacy data from recent preclinical studies, providing researchers with benchmark values for experimental design and response assessment.

Table 1: Efficacy Profile of this compound Across Solid Tumor Models

Tumor Type Cell Line/Model This compound IC₅₀/LD₅₀ Combination Chemotherapy Combination Index (CI) Key Mechanisms
Hepatoblastoma HUH6, HUH7 PDX lines 4-40 nM [1] Cisplatin + Doxorubicin (SIOPEL4 regimen) High synergy at low nM [1] MYC oncoprotein obstruction via DUSP1 upregulation [1]
High-Risk Neuroblastoma SK-N-AS, SK-N-DZ, SK-N-SH, SK-N-BE(2) 2.5-20 nM [3] Cisplatin, Doxorubicin, Etoposide CI <1 (synergistic) [3] CHK1 pathway downregulation, G₂ checkpoint abrogation [3]
Thoracic Cancers 37 cancer cell lines (SCLC, NSCLC, Mesothelioma) 4-470 nM (median: 20 nM) [2] Etoposide Enhanced antitumor effects [2] p21 upregulation, pro-apoptotic factor increase, anti-apoptotic factor decrease [2]
Non-Small Cell Lung Cancer (NSCLC) H23, H1299, Calu-1 5 μM maximum clinical concentration [4] Adagrasib (KRASG12C inhibitor) Synthetic lethality [4] NRF2 inhibition, ROS accumulation, autophagy activation [4]
Pancreatic Cancer Various 2D/3D models Potent efficacy at nM range [5] Standard chemotherapeutics Enhanced efficacy with nanoparticle delivery [5] HDAC inhibition with improved tumor specificity [5]
Efficacy in Treatment-Resistant Populations

A particularly promising application of this compound lies in its activity against treatment-resistant and quiescent cancer cell populations. Research in leukemic models demonstrates that this compound effectively targets minimal residual disease reservoirs by reversing the quiescent state induced by bone marrow stromal cells. In co-culture systems with mesenchymal stem cells, osteoblasts, and macrophages, this compound significantly reduced the G₀ population of both NB4 (APL-derived) and K562 (CML-derived) cell lines, suggesting its potential applicability for targeting dormant solid tumor cells that often drive disease recurrence [6]. This effect was accompanied by modulation of quiescence-related genes and restoration of chemosensitivity, providing a strategic approach for eradicating persistent tumor cell reservoirs in solid malignancies.

The therapeutic window of this compound is notably favorable when considering its differential cytotoxicity toward malignant versus non-malignant cells. In hepatoblastoma models, this compound demonstrated significantly greater efficacy against tumor cells compared to non-cancerous primary fibroblasts and bronchial epithelial cells [1]. Similar tumor-selective effects were observed in thoracic cancer models, where this compound exhibited potent cytotoxicity across 37 cancer cell lines while showing reduced effects on normal control cells [2]. This selective vulnerability provides a rational basis for combination approaches that could enhance anticancer efficacy while minimizing additive toxicity to normal tissues.

Molecular Mechanisms of Chemosensitization

Key Signaling Pathways in this compound-Mediated Sensitization

This compound exerts its chemosensitizing effects through coordinated modulation of multiple interconnected signaling pathways that collectively impair cancer cells' defensive capabilities and lower their threshold for apoptosis. The diagram below illustrates the key molecular mechanisms through which this compound enhances chemotherapy efficacy in solid tumors.

G cluster_epigenetic Epigenetic Modulation cluster_dna_damage DNA Damage Response Dysregulation cluster_oxidative Oxidative Stress This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition CHK1_Downregulation CHK1 Downregulation This compound->CHK1_Downregulation p21_Upregulation p21 Upregulation This compound->p21_Upregulation Antiapoptotic_Suppression Bcl-2, Bcl-XL Suppression This compound->Antiapoptotic_Suppression NRF2_Inhibition NRF2 Inhibition This compound->NRF2_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Expression_Changes Gene Expression Changes Chromatin_Relaxation->Gene_Expression_Changes Enhanced_Cell_Death Enhanced Tumor Cell Death Gene_Expression_Changes->Enhanced_Cell_Death G2_Checkpoint_Abrogation G₂ Checkpoint Abrogation CHK1_Downregulation->G2_Checkpoint_Abrogation DNA_Repair_Inhibition DNA Repair Inhibition G2_Checkpoint_Abrogation->DNA_Repair_Inhibition DNA_Repair_Inhibition->Enhanced_Cell_Death subcluster subcluster cluster_apoptosis cluster_apoptosis Proapoptotic_Activation Caspase-3/7, PARP Activation p21_Upregulation->Proapoptotic_Activation Proapoptotic_Activation->Enhanced_Cell_Death Antiapoptotic_Suppression->Proapoptotic_Activation ROS_Accumulation ROS Accumulation NRF2_Inhibition->ROS_Accumulation ROS_Accumulation->Enhanced_Cell_Death Chemotherapy Chemotherapy Chemotherapy->Enhanced_Cell_Death

Figure 1: Molecular Mechanisms of this compound-Mediated Chemosensitization. This compound modulates multiple pathways that collectively enhance solid tumor sensitivity to conventional chemotherapy.

Key Mechanistic Insights for Experimental Design
  • MYC Oncoprotein Obstruction: In metastatic hepatoblastoma models, this compound mediates its anti-tumor effect through post-translational obstruction of MYC via dual specificity phosphatase 1 (DUSP1) upregulation. This mechanism is particularly relevant as MYC-driven tumors often display enhanced aggression and therapy resistance. The identification of nucleophosmin 1 as a MYC target gene indicative of this compound response provides a potential biomarker for patient stratification [1]. Researchers should assess MYC expression and activation status when designing this compound combination studies, particularly for pediatric solid tumors.

  • Checkpoint Abrogation: this compound substantially downregulates CHK1 expression and its downstream pathway, leading to abrogation of the G₂ cell cycle checkpoint. This prevents cancer cells from repairing chemotherapy-induced DNA damage before progressing through the cell cycle. The result is mitotic catastrophe and enhanced apoptosis when combined with DNA-damaging agents. This mechanism has been demonstrated in high-risk neuroblastoma models, where this compound synergized with cisplatin, doxorubicin, and etoposide [3]. Importantly, CHK1 inhibition alone may not fully recapitulate this effect, as demonstrated by differential outcomes between this compound and the specific CHK1 inhibitor LY2603618.

  • Oxidative Stress Potentiation: In NSCLC models, this compound combination with adagrasib promoted NRF2 inhibition and increased ubiquitin-mediated degradation of this master antioxidant regulator. The resulting ROS accumulation triggered autophagy and enhanced tumor cell killing. This mechanism was reversed by the antioxidant N-acetylcysteine, confirming the role of oxidative stress in the observed cytotoxicity [4]. Assessment of oxidative stress markers should be incorporated into protocols evaluating this compound combinations, particularly with targeted agents.

  • Immunogenic Modulation: Emerging evidence indicates that this compound treatment increases expression of cell adhesion and tight junction-related genes, promoting conjugate formation between natural killer (NK) cells and tumor cells. This enhances NK-mediated cytolysis independently of checkpoint blockade, suggesting potential for triple-combination approaches [7]. Additionally, this compound modulates NK cell-activating receptors and ligands on tumor cells, further facilitating immune-mediated destruction.

Combination Therapy Experimental Protocols

In Vitro Combination Screening Protocol

Objective: To evaluate the synergistic potential of this compound combined with conventional chemotherapeutics in solid tumor cell lines.

Materials:

  • Solid tumor cell lines of interest
  • This compound (commercially available from MedChemExpress, Cat. No.: HY-10224)
  • Chemotherapeutic agents (cisplatin, doxorubicin, etoposide, etc.)
  • Cell culture reagents and equipment
  • 96-well plates
  • MTT reagent or alternative viability assay kits

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5×10⁴ cells/well and incubate overnight [1].
  • Drug Preparation: Prepare serial dilutions of this compound (typically 5 nM to 100 μM in 1:3 dilutions) and chemotherapeutic agents.
  • Combination Treatment: Expose cells to this compound and chemotherapy agents alone and in combination for 48 hours.
  • Viability Assessment: Perform MTT assay according to manufacturer instructions [1] [3].
  • Data Analysis:
    • Calculate half-maximal inhibitory concentrations (IC₅₀) using nonlinear regression in GraphPad Prism.
    • Determine combination index (CI) using CompuSyn software (ComboSyn, Inc.) or equivalent, where CI<1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism [3].
    • Generate isobolograms to visualize interaction patterns.

Technical Notes:

  • Include appropriate controls (vehicle-only treated cells).
  • Test multiple combination ratios (fixed ratio design recommended).
  • Conduct time-course experiments to evaluate temporal aspects of synergy.
  • Perform replicate experiments (minimum n=3) to ensure reproducibility.
In Vivo Efficacy Assessment Protocol

Objective: To evaluate the antitumor efficacy of this compound and chemotherapy combinations in patient-derived xenograft (PDX) models or syngeneic mouse models.

Materials:

  • Immunocompromised mice (e.g., SCID, NSG) for PDX models or immunocompetent mice for syngeneic models
  • Tumor cells or patient-derived tumor fragments
  • This compound (formulated in 5% dextrose or appropriate vehicle)
  • Chemotherapeutic agents
  • Calipers for tumor measurement
  • Animal scale for monitoring weight

Procedure:

  • Tumor Implantation: Implant tumor cells or fragments subcutaneously into flanks of mice.
  • Randomization: When tumors reach 100-150 mm³, randomize mice into treatment groups (typically n=5-8/group).
  • Dosing Regimen:
    • Administer this compound via oral gavage (10-20 mg/kg, 3-5 times per week) [2]
    • Administer chemotherapeutic agents according to established protocols (e.g., cisplatin 3-5 mg/kg weekly, doxorubicin 5 mg/kg weekly)
    • Include combination groups and vehicle control groups
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume using formula: V = (length × width²)/2
    • Monitor body weight as indicator of toxicity
    • Record clinical observations daily
  • Endpoint Analysis:
    • Continue treatment for 3-4 weeks or until tumor burden limits are reached
    • Collect tumors for molecular analysis (western blot, IHC, RNA sequencing)
    • Perform statistical analysis of tumor growth curves (two-way ANOVA recommended)

Technical Notes:

  • For metastatic models, utilize tail vein injection for lung metastasis mimics [1]
  • Include pharmacokinetic/pharmacodynamic studies where possible to confirm target engagement
  • For immune-competent models, evaluate immune cell infiltration by flow cytometry

Table 2: Dosing Regimens for In Vivo this compound Combination Studies

Tumor Model This compound Dose Administration Route Combination Agents Efficacy Outcome
Thoracic Cancer Models [2] 10-20 mg/kg Oral gavage Etoposide 62% average tumor growth reduction
Hepatoblastoma PDX [1] Not specified Oral Cisplatin + Doxorubicin Significant tumor growth inhibition in metastatic models
NSCLC Xenografts [4] Not specified Oral Adagrasib Enhanced antitumor activity in vivo
General Recommendation 10-20 mg/kg Oral (3-5 times weekly) Various chemotherapeutics Tumor volume assessment with statistical analysis

Nanoparticle Formulation Protocol for Enhanced Delivery

Albumin-Nanoparticle this compound Formulation

Rationale: this compound faces delivery challenges including low water solubility, poor pharmacokinetics, and non-specific distribution. Albumin-based nanoparticles enhance drug delivery by leveraging the enhanced permeability and retention (EPR) effect and potential active targeting mechanisms.

Materials:

  • This compound (MedChemExpress, ≥99.37% pure)
  • Bovine Serum Albumin (BSA, Fraction V, Sigma-Aldrich)
  • Glutaraldehyde (cross-linking agent)
  • Phosphate Buffered Saline (PBS, pH 7.4)
  • Dialysis membrane (MWCO 12-14 kDa)
  • Ultrasonicator

Procedure:

  • Nanoparticle Preparation:

    • Dissolve BSA (100 mg) in 10 mL PBS
    • Add this compound (10-20 mg) in DMSO dropwise under continuous stirring
    • Subject the mixture to ultrasonication on ice (5 min, 30s on/30s off cycles)
    • Add glutaraldehyde (0.1% v/v) as crosslinker and stir for 12 hours [5]
  • Purification:

    • Transfer the solution to dialysis membrane and dialyze against distilled water for 24 hours
    • Centrifuge at 15,000 rpm for 30 minutes and collect nanoparticle pellet
    • Resuspend in PBS or lyophilize for storage
  • Characterization:

    • Determine particle size and zeta potential using dynamic light scattering
    • Assess morphology by transmission electron microscopy
    • Calculate drug loading efficiency: (Amount of drug in nanoparticles / Total drug used) × 100
    • Evaluate in vitro drug release in PBS (pH 7.4) and acetate buffer (pH 5.0)

Quality Control Parameters:

  • Size Distribution: 100-200 nm with PDI <0.2
  • Drug Loading: 11-45% depending on formulation parameters [5]
  • Encapsulation Efficiency: >80%
  • In Vitro Release: Sustained release profile over 72 hours

Clinical Translation and Trial Design Considerations

Biomarker Development Strategy

Predictive biomarkers are essential for identifying patient populations most likely to benefit from this compound combination therapies. Current evidence suggests several candidate biomarkers that should be incorporated into clinical trial designs:

  • Nucleophosmin 1 (NPM1): Upregulation is associated with metastatic disease in hepatoblastoma and indicative of response to this compound [1]. Immunohistochemical assessment of NPM1 expression in tumor biopsies could facilitate patient stratification.

  • MYC Status: Tumors with MYC activation or amplification may demonstrate enhanced sensitivity to this compound, particularly given its mechanism of MYC obstruction via DUSP1 upregulation [1]. FISH analysis or Western blotting for MYC expression should be considered.

  • HDAC Expression Patterns: Evaluation of HDAC isoenzyme profiles in tumor tissues may identify patterns associated with this compound sensitivity. Multiplexed immunohistochemical panels assessing HDAC 1, 2, 3, and 6 are recommended.

  • NRF2 Pathway Activation: For combination strategies with targeted agents like adagrasib, assessment of NRF2 pathway activity may predict response [4]. Gene expression signatures of NRF2 activation can be developed using NanoString or RNA-seq approaches.

Clinical Trial Design Recommendations

Phase I Design:

  • Dose Escalation: Traditional 3+3 design with this compound administered orally three times weekly
  • Starting Dose: 10-15 mg based on prior monotherapy studies
  • Combination Agents: Standard doses of chemotherapeutics with appropriate prophylactic support
  • Dose-Limiting Toxicity (DLT) Observation Period: 4 weeks
  • Pharmacodynamic Assessments: Histone acetylation in peripheral blood mononuclear cells

Phase II Endpoints:

  • Primary Endpoint: Progression-free survival (PFS) rather than objective response rate, particularly for slow-growing tumors [8]
  • Secondary Endpoints: Overall survival, disease control rate, quality of life measures
  • Correlative Studies: mandatory tumor biopsies pre- and post-treatment for biomarker validation

Patient Selection:

  • Stratification Factors: Separate pancreatic NETs and carcinoid tumors, as they demonstrate different biology and treatment responses [8]
  • Prior Therapy: Clearly define allowable prior treatments, including number of regimens
  • Performance Status: ECOG 0-1 to ensure adequate tolerance of combination therapy

Conclusion and Future Directions

This compound represents a promising chemosensitizer with demonstrated efficacy across diverse solid tumor models. Its multi-faceted mechanism of action, targeting epigenetic regulation, DNA damage response, apoptosis pathways, and oxidative stress homeostasis, provides a strong rational basis for combination with conventional chemotherapy. The standardized protocols outlined in this application note will facilitate systematic investigation of this compound combinations across different solid tumor contexts.

Future research directions should focus on optimizing sequencing strategies, identifying robust predictive biomarkers, and developing novel formulation technologies to enhance tumor-specific delivery. Additionally, triple-combination approaches incorporating this compound with chemotherapy and immunotherapy warrant exploration, particularly given emerging evidence of this compound's immunomodulatory effects. As the field advances, rational combination designs based on tumor-specific vulnerabilities will maximize the therapeutic potential of this compound in solid tumor management.

References

Clinical Application Note: Panobinostat for GVHD Prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

The primary clinical evidence supporting the use of panobinostat for GVHD prevention comes from a phase 2 trial where it was added to a standard prophylactic regimen. The core findings are summarized below.

Table 1: Key Outcomes from Phase 2 Trial of this compound for GVHD Prevention [1]

Outcome Measure Result (at 1 Year unless specified) Context & Comparative Value
Primary Endpoint
aGVHD (Grades II-IV) by Day +100 18.4% Historically, rates are ~40-47% with tacrolimus/sirolimus or tacrolimus/methotrexate [1].
Secondary Endpoints
Chronic GVHD 31.6%
Overall Survival (OS) 89.5%
Relapse-Free Survival (RFS) 78.9%
Non-Relapse Mortality (NRM) 2.6%
GVHD-Relapse-Free Survival (GRFS) 60.5% Composite endpoint measuring survival without severe GVHD or relapse.
Safety Profile
Common Adverse Events (Related to this compound) Thrombocytopenia (5/38 pts), Leukopenia (6/38 pts), Gastrointestinal toxicity (3/38 pts), Rash (4/38 pts) [1] Managed with dose holds and monitoring.

Detailed Clinical Protocol

The following workflow and detailed methodology are based on the published phase 2 trial (NCT02588339) [1].

g cluster_days Days Relative to Transplant start Patient Eligibility: • Adults with hematologic malignancies • HLA 8/8-matched related/unrelated donor • Adequate organ function • HCT-CI <4 cond Conditioning Regimen: • Myeloablative or Reduced-Intensity start->cond drug_days Drug Administration Timeline cond->drug_days day_5 Day -5/-6: Initiate this compound (5 mg PO, 3x/week) drug_days->day_5 day_3 Day -3: Initiate Tacrolimus (Target: 3-7 ng/mL) day_5->day_3 day_1 Day -1: Initiate Sirolimus (Target: 5-14 ng/mL) day_3->day_1 day0 Day 0: Stem Cell Infusion day_1->day0 day50 Day +50: Begin Tacrolimus Taper day0->day50 pan_end Week +26: Discontinue this compound day0->pan_end day365 Day +365: Begin Sirolimus Taper day50->day365

Key Components of the Clinical Protocol:

  • Patient Population: The trial enrolled adults (median age 58) with hematologic malignancies (AML, MDS, others) undergoing allogeneic HCT from HLA 8/8-matched related or unrelated donors. All patients received G-CSF mobilized peripheral blood stem cells [1].

  • Drug Administration & Monitoring:

    • This compound: Administered orally at 5 mg, three times a week (with doses 48 hours apart). The treatment starts on day -5 or -6 and continues for a planned duration of 26 weeks. Dosing is typically on Monday, Wednesday, and Friday of each week [1].
    • Tacrolimus & Sirolimus: Tacrolimus is started on day -3 and sirolimus on day -1. Doses are adjusted to maintain target trough levels (Tacrolimus: 3-7 ng/mL; Sirolimus: 5-14 ng/mL). Tacrolimus taper can begin as early as day +50, while sirolimus is typically tapered after 1 year [1].
  • Dose Modification and Hold Parameters for this compound:

    • Hematologic: Hold for platelets < 20 × 10³/μL or ANC < 0.5 × 10³/μL [1].
    • Non-Hematologic: Hold for any Grade 3 or higher non-hematologic toxicity (e.g., severe gastrointestinal symptoms) that is unexpected for HCT. The protocol also specified holding parameters for QT interval prolongation (Fridericia-corrected QTc > 480 ms) [1] [2].

Proposed Mechanistic Workflow for Correlative Studies

To investigate the immunomodulatory effects of this compound, the following experimental workflow can be implemented using patient blood samples.

g cluster_stains Antibody Panels cluster_analysis Downstream Analysis sample Blood Sample Collection (Days 15, 28, 90 post-HCT) process PBMC Isolation sample->process facs Flow Cytometry Analysis process->facs stain1 T Cell Subsets: CD3, CD4, CD8, CD25, CD127, FoxP3 facs->stain1 stain2 Acetylated Histone H3 (Lys9) facs->stain2 anal1 Absolute Cell Counts (T-regs, CD4+, CD8+) stain1->anal1 anal2 H3 Acetylation Levels in Monocytes, CD4+, CD8+ stain2->anal2

Detailed Experimental Methodology for Correlative Studies [1] [2]:

  • Sample Collection: Collect peripheral blood samples at predetermined time points (e.g., pre-HCT, day +15, +28, +90). Samples from control patients not receiving this compound are valuable for comparison [1].
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation (e.g., Ficoll-Paque).
  • Flow Cytometry for T-cell Subsets:
    • Staining: Stain thawed or fresh PBMCs with a viability dye (e.g., Zombie Yellow) and fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) and intracellular markers for T-regs (CD25, FoxP3, CD127) [1] [2].
    • Acquisition: Analyze samples on a flow cytometer (e.g., BD LSRII). Use counting beads (e.g., BD TruCOUNT) for absolute cell count calculations [2].
  • Histone Acetylation Analysis:
    • After surface staining for lineage markers (CD3/CD4/CD8 for T cells; CD14/CD45 for monocytes), fix and permeabilize cells (e.g., using methanol).
    • Intracellularly stain with a specific antibody against acetylated histone H3 (Lys9).
    • Quantify the geometric mean fluorescence intensity (gMFI) of acetylated H3 to measure the pharmacodynamic effect of this compound [1] [2].

Critical Considerations for Clinical Translation

  • Contradictory Preclinical Data: It is crucial to note that a preclinical mouse study found that this compound accelerated GVHD, in contrast to the positive clinical results and the effects of other HDACis like vorinostat [3]. This highlights the complexity of HDAC inhibitor biology and the potential for agent-specific effects.
  • Safety and Tolerability: The combination regimen was generally tolerable in the phase 2 trial. However, this compound contributed to myelosuppression and other toxicities, necessitating close monitoring and dose holds per protocol [1]. The safety profile from other studies (e.g., in Waldenström macroglobulinemia) also shows a high incidence of Grade 3/4 thrombocytopenia [4].
  • Mechanistic Insights: The proposed mechanism involves immunomodulation rather than broad immunosuppression. This compound is thought to reduce proinflammatory cytokines, increase the number and function of regulatory T cells (T-regs), and modulate dendritic cell function [1] [5]. The correlative studies from the phase 2 trial confirmed that the drug hits its target, evidenced by increased H3 acetylation in T cell subsets as early as day 15 post-HCT [1].

Conclusion and Future Directions

The combination of this compound with tacrolimus and sirolimus represents a promising strategy for GVHD prophylaxis, demonstrating a notably low incidence of severe acute GVHD and non-relapse mortality in a phase 2 trial [1]. The accompanying experimental protocols provide a roadmap for implementing this regimen and investigating its mechanistic basis. Future efforts should focus on validating these results in larger, randomized controlled trials and further refining the patient population that would benefit most from this epigenetic modulation approach.

References

Comprehensive Application Notes: Detecting Histone Acetylation in Panobinostat-Treated Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Panobinostat and Histone Acetylation Mechanisms

This compound (LBH589) is a potent pan-histone deacetylase (HDAC) inhibitor that has received FDA approval for the treatment of multiple myeloma and is currently being investigated for various other malignancies, including glioma, medulloblastoma, pancreatic cancer, and leukemia [1] [2] [3]. As a pan-deacetylase inhibitor, this compound targets class I, II, and IV HDAC enzymes, resulting in the accumulation of acetylated histones and non-histone proteins through the inhibition of deacetylase activity [4] [5]. The subsequent hyperacetylation of histones leads to a more relaxed chromatin structure, facilitating transcription of genes involved in cell cycle arrest, differentiation, and apoptosis—processes particularly relevant to this compound's anti-cancer effects [6] [2].

The epigenetic modifications induced by this compound have been demonstrated across various cell types. In IDH1 mutant glioma cells, this compound treatment resulted in marked increases in acetylation at histone residues H3K14, H3K18, and H3K27 [1]. Similarly, in canine embryonic fibroblasts, this compound effectively increased histone acetylation in vitro without significant cytotoxic effects at appropriate concentrations [6]. These epigenetic changes correlate with functional outcomes; for instance, in medulloblastoma models, this compound suppressed leptomeningeal seeding through down-regulation of ID3 and induction of neuronal differentiation [3]. The detection and quantification of these histone acetylation events therefore serve as crucial pharmacodynamic biomarkers for assessing this compound activity in both preclinical and clinical settings.

Histone Acetylation Detection Methods: Comparative Analysis

Method Selection Guidelines

Selecting the appropriate method for detecting histone acetylation depends on several factors, including research objectives, sample type, required sensitivity, and available resources. Western blotting is particularly valuable when protein size information is needed or when multiple histone modifications are being investigated simultaneously [7] [8]. Flow cytometry offers the advantage of single-cell analysis and is suitable for monitoring dynamic changes in histone acetylation over time, especially in heterogeneous cell populations [7]. ELISA provides the highest sensitivity and throughput for quantitative analysis of specific histone modifications and is ideal for screening numerous samples under different treatment conditions [8]. Researchers should consider that each method requires different sample preparation approaches and offers complementary information that can be combined for comprehensive analysis of this compound-induced epigenetic effects.

Comparative Performance Characteristics

Table 1: Comparison of Histone Acetylation Detection Methods for this compound-Treated Cells

Method Sensitivity Sample Throughput Information Obtained Key Advantages Limitations

| Western Blot | Moderate (detects nanogram amounts) | Low to moderate (8-12 samples/gel) | - Molecular weight confirmation

  • Multiple residues simultaneously
  • Protein integrity | - Visual confirmation of specificity
  • Ability to detect multiple targets
  • Wide antibody availability | - Semi-quantitative without standardization
  • Time-consuming
  • Requires large sample amounts | | Flow Cytometry | High (single-cell detection) | High (96-well plate format) | - Single-cell resolution
  • Population heterogeneity
  • Correlation with surface markers | - Rapid analysis of living cells
  • Multiparameter capability
  • Small sample requirement | - No molecular weight information
  • Specialized instrumentation needed
  • Complex data analysis | | ELISA | High (picogram to nanogram) | High (96-well plate format) | - Absolute quantification
  • Specific modification patterns
  • Dose-response relationships | - Excellent for precise quantification
  • High reproducibility
  • Adaptable to automation | - Limited multiplexing capability
  • Potential for false positives
  • Requires specific antibody pairs |
Quantitative Acetylation Responses to this compound Treatment

Table 2: Experimentally Observed Histone Acetylation Responses to this compound Treatment

Cell Type This compound Concentration Treatment Duration Histone Modifications Detected Detection Method Key Findings Source
IDH1mut Glioma Cells 10-100 nM 24-48 hours H3K14ac, H3K18ac, H3K27ac Western Blot Significantly greater acetylation increase in IDH1mut vs IDH1wt cells [1]
Canine Embryonic Fibroblasts 100 nM 24 hours H3ac, H4ac Western Blot, Flow Cytometry Effective HDAC inhibition without significant cytotoxicity [6]

| Medulloblastoma Cells | 0.054 ± 0.002 μM (UW228) 0.067 ± 0.016 μM (UW426) 0.046 ± 0.002 μM (MED8A) | 72 hours | Not specified | Functional assays | IC50 values for cell viability; induced differentiation | [3] | | IPF-Fibroblasts | 85 nM | 24 hours | H3ac, H4ac, α-tubulin acetylation | Western Blot | Profound increase in histone acetylation, reduced p-STAT3 | [5] | | Leukemic Cells (NB4, K562) | Varying doses | 10 days co-culture | Not specified | mRNA expression | Reduction of quiescent population, apoptosis induction | [9] |

Detailed Experimental Protocols

Western Blot Protocol for Detection of Histone Acetylation

Sample Preparation: Begin by harvesting this compound-treated cells (typically treated with 10-100 nM this compound for 24-48 hours) and lysing using RIPA buffer supplemented with protease inhibitors and HDAC inhibitors (e.g., sodium butyrate or trichostatin A) to preserve acetylation states [1] [7]. For histone extraction, acid extraction (0.2-0.4 M HCl or 5% perchloric acid) is recommended to enrich histone proteins. Determine protein concentration using colorimetric assays (e.g., Bio-Rad Protein Assay) and adjust samples to equal concentrations.

Gel Electrophoresis and Transfer: Separate 22-30 μg of protein per sample on 4-12% NuPAGE Bis-Tris gels using MOPS running buffer at 200V for 2 hours [6] [7]. Include pre-stained molecular weight markers for reference. Transfer proteins to PVDF membranes at 30V for 2 hours using standard wet or semi-dry transfer systems. Confirm transfer efficiency with Ponceau S staining.

Antibody Detection and Visualization: Block membranes with 5% BSA or commercial blocking buffers for 1 hour at room temperature [6]. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-histone H3 [Lys9], anti-acetyl-histone H4 [Lys8]) overnight at 4°C [4]. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature. Detect using enhanced chemiluminescence substrates and image with digital imaging systems. Normalize using loading controls such as β-actin or total histone H3 [7].

WesternBlotWorkflow SamplePrep Sample Preparation (Harvest cells, lyse with RIPA buffer + protease/HDAC inhibitors) GelElectro Gel Electrophoresis (4-12% Bis-Tris gel, 200V, 2h) SamplePrep->GelElectro 22-30 μg protein ProteinTransfer Protein Transfer (PVDF membrane, 30V, 2h) GelElectro->ProteinTransfer wet/semi-dry transfer Blocking Membrane Blocking (5% BSA, 1h RT) ProteinTransfer->Blocking confirm with Ponceau S PrimaryAb Primary Antibody Incubation (Anti-acetyl-histone antibodies, 4°C overnight) Blocking->PrimaryAb wash SecondaryAb Secondary Antibody Incubation (HRP-conjugated, 1-2h RT) PrimaryAb->SecondaryAb TBST wash 3× Detection Detection (ECL substrate, digital imaging) SecondaryAb->Detection TBST wash 3× Normalization Normalization (β-actin/total histone H3) Detection->Normalization quantitative analysis

Flow Cytometry Protocol for Intracellular Histone Acetylation

Cell Preparation and Staining: Harvest this compound-treated cells and wash with PBS. Fix cells with 1% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 90% ice-cold methanol for 30 minutes on ice [7]. After washing, incubate cells with primary antibodies against acetylated histones (e.g., anti-acetyl-histone H3 [Lys9]) diluted in PBS containing 1% BSA for 1 hour at room temperature. Wash cells and incubate with fluorescent-conjugated secondary antibodies (e.g., FITC- or Alexa Fluor-conjugated) for 30 minutes at room temperature, protected from light.

Data Acquisition and Analysis: Resuspend stained cells in PBS and analyze using a flow cytometer equipped with appropriate lasers and filters [7]. Collect a minimum of 10,000 events per sample and use unstained cells and isotype controls to establish background fluorescence and gating parameters. Analyze data using flow cytometry software, comparing mean fluorescence intensity (MFI) or geometric MFI between this compound-treated and control samples. Note that storage temperature affects acetylation signals; fixed cells can be stored at 4°C for up to 96 hours with minimal signal degradation [7].

ELISA-Based Quantification Protocol

Plate Preparation and Assay Execution: Coat 96-well polystyrene plates with histone extraction from this compound-treated and control cells in bicarbonate coating buffer (pH 9.6) overnight at 4°C [8]. Block plates with 1-3% BSA in PBS for 2 hours at room temperature to prevent non-specific binding. Incubate with primary antibodies against specific acetylated histone modifications for 2 hours at room temperature or overnight at 4°C. After washing, add appropriate HRP-conjugated secondary antibodies and incubate for 1-2 hours at room temperature.

Detection and Quantification: Develop plates with colorimetric substrates such as TMB for 15-30 minutes, then stop the reaction with acid solution [8]. Measure absorbance at 450 nm using a microplate reader and generate a standard curve using known concentrations of acetylated histone peptides for absolute quantification. Include appropriate controls (blank wells, non-acetylated histone controls) to ensure specificity. The sensitivity of ELISA allows detection of histone acetylation even in samples with limited cell numbers [8].

Data Interpretation and Troubleshooting

Analyzing Histone Acetylation Results

When interpreting histone acetylation data from this compound-treated samples, researchers should consider both the magnitude and specificity of the acetylation response. Dose-dependent increases in histone acetylation are typically observed with this compound treatment, with significant effects noted in the low nanomolar range (10-100 nM) across various cell types [1] [3]. The kinetics of acetylation should also be considered, with maximal effects typically observed within 24-48 hours of treatment [1] [7]. When comparing across cell types, note that IDH1 mutant glioma cells demonstrate enhanced sensitivity to this compound compared to IDH1 wild-type cells, showing both greater acetylation increases and cytotoxicity at equivalent doses [1].

For accurate quantification in western blot analysis, ensure proper normalization to loading controls and consider using total histone H3 rather than general housekeeping proteins when possible, as histone content remains relatively constant compared to cytoplasmic proteins [7]. In flow cytometry experiments, analyze the distribution of acetylation signals across the cell population, as this compound may induce heterogeneous responses in mixed cell populations. For ELISA-based quantification, use standard curves with known concentrations of acetylated histone peptides to convert absorbance values to absolute amounts, enabling more precise comparison across experiments and laboratories [8].

Troubleshooting Common Issues
  • Low Signal Intensity: Ensure adequate preservation of acetylation states during sample processing by including HDAC inhibitors in lysis buffers and processing samples quickly on ice. Verify antibody specificity using positive and negative controls, and confirm that fixation conditions (especially for flow cytometry) do not epitope mask the acetylated residues [7].

  • High Background: Optimize blocking conditions by increasing blocking agent concentration (BSA to 3-5%) or extending blocking time. For western blotting, ensure thorough washing after antibody incubations (3-5 washes of 5 minutes each with TBST). For ELISA, titrate both primary and secondary antibodies to determine optimal concentrations that maximize signal-to-noise ratios [8].

  • Sample-to-Sample Variability: Standardize cell harvesting and lysis procedures across all samples. Use consistent cell numbers per sample and confirm equal protein loading through proper quantification. For time-course experiments, process all samples simultaneously rather than in separate batches to minimize technical variation [7] [8].

  • Discrepancies Between Methods: Recognize that different methods may yield varying results due to their different sensitivity and specificity profiles. Western blot provides information about molecular weight, which can confirm specificity, while flow cytometry offers single-cell resolution but no molecular weight confirmation. Use multiple complementary methods to verify key findings [7] [8].

Conclusion

The detection and quantification of histone acetylation provides crucial insights into the pharmacodynamic activity of this compound in both preclinical models and clinical settings. The methods described here—western blot, flow cytometry, and ELISA—offer complementary approaches for monitoring these epigenetic modifications, each with distinct advantages for specific research applications. As this compound continues to be investigated for various malignancies and other diseases, these standardized protocols will facilitate consistent assessment of its HDAC inhibitory activity across different laboratories and experimental systems. The optimization of these detection methods contributes to our understanding of epigenetic therapy and supports the rational development of this compound in combination regimens with other therapeutic agents.

References

Frequently Asked Questions (FAQs) on Panobinostat Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Guidance
What are the most common adverse effects? Diarrhea, fatigue, thrombocytopenia, anemia, neutropenia, nausea, vomiting [1] [2] [3].
How is hematologic toxicity managed? Thrombocytopenia: Interrupt dose for platelets < 50 x 10⁹/L with bleeding or < 25 x 10⁹/L; restart at reduced dose after recovery [4]. Neutropenia: Interrupt dose for ANC < 1.0 x 10⁹/L with fever or ANC < 0.5 x 10⁹/L; restart at reduced dose after resolution [4].
What are the key non-hematologic toxicities? Severe diarrhea and cardiac toxicities (ischemia, arrhythmias, QTc prolongation) are serious concerns [4] [5] [3].
How should severe diarrhea be managed? For Grade 3 (7+ stools/day): Interrupt therapy until resolved, then restart at a reduced dose. For Grade 4 (life-threatening): Permanently discontinue [4].
Are there hepatic considerations? Dose reductions are required for hepatic impairment: Mild: reduce to 15 mg; Moderate: reduce to 10 mg; Severe: avoid use [4]. Monitor LFTs regularly [1] [4].
What critical drug interactions exist? Strong CYP3A4 inhibitors (e.g., Ketoconazole): Reduce panobinostat starting dose to 10 mg. Avoid grapefruit, pomegranate, and starfruit as they can increase drug levels [4] [5] [3].

Quantitative Toxicity Profile from Clinical Trials

The table below summarizes the incidence of key adverse events from the pivotal PANORAMA 1 trial, providing a quantitative overview of the toxicity profile [2].

Adverse Event Any Grade (this compound Arm) Grade 3 (this compound Arm) Grade 4 (this compound Arm)
Diarrhea 68% 24% 1%
Fatigue 57% 23% 1%
Thrombocytopenia 98% 33% 35%
Anemia 62% 15% 3%
Neutropenia 75% 28% 7%

Experimental Protocols & Management Guides

Protocol for Monitoring & Managing Hematologic Toxicity
  • Objective: To systematically identify and manage this compound-induced cytopenias, primarily thrombocytopenia and neutropenia.
  • Materials: Equipment for Complete Blood Count (CBC) with differential.
  • Methodology:
    • Baseline & Monitoring: Obtain a CBC prior to treatment initiation and at least weekly throughout the therapy cycles [4].
    • Assessment & Action: Use the criteria in the FAQ table above to guide dose interruptions and reductions based on platelet and neutrophil counts [4].
    • Documentation: Record the lowest counts (nadir), duration of cytopenia, and all dose modifications.
Protocol for Investigating Severe Diarrhea
  • Objective: To characterize the severity and manage severe diarrhea, a dose-limiting toxicity.
  • Materials: CTCAE (Common Terminology Criteria for Adverse Events) grading scale.
  • Methodology:
    • Patient Education: Instruct patients to immediately report the onset of diarrhea and the number of stools per day.
    • Grading & Intervention: Grade the diarrhea according to CTCAE criteria and manage it as per the guidelines in the FAQ table (dose interruption/reduction) [4].
    • Supportive Care: Implement standard anti-diarrheal medications (e.g., loperamide) and ensure adequate hydration/electrolyte replacement [5].

Diagnostic & Management Pathways

The following diagram illustrates the logical workflow for managing the most critical this compound toxicities based on the provided guidelines.

G Start Adverse Event Onset Assess Assess Severity (Grade 1-4) Start->Assess ManageMild Symptomatic Management & Continue Monitoring Assess->ManageMild Grade 1-2 Interrupt Interrupt this compound Therapy Assess->Interrupt Grade 3-4 (Serious) Monitor Continue Treatment with Monitoring ManageMild->Monitor ManageSupport Initiate Supportive Care Interrupt->ManageSupport Resolved Symptoms Resolved to ≤ Grade 1? ManageSupport->Resolved Reduce Restart at Reduced Dose Resolved->Reduce Yes DCC Consider Permanent Discontinuation Resolved->DCC No or Life-Threatening (Grade 4) Reduce->Monitor

Diagram 1: General Management Pathway for this compound Adverse Events. This workflow applies to common toxicities like diarrhea, hematologic events, and nausea/vomiting [4] [5].

The diagram below outlines the hepatic metabolism of this compound and the rationale for dose adjustments in patients with liver impairment.

H cluster_Hepatic Hepatic Impairment Impact This compound This compound (Oral Dose) Metabolism Extensive Hepatic Metabolism This compound->Metabolism CYP3A4 Primary Pathway: CYP3A4 (40%) Metabolism->CYP3A4 OtherEnz Minor Pathways: CYP2D6, CYP2C19, UGT, Hydrolysis Metabolism->OtherEnz Clearance Drug Clearance CYP3A4->Clearance OtherEnz->Clearance Impairment Impaired Liver Function Exposure ↑ Drug Exposure (Potential for Increased Toxicity) Impairment->Exposure DoseAdj Dose Adjustment Required Exposure->DoseAdj

Diagram 2: this compound Metabolism & Hepatic Impairment Considerations. This compound is extensively metabolized in the liver, primarily by CYP3A4. Impaired liver function can reduce clearance, increasing systemic exposure and toxicity risk, necessitating dose reduction [1] [3].

References

overcoming panobinostat blood-brain barrier limitations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Core Challenge

Why is delivering Panobinostat to the brain so difficult?

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain but also prevents most drugs from entering. While this compound is a small, lipophilic molecule, its penetration into the brain is actively limited by two major efflux transporters—P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp) [1]. These proteins are expressed on the BBB and act to "pump" this compound back into the bloodstream, significantly reducing its effective concentration in the brain tissue [2] [1].

The table below summarizes key quantitative findings on this compound's brain distribution from preclinical studies.

Study Model Key Finding on BBB Penetration Reported Brain-to-Plasma Ratio (Kp) Implication for Efficacy
Wild-type mice [1] CNS penetration limited by P-gp and Bcrp Unbound Kp,uu: 0.21 (spinal cord) to 0.32 (brain) Suggests sub-optimal free drug exposure in brain
Transporter-deficient mice [1] CNS penetration increased without P-gp/Bcrp Information missing Confirms this compound is a substrate for these efflux pumps
CD-1 mice (single dose) [3] [4] Detectable brain concentrations achieved Total Kp, brain: 2.22 (1h), AUC ratio: 2.63 Concentrations above IC50 for some DIPG cell lines
Non-human Primates & Humans [1] CSF concentrations below quantifiable levels Below limit of quantification (LOQ) CSF levels may not reflect brain tissue penetration

> Important Note on Data Interpretation: The apparent contradiction between studies showing brain penetration [3] [4] and those showing limited distribution [1] can often be explained by methodological differences. Some studies measure total drug concentration (bound + unbound) in brain tissue, while others focus on the unbound fraction (Kp,uu), which is the pharmacologically active part. A high total concentration does not guarantee sufficient free drug at the target site [2] [1].

Strategies to Enhance Brain Delivery

Researchers are actively investigating several strategies to improve the delivery of this compound to brain tumors. The following diagram illustrates the relationship between these core strategies.

architecture Core Core Strategies to Overcome This compound BBB Limitations Disrupt BBB Disruption Core->Disrupt Bypass BBB Bypass Core->Bypass Modulate Drug/System Modulation Core->Modulate FUS Focused Ultrasound with Microbubbles Disrupt->FUS Non-invasive CED Convection-Enhanced Delivery Disrupt->CED Invasive Polymeric Implantable Polymer Systems Bypass->Polymeric Local/Sustained Exosomes Engineered Exosomes Bypass->Exosomes Trojan Horse Inhibitors Efflux Transporter Inhibitors Modulate->Inhibitors Co-administer Nanoparticles Nanoparticle Carriers Modulate->Nanoparticles Encapsulate

Here are the technical details and experimental protocols for the key strategies mentioned above.

Focused Ultrasound (FUS) with Microbubbles

This technique uses ultrasound waves in combination with intravenous microbubbles to temporarily and reversibly disrupt the BBB in a targeted location [5].

  • Mechanism: The ultrasound causes circulating microbubbles to oscillate, generating mechanical forces that loosen the tight junctions between endothelial cells of the BBB, allowing for enhanced drug passage [5].
  • Evidence: In a BT245 DMG mouse model, FUS increased tumor concentration of this compound by 3-fold and led to a 71% reduction in tumor volume. It also significantly increased median survival from 21 to 31 days [5].

Experimental Protocol:

  • Animal Model: Mice with orthotopic DMG tumors (e.g., BT245 cell line) [5].
  • Microbubbles: Inject lipid-shelled microbubbles (e.g., ~25 µL/kg) intravenously [5].
  • Ultrasound Parameters:
    • Frequency: 1.5 MHz [5]
    • Peak Negative Pressure: 0.615 MPa [5]
    • Pulse Repetition Frequency: 1 Hz [5]
    • Pulse Length: 10 ms [5]
    • Treatment Duration: 3 minutes [5]
  • Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) immediately after FUS sonication [5].
  • Validation: Use T1-weighted MRI with Gadolinium contrast to confirm and quantify BBB opening. Measure this compound concentration in tumor and healthy brain tissue using LC-MS [5].
Nanoparticle and Exosome-Based Delivery

Encapsulating this compound in nanocarriers can protect it from efflux pumps and facilitate its transport across the BBB.

  • Nanoparticles: Synthetic particles can be engineered with specific surface properties to exploit transport mechanisms at the BBB [6].
  • Exosomes: These are natural extracellular vesicles that show innate ability to traverse biological barriers, including the BBB. They can be engineered from specific cell types (e.g., neural or immune cells) and loaded with this compound for targeted delivery [7].

Experimental Protocol (Exosome Loading - Hypothetical Workflow): This protocol synthesizes general exosome engineering principles [7].

  • Isolation & Characterization: Isolate exosomes from a chosen cell line (e.g., mesenchymal stem cells) via ultracentrifugation or commercial kits. Characterize by size (NTA) and markers (CD63, CD81) [7].
  • Drug Loading: Load this compound into exosomes using methods like incubation, sonication, or electroporation [7].
  • Surface Functionalization (Optional): Engineer exosomes with targeting ligands (e.g., RVG peptide for neurons) to enhance brain tropism [7].
  • In Vivo Testing: Administer this compound-loaded exosomes intravenously to animal models and compare brain drug concentration and efficacy against free drug [7].
Efflux Transporter Inhibition

Co-administering this compound with inhibitors of P-gp and Bcrp can increase its brain penetration.

  • Mechanism: Inhibitors (e.g., Elacridar for P-gp) block the efflux pumps, reducing the active removal of this compound from the brain [1].
  • Evidence: Studies in transporter-deficient mice confirm that the absence of these pumps leads to improved CNS delivery of this compound [1].

Troubleshooting Common Experimental Issues

FAQ 1: Our in-vivo results with systemic this compound do not match the promising in-vitro IC₅₀ data. What could be wrong?

  • Likely Cause: Insufficient free drug concentration at the tumor site due to BBB efflux and protein binding [2] [1].
  • Solution:
    • Measure the unbound fraction of this compound in both plasma and brain tissue, not just total concentration [1].
    • Investigate combination strategies like FUS or nanoparticle encapsulation to enhance delivery [5] [7].

FAQ 2: We see variable efficacy in our mouse models depending on the brain tumor location. Is this expected?

  • Answer: Yes. Research shows this compound has heterogeneous distribution in different brain regions. Efficacy may be limited by inadequate distribution to the tumor site, which depends on its anatomical location [1].
  • Solution: When designing studies, consider the location of your tumor model. Techniques like FUS can be applied to target specific, hard-to-reach regions like the pons [5].

FAQ 3: Is measuring drug concentration in Cerebrospinal Fluid (CSF) a reliable surrogate for brain tissue penetration?

  • Answer: No, not for this compound. Multiple human and non-human primate studies report CSF concentrations below the limit of quantification, despite evidence of some brain tissue penetration in mice. For substrates of efflux transporters like P-gp, CSF levels can be a poor surrogate for actual brain parenchyma exposure [1].

I hope this structured technical resource provides a solid foundation for your support center. The field of BBB research is advancing rapidly, particularly in areas like exosome engineering and clinical applications of FUS.

References

Documented Resistance Mechanisms & Reversal Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Panobinostat Combination Partner Identified Resistance Mechanism Proposed Reversal Strategy Experimental Model Key Reference
Pediatric/Adult High-Grade Glioma Marizomib (proteasome inhibitor) Metabolic shift to oxidative phosphorylation (OXPHOS); Increased TCA cycle metabolites [1]. Target mitochondrial energetics with Lonidamine (glycolysis & ETC inhibitor) [1]. In vitro cell lines & in vivo DIPG mouse models [1] [1]
Non-Small Cell Lung Cancer (NSCLC) Adagrasib (KRASG12C inhibitor) Off-target effects via NRF2 inhibition & ROS accumulation; potential activation of pro-survival autophagy & AKT [2]. Co-administration of This compound to trigger synergistic lethal autophagy [2]. In vitro cell lines & in vivo mouse models [2] [2]
Ovarian Cancer Microtubule Destabilizing Agents (MDAs, e.g., PILA9) Information not specified in the provided research [3]. Use this compound to synergistically enhance cytotoxicity via increased α-tubulin acetylation [3]. In vitro cell lines [3] [3]
Multiple Myeloma Bortezomib & Dexamethasone Severe side effects (diarrhea, neuropathy) limiting dose intensity; minimal efficacy improvement in some cases [4]. Design novel multi-drug regimens (e.g., DT-PACK) to improve tolerability and efficacy [4]. Clinical case report [4] [4]

Detailed Experimental Workflows

Here are the methodologies for key experiments from the search results to guide your own work.

Workflow 1: Targeting Metabolic Adaptation in Glioma

This protocol is based on reversing resistance to the this compound-marizomib combination in high-grade gliomas [1].

  • Generate Resistant Cells: Expose drug-naïve glioma cell lines (e.g., DIPG models) to increasing concentrations of this compound and marizomib over several months until stable resistance is achieved [1].
  • Characterize Metabolic Phenotype:
    • ATP/NAD+ Measurement: Use commercial luminescence-based kits to quantify cellular ATP and NAD+ levels in resistant vs. parental cells [1].
    • Metabolomic Profiling: Perform LC-MS/MS analysis to measure levels of TCA cycle metabolites (e.g., succinate, fumarate, malate) [1].
    • Gene Set Enrichment Analysis (GSEA): Conduct RNA sequencing of resistant and parental cells, followed by GSEA to confirm enrichment of OXPHOS and metabolic pathways [1].
  • Target the Vulnerability:
    • In Vitro Testing: Treat resistant cells with inhibitors of glycolysis (e.g., 2-DG) and Electron Transport Chain (ETC) complexes. Assess cell viability using assays like CellTiter-Glo [1].
    • In Vivo Validation: Administer lonidamine (20-40 mg/kg, i.p.) in mouse models bearing resistant tumors. Monitor tumor growth and animal survival compared to control groups [1].
Workflow 2: Inducing Synthetic Lethality in NSCLC

This protocol outlines how to demonstrate synergy between this compound and adagrasib [2].

  • Establish Synergy *In Vitro*:
    • Treat relevant NSCLC cell lines (e.g., H23, H1299) with a matrix of adagrasib and this compound concentrations.
    • Measure cell viability after 72-96 hours using MTT or similar assays.
    • Calculate the Combination Index (CI) using software like CompuSyn to confirm synergy (CI < 1) [2].
  • Investigate Mechanism:
    • Western Blotting: Analyze key proteins in the NRF2 pathway (NRF2, KEAP1), apoptosis (PARP cleavage), and autophagy (LC3-I/II, p62) [2].
    • ROS Detection: Use fluorescent probes like DCFH-DA and flow cytometry to measure reactive oxygen species levels [2].
    • Ubiquitination Assay: Immunoprecipitate NRF2 and blot with an anti-ubiquitin antibody to check if adagrasib promotes NRF2 degradation [2].
  • Validate *In Vivo*:
    • Use mouse xenograft models implanted with NSCLC cells.
    • Treat with vehicle, adagrasib alone, this compound alone, and the combination.
    • Monitor and compare tumor volume and weight over time to assess the enhanced efficacy of the combination [2].

Visualizing Key Resistance & Reversal Pathways

To better understand the logical flow of these mechanisms, the following diagrams summarize the two primary strategies discussed.

Diagram 1: Reversing Resistance via Metabolic Targeting in Glioma

G cluster_initial Initial Response cluster_resistance Acquired Resistance Mechanism cluster_reversal Reversal Strategy Start This compound + Marizomib Treatment InitialEffect Depletes ATP & NAD+ Induces Mitochondrial Dysfunction Promotes Apoptosis Start->InitialEffect Resistance Metabolic Adaptation: Shift to Oxidative Phosphorylation (OXPHOS) ↑ TCA Cycle Metabolites InitialEffect->Resistance Prolonged exposure Reversal Target Mitochondrial Energetics (e.g., with Lonidamine) Resistance->Reversal Outcome Re-sensitization & Cell Death Reversal->Outcome

Diagram 2: Synergistic Combination with Adagrasib in NSCLC

G cluster_ada_path Adagrasib Mechanism cluster_synergy Synergistic Effect ADA Adagrasib NRF2 Inhibits NRF2 via Ubiquitination ADA->NRF2 Pano This compound Synergy Enhanced Cell Death (Synthetic Lethality) Pano->Synergy Potentiates ROS ↑ ROS Accumulation NRF2->ROS AutoAKT Activates Autophagy & AKT signaling ROS->AutoAKT AutoAKT->Synergy Vulnerability

Key Troubleshooting Takeaways

  • Think Metabolically: Resistance is not always genetic. If you encounter resistance to a this compound combination, profiling the metabolic state (e.g., OXPHOS, glycolysis) of the resistant cells can reveal unexpected, druggable vulnerabilities [1].
  • Leverage Synergy from Off-Target Effects: The off-target effects of one drug (like Adagrasib's NRF2 inhibition) can create a unique dependency that another drug (like this compound) can exploit. Analyzing these off-target pathways can open new combination strategies [2].
  • Consider Non-Genetic Mechanisms: The studies highlight that resistance can arise from non-genetic adaptations, such as metabolic rewiring and activation of pro-survival pathways like AKT. Your troubleshooting should include assays for these phenomena, not just genetic mutations [1] [2].

References

Panobinostat Quantitative Data from Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes efficacy data from various cancer models, which can inform initial dosing in experimental settings.

Cancer Model / Cell Line Assay Type Reported IC₅₀ / Efficacy Context & Notes Source
Hepatoblastoma (HB) PDX lines In vitro, MTT viability assay IC₅₀ in nanomolar (nM) range [1] Panobinostat showed high efficacy compared to non-cancerous cells. [1] [1]
Multiple Myeloma (MM1S) Xenograft In vivo, mouse model 64.39% tumor inhibition (5 mg/kg PM) vs 49.37% (10 mg/kg this compound) [2] PM is a selective HDAC I/IIb inhibitor; data shown for comparison. [2] [2]
Pancreatic Cancer In vitro, 2D cell model "Exceptionally low IC50 value" [3] Exact values not provided; potency noted but efficacy hindered by solubility/permeability. [3] [3]
Basal-like Breast Cancer (BLBC) In vitro / In vivo xenograft Potent antitumor effects [4] Mechanism: Downregulation of HER3 via GATA2/GATA3-FOXA1 axis. [4] [4]

Experimental Workflow: The MIMA Platform

A highly relevant study used the Multiplex Implantable Microdevice Assay (MIMA) to investigate this compound's mechanism of action and identify predictive biomarkers in a luminal mouse mammary carcinoma model [5]. This integrated platform is particularly valuable for evaluating localized drug effects within the tumor microenvironment. The workflow is as follows:

G cluster_1 Phase 1: Localized Drug Delivery cluster_2 Phase 2: Tissue Analysis & Multiplex Imaging cluster_3 Phase 3: Spatial & Computational Analysis A 1. Implant Microdevice B 2. Load Micro-wells with this compound A->B C 3. Localized Drug Exposure inside Tumor Bed B->C D 4. Harvest Tumor & Prepare FFPE Sections C->D E 5. Multiplex IHC (mIHC) for 30+ Protein Targets D->E F 6. Single-Cell & Spatial Analysis (XY-coordinate space) E->F G 7. Distance-Based Zone Analysis (Immediate, Proximal, Border, etc.) F->G H 8. Identify Biomarker Hotspots & Spatial Cell Associations G->H

Key Findings from this Workflow: The study identified that this compound induces immunogenic cell death (ICD) and that ICB efficacy was robustly predicted by in situ hotspot detection of galectin-3-positive non-proliferating tumor zones enriched in cell death and infiltrated by anti-tumor cytotoxic neutrophils [5]. PD-L1 by itself was not a reliable predictor [5].

References

Frequently Asked Questions: Managing Panobinostat-Related Hematologic Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the most common hematologic adverse events (AEs) with Panobinostat? The most frequently observed hematologic AEs are thrombocytopenia, neutropenia, leukopenia, lymphopenia, and anemia [1] [2] [3]. Among these, thrombocytopenia is often the most prominent and dose-limiting.

  • Q2: How severe are these hematologic AEs typically? These events can be severe. Clinical trials have reported high rates of Grade 3/4 thrombocytopenia [3]. Other cytopenias like neutropenia and anemia also occur at Grade 3/4 severity, though generally at lower frequencies [2]. The table below summarizes quantitative data from two studies.

  • Q3: What are the recommended management strategies? Management is multifaceted and should be proactive. Key strategies include:

    • Close Monitoring: Perform complete blood counts (CBC) with differential weekly, especially during the first two treatment cycles [2].
    • Dose Modification: Adhere to protocol-specified dose interruptions and reductions. This is a primary method for managing severe cytopenias [4] [5].
    • Supportive Care: Utilize platelet transfusions for symptomatic or severe thrombocytopenia. Consider growth factors like granulocyte colony-stimulating factor (G-CSF) for managing neutropenia [4] [1].

Summary of Hematologic Adverse Event Data from Clinical Trials

The following table consolidates incidence data from the search results, providing a clear overview for risk assessment.

Adverse Event Incidence (Grade) Study Context Citation
Thrombocytopenia 47% (Grade 3/4) PANEX trial: this compound + Bortezomib + Dexamethasone in RRMM [3]
Lymphopenia 24% (Grade 3); 18% (Grade 2) Phase I trial: this compound + Decitabine + Temozolomide in Melanoma [2]
Neutropenia 12% (Grade 3); 23% (Grade 2) Phase I trial: this compound + Decitabine + Temozolomide in Melanoma [2]
Anemia 12% (Grade 3) Phase I trial: this compound + Decitabine + Temozolomide in Melanoma [2]
Leukopenia 30% (Grade 2) Phase I trial: this compound + Decitabine + Temozolomide in Melanoma [2]

Abbreviations: RRMM: Relapsed/Refractory Multiple Myeloma.

Experimental Protocol for Monitoring and Managing Hematologic AEs

For researchers designing preclinical or early-phase clinical studies, here is a detailed protocol based on the methodologies cited in the search results.

1. Objective To systematically monitor, quantify, and manage hematologic adverse events in subjects receiving this compound or this compound-containing combination therapy.

2. Safety Monitoring Schedule

  • Baseline: CBC with differential, before initiation of therapy.
  • During Cycle: CBC with differential should be obtained once per week for at least the first two treatment cycles [2].
  • Pre-Dose: Before each new cycle of therapy.

3. Management Guidelines The workflow for managing hematologic adverse events typically follows a stepwise approach, as illustrated in the diagram below.

G Start Routine CBC Monitoring (Weekly) AE_Detected Hematologic AE Detected (Grade ≥ 2) Start->AE_Detected Assess Assess Grade and Clinical Context AE_Detected->Assess Decision Grade 3/4 or Clinically Significant? Assess->Decision Sub_Manage        Management Phase        • Dose Interruption        • Dose Reduction        • Supportive Care        (Transfusions, G-CSF)     Decision->Sub_Manage Yes Monitor Continue Monitoring Per Protocol Decision->Monitor No Sub_Resume        Resumption Criteria        Platelets ≥ 100x10⁹/L        ANC ≥ 1.5x10⁹/L     Sub_Manage->Sub_Resume Sub_Resume->Monitor

Title: Management Workflow for this compound Hematologic AEs

4. Dose Modification Principles As highlighted in the reviews, dose interruption and reduction are cornerstone strategies [4] [5]. The specific criteria should be defined in the study protocol, but general principles include:

  • Dose Interruption: For Grade 3/4 thrombocytopenia or neutropenia. This compound should be withheld until the specific laboratory value recovers to an acceptable level (e.g., platelets ≥ 100 Gi/L, ANC ≥ 1.5 Gi/L) [3].
  • Dose Reduction: Once the AE has resolved, resuming treatment at a lower dose should be considered to prevent recurrence [4] [1] [5].

5. Supportive Care Measures

  • For Thrombocytopenia: Implement platelet transfusions based on clinical signs of bleeding or when platelet counts fall below a pre-specified threshold (e.g., < 10 Gi/L) [1].
  • For Neutropenia: Administer granulocyte colony-stimulating factor (G-CSF) according to institutional guidelines to mitigate the risk of febrile neutropenia and severe infection [4] [1].

Key Takeaways for Practitioners

  • Proactive monitoring is essential. The high incidence of myelosuppression, particularly in the initial cycles, necessitates a strict and frequent CBC monitoring schedule [2].
  • A multidisciplinary approach is vital. Effective management involves close coordination between the research, clinical, and pharmacy teams to implement dose modifications and supportive care promptly [5].
  • Management is dynamic. The process is not linear but cyclical, requiring continuous re-assessment and adjustment of the management plan based on the patient's hematologic parameters [4].

References

Quantitative Effects of CYP3A4 Inhibitors on Panobinostat Exposure

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor (Perpetrator Drug) Effect on Panobinostat (Victim Drug) Exposure Key Study Parameters & Findings Clinical/Experimental Implications

| Ketoconazole (Strong Inhibitor) | • C~max~: Increased 1.6-fold [1]AUC: Increased 1.8-fold [1] | • Dosing: Single 20 mg oral this compound dose with multiple 400 mg daily ketoconazole doses [1]. • T~max~ or half-life: No substantial change observed [1]. | Co-administration is feasible, but close monitoring of this compound-related adverse events is recommended due to increased exposure [1]. | | Ritonavir (Strong Inhibitor) | • Intracellular Accumulation: Synergistically increased (preclinical model) [2] [3]Anti-tumor Effect: Synergistic growth inhibition in renal cancer cell lines and xenograft models [2] [3] | • Mechanism: Ritonavir inhibits CYP3A4, reducing this compound metabolism and degradation, leading to enhanced intracellular drug levels and histone acetylation [2] [3]. • Combination Indices: <1 across multiple cell lines, confirming synergy [3]. | Provides a rationale for testing this combination in solid tumors; demonstrates a research model for exploiting CYP3A4 inhibition to enhance this compound efficacy [2]. | | Predictions via PBPK Modeling | • With Strong Inhibitors: Predicted increase in this compound AUC is consistent with clinical ketoconazole data (approx. 2-fold) [4]. • As a Perpetrator: this compound is predicted to cause only a negligible (~4%) increase in exposure of other CYP3A4 substrates (e.g., midazolam) [4]. | • Model Basis: this compound is a victim of CYP3A4 inhibition but is not a clinically relevant perpetrator of CYP3A4-based DDIs [4]. | PBPK models are validated tools for predicting DDIs during drug development; they confirm the primary metabolic role of CYP3A4 for this compound [4]. |

Experimental Protocols for Investigating Interactions

Here are detailed methodologies for key experiments that can be used to study this compound's CYP3A4 interactions in a research setting.

Protocol: Clinical Drug-Drug Interaction Study

This design is based on the published study that evaluated the effect of ketoconazole on this compound pharmacokinetics [1].

  • Objective: To investigate the effect of a strong CYP3A4 inhibitor on the systemic exposure of this compound in humans.
  • Design:
    • Day 1: Administer a single oral dose of this compound (e.g., 20 mg) to patients in a fasted state.
    • Days 2-4: Wash-out period.
    • Days 5-9: Administer the inhibitor (e.g., Ketoconazole 400 mg) once daily.
    • Day 8: Co-administer a single dose of this compound with the inhibitor.
    • Pharmacokinetic Sampling: Collect serial blood samples (e.g., pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 24, and 48 hours post-dose) on both Day 1 and Day 8.
    • Bioanalysis: Use a validated LC-MS/MS method to determine plasma concentrations of this compound.
    • Data Analysis: Compare key PK parameters (C~max~, AUC) between Day 1 (this compound alone) and Day 8 (this compound + inhibitor) using a paired statistical analysis.
Protocol: In Vitro Synergy Study (Cell-Based)

This protocol is derived from research investigating the synergistic effect of ritonavir and this compound on renal cancer cells [2] [3].

  • Objective: To evaluate the synergistic anti-proliferative and pro-apoptotic effects of combining a CYP3A4 inhibitor with this compound.
  • Key Workflow: The following diagram outlines the major experimental steps and assessments in this synergy study.

G Start Start: Seed cancer cell lines (e.g., Caki-1, ACHN) Treat Treat Cells with: - this compound (e.g., 10-50 nM) - CYP3A4 Inhibitor (e.g., Ritonavir 25-50 µM) - Combination Start->Treat Assay1 Viability Assay (MTS) at 48 hours Treat->Assay1 Assay2 Colony Formation Assay (Treat 48h, then culture 1-2 weeks) Treat->Assay2 Apoptosis Apoptosis Assay (Annexin V/PI staining + Flow Cytometry) Treat->Apoptosis Mechanism Mechanistic Analysis (Western Blot for e.g., Acetylated Histones) Treat->Mechanism Analysis1 Calculate Combination Indices (CI) using software (e.g., CalcuSyn) CI < 1 indicates synergy Assay1->Analysis1

  • Critical Reagents:
    • This compound (e.g., from Cayman Chemical Company)
    • CYP3A4 inhibitor (e.g., Ritonavir)
    • Cell lines of interest (e.g., renal cancer Caki-1, ACHN)
    • MTS assay kit (e.g., CellTiter 96 AQueous)
    • Annexin V-FITC apoptosis detection kit
  • Data Interpretation:
    • Combination Index (CI): Calculate using the Chou-Talalay method via software like CalcuSyn. A CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [3].
    • Apoptosis: An increase in Annexin V-positive cells in the combination group indicates enhanced programmed cell death.

Metabolic Pathway and DDI Mechanism

To effectively troubleshoot experimental outcomes, it's crucial to understand the core metabolic relationship. The following diagram illustrates how this compound and CYP3A4 inhibitors interact.

G This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4  Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole, Ritonavir) Inhibitor->CYP3A4  Inhibits

Frequently Asked Questions (FAQs) for Troubleshooting

  • The increase in this compound exposure with ketoconazole was less than two-fold. Is this considered clinically relevant?

    • Based on the dedicated DDI study, the observed increase (approx. 1.8-fold) was not deemed clinically relevant enough to contraindicate co-administration. However, due to inter-patient variability, the product label and clinical guidelines recommend close monitoring for adverse events when this compound is given with strong CYP3A4 inhibitors [1].
  • Why would a researcher combine ritonavir with this compound in a solid tumor model?

    • While this compound is potent in hematological cancers, its efficacy in solid tumors can be limited. Ritonavir, by inhibiting CYP3A4, increases the intracellular concentration and residence time of this compound. Preclinical studies show this leads to synergistically enhanced histone acetylation, apoptosis, and tumor growth inhibition, providing a strong rationale for this combination strategy [2] [3].
  • My experimental results show a synergistic effect. How do I quantitatively confirm it?

    • Synergy is not just a greater effect, but a statistically significant greater-than-additive effect. Use specialized software like CalcuSyn to calculate the Combination Index (CI) based on your dose-response data. A CI value of less than 1.0 is the standard quantitative confirmation of synergy [3].
  • Is this compound expected to inhibit CYP3A4 and affect other drugs in a regimen?

    • While in vitro studies show this compound can be a reversible and time-dependent inhibitor of CYP3A4, PBPK modeling and clinical predictions suggest it does not act as a clinically relevant perpetrator of CYP3A4-mediated DDIs. It is expected to cause only negligible increases (e.g., ~4%) in the exposure of co-administered CYP3A4 substrates like midazolam [4].

References

reducing panobinostat cardiac toxicity arrhythmias

Author: Smolecule Technical Support Team. Date: February 2026

Panobinostat Cardiac Toxicity: Core Knowledge

This compound carries a boxed warning for severe and fatal cardiac events, including cardiac ischemia and serious arrhythmias [1]. The primary arrhythmia of concern is QTc interval prolongation on the electrocardiogram (ECG), which can increase the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP) [2] [3].

The table below summarizes the key cardiac risks and their evidence base.

Aspect Details Evidence / Source
Primary Arrhythmia Risk QTc prolongation, potentially leading to Torsades de Pointes (TdP) [2]. Preclinical data & pharmacovigilance [2] [3].
Incidence of Severe QTc Not precisely quantified in trials; generally considered a risk that requires monitoring. FDA label & expert opinion [2] [1].
Other ECG Changes ST-segment depression, T-wave abnormalities [1]. Clinical trial data (PANORAMA-1) [1].
Other Cardiac Events Cardiac ischemic events (myocardial infarction, unstable angina) [1]. FDA boxed warning [1].

Risk Factor Assessment & Pre-Clinical Screening

A critical step in risk mitigation is a thorough pre-clinical assessment. The following diagram and table outline the key patient-related and protocol-related risk factors.

G This compound Administration This compound Administration Risk of QTc Prolongation & Arrhythmias Risk of QTc Prolongation & Arrhythmias This compound Administration->Risk of QTc Prolongation & Arrhythmias Can induce Patient-Related Risk Factors Patient-Related Risk Factors Risk of QTc Prolongation & Arrhythmias->Patient-Related Risk Factors Protocol-Related Risk Factors Protocol-Related Risk Factors Risk of QTc Prolongation & Arrhythmias->Protocol-Related Risk Factors P1 Electrolyte Imbalances (Hypokalemia, Hypomagnesemia) Patient-Related Risk Factors->P1 P2 Pre-existing Heart Conditions (Congestive Heart Failure, Bradycardia) Patient-Related Risk Factors->P2 P3 Female Sex Age > 65 years Patient-Related Risk Factors->P3 P4 Renal/Hepatic Impairment (Affects drug metabolism) Patient-Related Risk Factors->P4 R1 Concomitant QT-Prolonging Drugs Protocol-Related Risk Factors->R1 R2 Strong CYP3A4 Inhibitors (Increase this compound exposure) Protocol-Related Risk Factors->R2 R3 Dexamethasone Co-administration (Part of standard regimen) Protocol-Related Risk Factors->R3

  • Electrolyte Disturbances: Hypokalemia and hypomagnesemia are major, modifiable risk factors for TdP [4]. Levels should be corrected before and during treatment.
  • Pre-existing Cardiac Conditions: History of congenital long QT syndrome, congestive heart failure, or bradycardia significantly increases risk [4] [3].
  • Concomitant Medications: Many drugs, including some antiemetics (e.g., ondansetron), antibiotics, and antidepressants, can also prolong the QT interval. Co-administration with this compound has an additive effect [2] [4].
  • Drug-Drug Interactions: this compound is a substrate of CYP3A4. Strong CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase this compound plasma concentrations, and dose reduction is recommended. Concomitant use with strong CYP3A4 inducers (e.g., rifampin) should be avoided [5] [1].

Monitoring & Management Protocol

A proactive and structured monitoring protocol is essential for patient safety.

Action Protocol & Frequency Intervention Threshold
Baseline ECG Obtain before first dose [1]. Assess QTc and rule out conduction abnormalities.
Periodic ECGs During treatment; frequency based on patient risk and therapy cycle [1]. Monitor for changes from baseline.
Electrolyte Monitoring At baseline and at least weekly during therapy [1]. Correct hypokalemia and hypomagnesemia aggressively.
Managing QTc Prolongation If QTc increases to >500 ms or changes >60 ms from baseline [4]. Withhold this compound. Resume at a reduced dose only after QTc returns to within acceptable limits [4] [1].
Symptom Monitoring Educate patients to report dizziness, palpitations, or syncope. Requires immediate medical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism by which this compound prolongs the QT interval? A: While the exact mechanism for this compound is not fully detailed in the available literature, many drugs that cause QTc prolongation do so by blocking the rapid delayed rectifier potassium channel (IKr) in the heart's ventricles [4]. This inhibition delays ventricular repolarization, which manifests as a prolonged QT interval on the ECG and creates an electrophysiological environment that can predispose to Torsades de Pointes.

Q2: Are there any specific anticancer drugs that should absolutely be avoided in combination with this compound? A: The official labeling advises avoiding this compound with other antiarrhythmic drugs or any drugs known to prolong the QT interval [1]. In research and clinical practice, this includes a wide range of agents from various classes, such as certain antipsychotics, antibiotics, and antiemetics. A thorough review of a patient's concomitant medication list is mandatory to minimize cumulative QT-prolonging effects [2] [4].

Q3: Beyond ECG, are there biomarkers for early detection of this cardiotoxicity? A: The search results do not identify specific biomarkers for this compound-induced arrhythmogenesis. Current clinical practice and guidelines primarily rely on ECG monitoring for QTc interval and serum electrolyte levels as the standard for detection and management [6] [4] [1]. Research into broader biomarkers for cardiotoxicity is ongoing but not yet standard for this specific toxicity.

This guide synthesizes information from current scientific literature and drug labels to provide a foundation for managing this compound's cardiac risks. As research evolves, so too will best practices.

References

panobinostat diarrhea management dose modification

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring and Proactive Management

Diarrhea is a common and potentially severe side effect of panobinostat. Proactive management is critical for patient safety [1].

  • Baseline and Ongoing Monitoring: Before starting treatment, obtain a complete blood count (CBC) and ensure platelet and neutrophil counts meet the minimum thresholds [2]. Monitor CBC weekly during treatment [2].
  • Prophylaxis and Early Intervention: At the first sign of loose stools or abdominal cramping, begin antidiarrheal medication (e.g., loperamide) [2] [1]. Consider prophylactic antiemetics, as this compound has moderate emetic potential that can worsen fluid loss [1].

Dose Modification Guidelines

The following table outlines the specific actions and dose modifications required based on the severity of diarrhea, as graded by the Common Terminology Criteria for Adverse Events (CTCAE) [2] [1].

Diarrhea Grade & Description Recommended Action for this compound Recommended Action for Bortezomib

| Grade 2 (Moderate) 4 to 6 stools per day | Interrupt dose until resolved. Restart at the same dose [2] [1]. | Consider interruption until resolved. Restart at the same dose [2]. | | Grade 3 (Severe) ≥7 stools per day, IV fluids or hospitalization required | Interrupt dose until resolved. Restart at a reduced dose [2] [1]. | Interrupt dose until resolved. Restart at a reduced dose [2]. | | Grade 4 (Life-threatening) | Permanently discontinue [2] [1]. | Permanently discontinue [2]. |

General Dose Reduction Rule: When a reduction is required, decrease the this compound dose in 5 mg increments (e.g., from 20 mg to 15 mg) while keeping the same treatment schedule. Discontinue this compound if the dose must be reduced below 10 mg given three times per week [2] [1].

Administration & Workflow

The diagram below outlines the clinical decision-making workflow for managing diarrhea during this compound therapy.

This compound Diarrhea Management Start Patient on this compound Prophylactic Plan in Place FirstSign First Sign of Diarrhea or Abdominal Cramping Start->FirstSign Intervene Immediately Initiate Antidiarrheal Medication (e.g., Loperamide) FirstSign->Intervene Assess Assess Diarrhea Severity (CTCAE Grade) Intervene->Assess G2 Grade 2 (4-6 stools/day) Assess->G2 Moderate G3 Grade 3 (≥7 stools/day, IV fluids) Assess->G3 Severe G4 Grade 4 (Life-threatening) Assess->G4 Life-threatening ActionG2 Interrupt this compound Monitor until resolved Restart at SAME dose G2->ActionG2 ActionG3 Interrupt this compound Monitor until resolved Restart at REDUCED dose G3->ActionG3 ActionG4 PERMANENTLY DISCONTINUE This compound G4->ActionG4 BortezomibG2 Consider interrupt Bortezomib Restart at SAME dose BortezomibG3 Interrupt Bortezomib Restart at REDUCED dose BortezomibG4 PERMANENTLY DISCONTINUE Bortezomib

Supporting Clinical Evidence

The management protocol is based on results from the PANORAMA 1 phase III clinical trial. This trial demonstrated that while the this compound combination provided a significant improvement in progression-free survival, it was associated with a higher incidence of adverse events [3].

  • Incidence: In the trial, 18.9% of patients in the this compound group experienced severe (Grade 3/4) diarrhea, compared to a much lower rate in the placebo group [3].
  • Overall Toxicity Profile: The trial reported that 76.9% of patients in the this compound group experienced Grade 3-4 adverse events related to the study drug, underscoring the need for vigilant management [3].

References

panobinostat stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

Adhering to these conditions is critical for maintaining Panobinostat's stability in a research setting.

Specification Condition Details / Rationale
Supplier Recommended Storage [1] -20°C Stable for 1 year from purchase date as supplied.
Solution Stability [1] -20°C (in DMSO or Ethanol) Stable for up to 1 month.
Handling Protect from light Best practice for light-sensitive compounds [2].

Stability Characteristics & Experimental Considerations

Understanding this compound's intrinsic stability is key for reliable experimental results, especially in biological assays.

Aspect Key Finding Experimental Implication
In Vitro Plasma Stability [3] [4] Unstable in mouse plasma matrices; stable in human plasma. Species-specific matrix stability critical for assay design. Use human plasma for translational studies.
Degradation Cause [3] [4] Rapid enzymatic hydrolysis by carboxylesterases (e.g., Ces1c) in mouse plasma. In vitro stability in biological matrices is temperature-dependent.
Thermal Stability [3] Faster degradation at 37°C vs. room temperature or 4°C. Maintain samples on ice during processing; use cold centrifuges.

Recommended Experimental Protocols

Sample Processing & Storage for Bioanalysis

This workflow minimizes pre-analytical degradation for accurate pharmacokinetic or concentration measurements.

G Start: Sample Collection Start: Sample Collection Immediate Cooling (Ice Bath) Immediate Cooling (Ice Bath) Start: Sample Collection->Immediate Cooling (Ice Bath) Rapid Centrifugation (4°C) Rapid Centrifugation (4°C) Immediate Cooling (Ice Bath)->Rapid Centrifugation (4°C) Quick Plasma Separation Quick Plasma Separation Rapid Centrifugation (4°C)->Quick Plasma Separation Rapid Aliquoting Rapid Aliquoting Quick Plasma Separation->Rapid Aliquoting Flash Freezing (e.g., on dry ice) Flash Freezing (e.g., on dry ice) Rapid Aliquoting->Flash Freezing (e.g., on dry ice) Long-Term Storage (-80°C) Long-Term Storage (-80°C) Flash Freezing (e.g., on dry ice)->Long-Term Storage (-80°C)

Diagram: Sample Processing Workflow to Minimize Degradation

  • Key Steps [3] [4]:
    • Immediate Cooling: Place collected blood/plasma samples on ice immediately after collection.
    • Prompt Processing: Centrifuge samples at 4°C at the earliest possible time to separate plasma.
    • Rapid Aliquoting & Freezing: Aliquot the plasma quickly and flash-freeze (e.g., on dry ice or in a -80°C freezer) to halt enzymatic activity.
    • Storage: Store processed samples at -80°C until analysis.
Species Selection for Preclinical Studies
  • Critical Consideration: this compound shows significant interspecies differences in metabolic stability [3] [4].
  • Recommendation: For studies aimed at predicting human response, use human-derived matrices (e.g., human plasma, human tissue homogenates) for in vitro stability and efficacy assays whenever possible.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low/Inconsistent recovery from biological matrices. In vitro enzymatic degradation during sample processing. Implement ice-cold processing, use pre-chilled solvents/tubes, add esterase inhibitors if compatible with analysis [3].
High inter-species variability in PK results. Differential metabolic stability in plasma from different species. Confirm stability in the specific model's matrices beforehand; interpret data considering stability differences [3] [4].
Inconsistent cell culture/assay results. Drug degradation in culture medium (may contain serum esterases). Re-prepare stock solutions frequently from powder stored at -20°C; consider fresh dosing for long-term assays.

References

Troubleshooting Guide: Resolving Interference in Panobinostat Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For easy reference, the table below summarizes common interference issues, their potential causes, and recommended solutions derived from established analytical methods.

Problem Observed Potential Cause Recommended Solution Validated Outcome / Reference
Co-elution of drug and degradation products (DPs) Inadequate separation with initial method [1] Implement a gradient elution with 10 mM ammonium formate buffer (pH 3.0) and Ethanol on a C18 column (e.g., Waters Xbridge, 50 × 4.6 mm, 3.0 μm) [1]. Successfully resolved 3 DPs from Panobinostat [1].
Poor peak shape or resolution Non-optimal mobile phase pH or buffer Use a volatile buffer like 10 mM ammonium formate at pH 3.0 to improve peak shape and MS compatibility [1]. Method was specific, precise, and accurate per ICH Q2(R1) [1].
Interference in MS detection Non-volatile salts or high ion suppression Ensure mobile phase components are MS-compatible (e.g., ammonium formate). Using ethanol as an organic solvent also aligns with green chemistry principles [1]. Method characterized DPs using LC-QTOF-MS/MS in positive ionization mode [1].
Unidentified peaks in chromatogram Formation of degradation products under stress Perform forced degradation studies (acidic, basic, oxidative) per ICH guidelines to identify and characterize DPs using LC-MS/MS [1]. Characterized three DPs and proposed their structures [1].

Frequently Asked Questions (FAQs)

What is a proven HPLC method for separating this compound from its degradation products?

A validated stability-indicating method uses the following conditions [1]:

  • Column: Waters Xbridge C18 (50 × 4.6 mm, 3.0 μm)
  • Mobile Phase: Gradient of 10 mM Ammonium Formate buffer (pH 3.0) (A) and Ethanol (B)
  • Gradient Program:
    • 0 min: 15% B → 2 min: 15% B → 6 min: 25% B → 8 min: 25% B → 10 min: 70% B → 12 min: 70% B → 14 min: 90% B → 16 min: 90% B → 18 min: 15% B → 20 min: 15% B
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 3 µL
  • Detection: UV at 277 nm
  • Key Note: This method was assessed using green analytical chemistry (GAC) tools, making it not only effective but also environmentally conscious [1].
How can I identify unknown peaks or degradation products in my analysis?

For definitive identification, couple your HPLC system with high-resolution mass spectrometry (LC-HRMS/MS). The established workflow is [1]:

  • Generate Degradants: Subject this compound to forced degradation (e.g., acid, base, oxidation).
  • Chromatographic Separation: Use the HPLC method above to separate the degradants.
  • Mass Spectrometry Analysis: Characterize the degradants using LC-QTOF-MS/MS in positive ionization mode.
  • Structural Elucidation: Interpret the MS/MS spectra to propose plausible structures for the degradation products.
Are the degradation products of this compound toxicologically significant?

Potentially, yes. In-silico toxicity prediction using ADMET software for this compound and its three degradation products indicated [1]:

  • This compound, DP-2, and DP-3 were predicted to cause reproductive toxicity.
  • DP-3 was also predicted to penetrate the blood-brain barrier. This highlights the importance of identifying and monitoring these impurities during drug development and quality control [1].

Experimental Workflow for Method Development

The following diagram illustrates a logical workflow for developing and troubleshooting an analytical method for this compound, integrating quality by design and interference resolution.

Start Start: Method Development & Troubleshooting Step1 Define Analytical Target (Separate PAN from DPs) Start->Step1 Step2 Develop Initial Method (C18 column, buffer/organic MP) Step1->Step2 Step3 Perform Forced Degradation (Acid, Base, Oxidation, Thermal) Step2->Step3 Step4 Run Analysis Step3->Step4 Step5 Interference Detected? Step4->Step5 Decision1 Resolution Adequate? Step5->Decision1 Yes Step6 Characterize DPs with LC-MS/MS & In-silico Tox Step5->Step6 No Step7 Optimize Method (e.g., Adjust Gradient, Buffer pH, Column) Decision1->Step7 No Step8 Validate Method per ICH Q2(R1) Guidelines Decision1->Step8 Yes Step6->Step8 Step7->Step4 Re-analyze End Validated Method for QC & Stability Step8->End

References

panobinostat overall survival progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Panobinostat in Clinical Trials

Cancer Type / Setting Regimen Median PFS Median OS Key Findings Source
Relapsed/Refractory Multiple Myeloma (≥2 prior lines) PANO + BTZ + DEX 12.0 months [1] [2] 40.3 months [1] PFS significantly improved vs. placebo (8.1 months); OS benefit was modest and not statistically significant [1]. PANORAMA 1 Trial [1] [2]
Relapsed/Refractory Multiple Myeloma PANO + BTZ + DEX 12.5 months [3] - Nearly tripled the rate of complete/near complete response (22% vs 8%) in heavily pre-treated subgroup [3]. PANORAMA 1 Subgroup [3]
Newly Diagnosed Multiple Myeloma (Post-ASCT consolidation) PANO (single agent) 23.0 months [4] Not Reached [4] 48% of patients improved their depth of response post-transplant. 3-year OS rate was 91.6% [4]. Phase II Trial [4]
Low-Grade Neuroendocrine Tumors PANO (single agent) 9.9 months [5] 47.3 months [5] No objective responses, but a 100% stable disease rate. Suggests PFS is more relevant than ORR for low-grade NETs [5]. Phase II Trial [5]

Common Experimental Protocols

The data in the table above were generated using standardized clinical trial methodologies:

  • Study Design: Most phase II/III trials were randomized, double-blind, and placebo-controlled (e.g., PANORAMA 1) [1] [2]. Phase I trials often use a 3 + 3 dose-escalation design to establish safety and the Maximum Tolerated Dose (MTD) [3] [6].
  • Dosing Schedule:
    • This compound: Commonly administered orally at 20 mg or 10 mg, three times per week on alternating weeks in a 21-day cycle [1] [3] [6].
    • Combination Agents: Bortezomib is typically given subcutaneously or intravenously (1.3 mg/m²), lenalidomide orally (e.g., 15-25 mg), and dexamethasone orally (20 mg) [1] [3] [6].
  • Endpoint Assessment:
    • Efficacy: PFS and OS are key secondary endpoints. Response rates (ORR, CBR) are assessed using established international criteria (e.g., IMWG criteria for myeloma, RECIST for solid tumors) [5] [4] [3].
    • Safety: Adverse events are monitored continuously and graded using the Common Terminology Criteria for Adverse Events (CTCAE) [3] [7].

Mechanism of Action and Signaling Pathway

This compound is a pan-deacetylase inhibitor that exerts anti-tumor effects through multiple pathways, as shown below:

G cluster_1 Epigenetic Regulation & Protein Metabolism cluster_2 Key Oncogenic Effects in Specific Cancers This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Aggresome_Inhibition Aggresome Pathway Inhibition This compound->Aggresome_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Gene_Expression_Changes Altered Gene Expression (e.g., Tumor Suppressor Reactivation) Histone_Hyperacetylation->Gene_Expression_Changes DUSP1_Upregulation DUSP1 Upregulation Gene_Expression_Changes->DUSP1_Upregulation Notch1_Activation Notch1 Signaling Activation (Preclinical NET model) Gene_Expression_Changes->Notch1_Activation Protein_Accumulation Accumulation of Poly-Ubiquinated Proteins Aggresome_Inhibition->Protein_Accumulation ER_Stress Endoplasmic Reticulum Stress Protein_Accumulation->ER_Stress Outcomes Cellular Outcomes: • Growth Arrest • Apoptosis (Programmed Cell Death) • Differentiation ER_Stress->Outcomes MYC_Obstruction Post-translational Obstruction of MYC Oncoprotein MYC_Obstruction->Outcomes DUSP1_Upregulation->MYC_Obstruction Notch1_Activation->Outcomes

The diagram illustrates that this compound's anti-tumor activity is multifaceted. By inhibiting histone deacetylases (HDACs), it alters gene expression, which in some cancers like hepatoblastoma, leads to the obstruction of the MYC oncoprotein [8]. Concurrently, its inhibition of the aggresome pathway, a key protein disposal route, works synergistically with proteasome inhibitors (e.g., bortezomib) to cause lethal endoplasmic reticulum stress in myeloma cells [3]. These combined actions ultimately trigger growth arrest and apoptosis.

Interpretation for Research & Development

  • PFS vs. OS as an Endpoint: The data consistently shows that this compound-based regimens provide a more robust PFS benefit than OS. This is common in oncology trials, as OS can be confounded by subsequent therapies [1] [2]. For diseases like low-grade neuroendocrine tumors, PFS may be a more clinically relevant primary endpoint than objective response rate [5].
  • Overcoming Resistance: A key value of this compound is its ability to overcome resistance to standard therapies. In myeloma, adding this compound can re-sensitize tumors to bortezomib and lenalidomide, leading to responses in refractory patients [3].
  • Biomarker-Driven Application: The preclinical finding that high expression of the MYC target gene NPM1 is associated with response to this compound in hepatoblastoma [8] highlights the potential for developing predictive biomarkers to tailor therapy.

References

panobinostat comparative efficacy HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of HDAC Inhibitors

HDAC Inhibitor Potency (IC50/EC50) Comparative Context & Key Findings Reference/Model
Panobinostat HIV induction EC50: ~12-16 nM [1] >10x more potent than Vorinostat, Givinostat, Belinostat in inducing HIV production from latently infected cell lines [1]. In vitro study using latently infected cell lines (U1, ACH2) [1]
Compound 13a HDAC3 IC50: 0.28 nM [2] More potent & stable than this compound; superior IC50, slow-on/slow-off inhibitor, non-mutagenic [2]. Computational (GaMD simulations) and biochemical analysis [2]
This compound N/A More efficient than Pirfenidone in reducing profibrotic phenotypes, inducing cell cycle arrest and apoptosis in IPF-fibroblasts [3]. In vitro study on primary fibroblasts from patients with Idiopathic Pulmonary Fibrosis [3]
This compound N/A Demonstrated 62.2%-65.1% Overall Response Rate in relapsed/refractory multiple myeloma when combined with bortezomib and dexamethasone [4]. Phase 2 clinical trial (PANORAMA 3) [4]

Experimental Data & Methodologies

The comparative data comes from rigorous experimental models, each designed to probe different aspects of efficacy.

  • In Vitro Potency Assays: The comparative HIV induction study [1] used latently infected cell lines (U1 and ACH2). Cells were treated with various HDAC inhibitors across a concentration range, and viral production was quantified by measuring p24 levels. The half-maximal effective concentration (EC50) was calculated for each drug, providing a direct measure of relative potency.
  • Computational Binding Analysis: The study comparing this compound with the novel inhibitor 13a [2] used Gaussian accelerated Molecular Dynamics (GaMD) simulations. This computational method models the physical movements of atoms and molecules over time, allowing researchers to compare the stability, binding energy, and interaction patterns of different inhibitors with the HDAC3 protein target.
  • In Vitro Fibrosis Models: The comparison with the anti-fibrotic drug Pirfenidone [3] involved primary fibroblasts isolated from patients with Idiopathic Pulmonary Fibrosis (IPF). Key experimental steps included:
    • Incubation of IPF-fibroblasts with this compound (85 nM) or Pirfenidone (2.7 mM) for 24 hours.
    • Assessment of proliferation (using WST1 and BrdU assays).
    • Analysis of gene and protein expression for pro-fibrotic markers and apoptosis-related factors.
  • Clinical Trial Design: The efficacy in multiple myeloma was established in the PANORAMA 3 clinical trial [4]. This was an open-label, randomized, phase 2 study. Patients with relapsed or relapsed-and-refractory multiple myeloma were treated with one of three dosing regimens of oral this compound in combination with subcutaneous bortezomib and oral dexamethasone. The primary endpoint was the Overall Response Rate after up to eight treatment cycles.

Mechanisms of Action and Signaling Pathways

This compound's effects are mediated through the complex modulation of multiple signaling pathways, as illustrated below.

G cluster_epigenetic Epigenetic Effects cluster_non_histone Non-Histone Effects & Key Outcomes cluster_pathways Key Pathway Modulations This compound This compound (pan-HDACi) HDAC_Inhibition Inhibition of Class I, II, IV HDACs This compound->HDAC_Inhibition HistoneHyperacetylation Histone Hyperacetylation HDAC_Inhibition->HistoneHyperacetylation NonHistoneTargets Non-Histone Protein Acetylation HDAC_Inhibition->NonHistoneTargets mTOR_Activation Unexpected mTORC1 Activation HDAC_Inhibition->mTOR_Activation  via LKB1/AMPK inhibition OpenChromatin Open Chromatin Structure HistoneHyperacetylation->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression Apoptosis Induction of Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest NonHistoneTargets->Apoptosis NonHistoneTargets->CellCycleArrest AntiFibrotic Anti-fibrotic Effects NonHistoneTargets->AntiFibrotic ImmuneMod Immune Modulation NonHistoneTargets->ImmuneMod HIF1A_Down ↓ HIF-1α, VEGF NonHistoneTargets->HIF1A_Down STAT_Inhibition ↓ p-STAT3, p-STAT5, p-STAT6 NonHistoneTargets->STAT_Inhibition  e.g., STATs HIF1A_Down->Apoptosis STAT_Inhibition->Apoptosis ProSurvival Pro-Survival Signal mTOR_Activation->ProSurvival ProSurvival->Apoptosis Opposes Combination Combination with mTORi (e.g., Everolimus) Combination->mTOR_Activation  Inhibits EnhancedDeath Enhanced Cell Death Combination->EnhancedDeath

The diagram above shows that this compound's mechanism is multifaceted. A key consideration for combination therapy is that it can simultaneously induce pro-death signals and a pro-survival signal via mTOR activation [5]. This provides a mechanistic rationale for combining this compound with mTOR inhibitors like Everolimus to enhance its anti-cancer effects [5].

Interpretation and Research Context

When evaluating these comparisons, it is crucial to consider the following:

  • Potency vs. Efficacy: this compound is highly potent (requires a low concentration to inhibit its target) [1], but its clinical efficacy (ability to produce a meaningful treatment effect) is often maximized in specific combinations, such as with bortezomib for multiple myeloma [4].
  • Therapeutic Window: High potency and broad activity can lead to a more challenging toxicity profile. Managing side effects like thrombocytopenia and fatigue is a significant aspect of its clinical use [4].
  • Future Directions: Research is focused on improving the therapeutic window of HDAC inhibition. This includes developing more selective inhibitors (like Compound 13a for HDAC3) [2] and exploring rational combination therapies to overcome resistance and enhance efficacy [5] [6].

References

panobinostat bortezomib versus other proteasome inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Therapeutic Landscape

The treatment of relapsed/refractory multiple myeloma (RRMM) has been revolutionized by proteasome inhibitors (PIs) like bortezomib and next-generation agents. Panobinostat, a pan-deacetylase inhibitor, represents a complementary therapeutic strategy. It is approved in combination with bortezomib and dexamethasone for patients who have received at least two prior regimens, including bortezomib and an immunomodulatory agent [1] [2]. Its mechanism is distinct from PIs; it disrupts the aggresome pathway, an alternative protein degradation route, creating a synergistic effect that can overcome treatment resistance [3] [2].

Clinical Comparison: Efficacy and Safety Profiles

The following tables summarize key efficacy and safety data from pivotal clinical trials for these regimens.

Table 1: Key Efficacy Endpoints from Clinical Trials

Regimen Trial Phase / Name Median PFS (Months) Overall Response Rate (ORR) Complete/Near Complete Response (CR/nCR) Reference Study
This compound + Bortezomib + Dexamethasone (Pano-Vd) Phase 3 (PANORAMA 1) 11.99 60.7% 27.6% [1]
Placebo + Bortezomib + Dexamethasone (Vd) Phase 3 (PANORAMA 1) 8.08 54.6% 15.7% [1]
Pano-Vd (in bortezomib-refractory patients) Phase 2 (PANORAMA 2) 5.4 34.5% 15.5% [2]
This compound + Lenalidomide + Bortezomib + Dexamethasone (Pano-RVd) Phase 1b 7.4 44.4% Not specified [2]

Table 2: Common Grade 3-4 Adverse Events (AEs) from Clinical Trials and Real-World Safety Signals

Adverse Event This compound + Vd (Clinical Trial) [1] Bortezomib (Real-World) [4] Carfilzomib (Real-World) [4] Ixazomib (Real-World) [4]
Thrombocytopenia 67% 3.47 ROR* (Blood disorders) 4.34 ROR* (Blood disorders) -
Lymphopenia 53% - - -
Diarrhea 26% - - 2.04 ROR* (GI disorders)
Fatigue/Asthenia 24% - - -
Neutropenia 35% (G4) - - -
Peripheral Neuropathy 18% - - -
Most Significant Safety Signal - Enteric Neuropathy (ROR=134.96) Increased Light Chains (ROR=76.65) Increased Light Chains (ROR=67.15)

\ROR (Reporting Odds Ratio): A pharmacovigilance signal from the FAERS database; a higher ROR indicates a stronger association between the drug and the adverse event. [4]*

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from the pivotal trials.

1. PANORAMA 1 Phase 3 Trial Protocol [1]

  • Objective: To compare Pano-Vd versus placebo-Vd in patients with relapsed or relapsed and refractory MM.
  • Design: Multicenter, randomized, double-blind, placebo-controlled.
  • Patient Population: 768 patients who had received between 1-3 prior treatment regimens.
  • Intervention:
    • Experimental Arm: this compound (20 mg orally on days 1, 3, 5, 8, 10, 12) + Bortezomib (1.3 mg/m² IV on days 1, 4, 8, 11) + Dexamethasone (20 mg orally on days of/after bortezomib).
    • Control Arm: Placebo + the same dosing of Bortezomib and Dexamethasone.
  • Cycle: 21-day cycles.
  • Primary Endpoint: Progression-free survival (PFS) assessed by modified European Group for Blood and Marrow Transplantation criteria.

2. Phase 1b Study of Pano-RVd (Quadruplet Therapy) Protocol [2]

  • Objective: To identify the maximum tolerated dose (MTD) of this compound in combination with RVd and evaluate its safety and efficacy.
  • Design: Open-label, multicenter, dose-escalation.
  • Patient Population: 20 heavily pre-treated patients with RRMM (median of 4 prior regimens).
  • Intervention:
    • Oral this compound (10 or 15 mg), subcutaneous bortezomib (1.0 mg/m²), oral lenalidomide (15 mg), and oral dexamethasone (20 mg) in 21-day cycles.
  • Dose-Limiting Toxicity (DLT) Assessment: Monitored during the first cycle, defined as specific grade 3-4 non-hematological/graded hematological AEs or inability to receive ≥75% of planned doses.

Mechanisms of Action and Resistance

The efficacy of combining this compound with bortezomib is rooted in a synergistic "two-hit" model targeting the multiple myeloma cell's protein homeostasis machinery. The diagram below illustrates this complementary mechanism.

G cluster_legend Key: Therapeutic Intervention MM_Cell Multiple Myeloma Cell ProteinLoad High Load of Misfolded Proteins MM_Cell->ProteinLoad Proteasome Proteasome (Bortezomib target) ProteinLoad->Proteasome ERAD Aggresome Aggresome Pathway (this compound target) ProteinLoad->Aggresome UPR_Adapt UPR: Adaptive Pro-Survival Proteasome->UPR_Adapt Inhibited Aggresome->UPR_Adapt Inhibited ER_Stress Accumulated ER Stress UPR_Adapt->ER_Stress UPR_Apoptosis UPR: Pro-Apoptotic Shift Apoptosis Cell Death (Apoptosis) UPR_Apoptosis->Apoptosis ER_Stress->UPR_Apoptosis Legend_BTZ Bortezomib inhibits Legend_Pano This compound inhibits

Overcoming Resistance: A key mechanism of resistance to PIs is the adaptation of myeloma cells to reduce their baseline endoplasmic reticulum (ER) stress, making them less dependent on the unfolded protein response (UPR) for survival [3]. Resistant cells may show decreased expression of UPR components like IRE1/XBP1s [3]. By simultaneously inhibiting both major protein disposal pathways, the this compound-bortezomib combination can overwhelm these adaptations and resensitize cells to apoptosis.

Conclusion and Research Implications

The combination of this compound and bortezomib offers a mechanistically driven treatment strategy for RRMM, demonstrating the ability to overcome resistance to prior therapies, including bortezomib itself [1] [2]. The trade-off for enhanced efficacy is a distinct and often greater toxicity burden, particularly hematological and gastrointestinal [1] [4].

For the research and development community, several implications emerge:

  • Combination Strategies: The success of this "dual-pathway inhibition" validates targeting complementary biological processes. Research into other resensitizing combinations (e.g., with exportin-1 inhibitors like selinexor) is warranted [3].
  • Next-Generation Inhibitors: Efforts continue to develop PIs with improved safety profiles (e.g., ixazomib, an oral PI with lower peripheral neuropathy risk) and to overcome resistance (e.g., irreversible inhibitors like carfilzomib) [5] [4].
  • Biomarker Discovery: Identifying biomarkers that predict response to this compound-based regimens could help personalize therapy and maximize the benefit-risk ratio for patients.

References

Predictive Biomarkers for Panobinostat Response

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Predictive Biomarker(s) Experimental Model Key Findings & Association with Response
Non-Small Cell Lung Cancer (NSCLC) Low ERCC1 expression + absence of GOF p53 mutations [1] In vitro (8 NSCLC cell lines) Panobinostat significantly enhanced cisplatin sensitivity only in cell lines with low ERCC1 and without GOF p53 mutations [1].
Diffuse Large B-Cell Lymphoma (DLBCL) MEF2B mutations [2] Phase 2 clinical trial (n=40 patients) Mutations in the HME gene MEF2B were significantly associated with treatment response [2].
Diffuse Large B-Cell Lymphoma (DLBCL) Early change in ctDNA levels [2] Phase 2 clinical trial An increase in circulating tumor DNA (ctDNA) 15 days post-treatment strongly predicted treatment failure [2].
Breast Cancer (Mouse Model) Spatial clusters of Galectin-3+ tumor zones with ICAM-1+/NRP-1+ neutrophils [3] [4] In vivo (MMTV-PyMT mouse model); MIMA platform Anti-PD-1 efficacy was predicted by spatial hotspots of specific cell types, not by single markers. PD-L1 alone was unreliable [3] [4].
Various Cancers (Computational Prediction) High expression of NPM1 (Nucleophosmin 1) [5] In vitro (HB cell lines & PDXs); RNA sequencing NPM1 upregulation, a MYC target gene, is associated with metastasis and indicated response to this compound in hepatoblastoma [5].
Various Cancers (Computational Prediction) Increased expression of CEBPD (C/EBPδ) [6] In vitro (CCLE cell lines); Lacrosse model & functional validation Increased expression of the cell-cycle regulator C/EBPδ was experimentally validated to decrease sensitivity to this compound [6].

Experimental Protocols for Key Studies

To ensure the reproducibility of these findings, here is a detailed overview of the core methodologies employed in the cited studies.

1. Protocol: Identifying Biomarkers for Combined this compound and Cisplatin in NSCLC [1]

  • Cell Lines: 8 different NSCLC cell lines, categorized by ERCC1 expression level (high/low) and p53 status (wild-type/GOF mutant/null).
  • Treatment:
    • Cells were treated with a range of cisplatin doses (0-100 µM) for 48 hours.
    • For combination therapy, 10 nM this compound was applied alongside the cisplatin doses.
  • Viability Assay: Cell viability was measured using the Cell Titer-Glo luminescent assay.
  • Validation: ERCC1 expression was knocked down using siRNA in resistant cell lines and overexpressed in sensitive lines to confirm its functional role.
  • Apoptosis Analysis: Western blot for cleaved PARP and flow cytometry were used to detect apoptosis.

2. Protocol: Spatial Biomarker Discovery in Breast Cancer using MIMA [3] [4]

  • In Vivo Model: MMTV-PyMT mouse model of luminal breast cancer.
  • Drug Delivery: An implantable microdevice (MIMA) was inserted into the tumor to deliver nano-doses of this compound locally to specific regions.
  • Tissue Analysis:
    • Tumors were harvested, formalin-fixed, and paraffin-embedded (FFPE).
    • Sequential multiplex Immunohistochemistry (mIHC) was performed on tissue sections to stain for 30+ proteins.
  • Spatial Analysis: High-plex imaging and computational pipelines were used to analyze the spatial relationships and distances between different cell types (e.g., tumor cells, neutrophils) and protein expressions at the drug delivery sites.

3. Protocol: Machine Learning for Drug Response Prediction [7]

  • Data Source: Pharmacogenomic data from the Cancer Cell Line Encyclopedia (CCLE) and the Genomics of Drug Sensitivity in Cancer (GDSC).
  • Input Features: Gene expression profiles and mutation status of various cancer cell lines.
  • Model Training: Multiple machine learning (e.g., Ridge regression, Lasso, Random Forest) and deep learning models (e.g., CNN, ResNet) were trained to predict the half-maximal inhibitory concentration (IC50) of this compound.
  • Performance Evaluation: Model performance was evaluated using Root Mean Squared Error (RMSE) and R-squared (R²) values. The best model was analyzed with Explainable AI (XAI) to identify the most important predictive genomic features.

Signaling Pathways in this compound Response

The following diagrams illustrate the mechanistic role of two key biomarkers, ERCC1 and the MYC/NPM1 axis, in modulating this compound's effect.

G cluster_a ERCC1 & p53 Govern Cisplatin-Panobinostat Response cluster_b MYC/NPM1 Axis in this compound Response Cisplatin Cisplatin (DNA Damage) ERCC1 High ERCC1 (Active NER) Cisplatin->ERCC1 Induces Lesions p53_GOF GOF p53 Mutant Cisplatin->p53_GOF Independent Resistance p53_WT Functional p53 (Wild-Type/Mutant) ERCC1->p53_WT Repairs Damage Prevents Lethality Apoptosis Apoptosis (Therapy Response) p53_WT->Apoptosis When ERCC1 is Low Resistance Therapy Resistance p53_WT->Resistance No Apoptosis p53_GOF->Resistance This compound This compound This compound->p53_WT Enhances Activation Pan This compound (HDAC Inhibitor) DUSP1 DUSP1 Upregulation Pan->DUSP1 MYC_Obstruct MYC Obstruction (Post-translational) DUSP1->MYC_Obstruct MYC_Onco MYC Oncoprotein MYC_Onco->MYC_Obstruct Leads to NPM1_Up NPM1 Upregulation (MYC Target) MYC_Onco->NPM1_Up Outcome Growth Inhibition & Apoptosis MYC_Obstruct->Outcome NPM1_Up->Outcome Biomarker of Sensitivity

Key Insights for Research Application

The data reveals several critical points for researchers to consider:

  • Biomarkers are context-dependent: An effective biomarker in DLBCL (e.g., MEF2B) may not be relevant in NSCLC or breast cancer. The cancer type and potential drug combinations must guide biomarker selection [1] [2].
  • Spatial relationships matter: In immunologically cold tumors, the simple presence of a biomarker may be less important than its spatial organization within the tumor microenvironment. Advanced mIHC and spatial analysis are required to detect these complex patterns [3] [4].
  • Computational models are powerful tools: Machine learning models can successfully predict this compound response and identify novel genomic features, such as CEBPD, which can then be validated experimentally [7] [6].
  • Dynamic and static biomarkers exist: Biomarkers can be static genetic features (e.g., MEF2B mutations) or dynamic, early pharmacodynamic indicators (e.g., ctDNA changes), offering different windows into treatment efficacy [2].

References

panobinostat selective versus pan-HDAC inhibitor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

Researchers can refer to the following experimental models to understand the assessment of panobinostat's efficacy.

Cancer Model Cell Lines Used Treatment Protocol Key Reported Outcomes

| Testicular Germ Cell Tumors (TGCTs) [1] | NCCIT, 2102Ep, NT2 (including cisplatin-resistant subclones) | • Drug: this compound • Treatment Duration: 72 hours • Analysis: Cell viability, proliferation, apoptosis, cell cycle | • IC₅₀ in low nanomolar range for all lines, including cisplatin-resistant clones. • Reduced proliferation, induced G2/M cell cycle arrest, increased apoptosis (cleaved caspase-3). | | Medulloblastoma (Leptomeningeal Seeding) [2] | UW228, UW426, MED8A | • Drug: this compound • Treatment Duration: 24-72 hours • Analysis: CCK-8 assay, EdU assay, flow cytometry (cell cycle, apoptosis), migration/adhesion assays | • IC₅₀ at 72h: ~0.05-0.07 μM. • Inhibited migration/adhesion, induced neuronal differentiation, suppressed spinal seeding in vivo. |

The Strategic Choice: Pan vs. Selective Inhibition

The decision to use a pan-HDAC inhibitor like this compound or a selective inhibitor is guided by the HDAC expression profile of the specific cancer, as shown in the flowchart below.

hierarchy Start Strategy for HDAC Inhibitor Selection Decision1 What is the HDAC expression profile in the cancer type? Start->Decision1 Case1 Cancers with overexpression of HDAC isozymes from a SINGLE class (e.g., some solid tumors) Decision1->Case1 Case2 Cancers with overexpression of HDACs from MULTIPLE classes (e.g., some hematological malignancies) Decision1->Case2 Rec1 Consider a Selective HDAC Inhibitor Targets specific overexpressed isozyme Potentially lower off-target effects Case1->Rec1 Rec2 Consider a Pan-HDAC Inhibitor (e.g., this compound) Simultaneously targets multiple overexpressed pathways May be necessary for full therapeutic effect Case2->Rec2

Supporting this strategic framework:

  • For single-class HDAC overexpression, using a pan-inhibitor is considered "illogical" as it mis-targets normal isozymes, leading to adverse effects without superior efficacy [3]. For example, entinostat (a class I selective inhibitor) proved more effective than this compound in augmenting cisplatin's potency in some ovarian carcinoma cell lines [3].
  • For multi-class HDAC overexpression, selective inhibitors might not target all necessary pathways, making this compound's broad activity more effective [3]. This is evidenced by its approval and superior overall response rate in multiple myeloma, a hematological malignancy [3] [4].

Key Takeaways for Researchers

  • This compound's strength lies in its broad activity against multiple HDAC classes, making it particularly relevant for complex cancers like multiple myeloma and those with cisplatin resistance [3] [1].
  • The toxicity profile of this compound, like other pan-HDAC inhibitors, can include significant side effects such as thrombocytopenia, neutropenia, and fatigue, which require careful patient management [4].
  • The future of HDAC inhibition likely involves combination therapies. Research is exploring this compound in combination with immunotherapies and other agents to enhance efficacy and potentially overcome resistance [5].

References

panobinostat combination therapy synergy validation

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Panobinostat

The following table consolidates quantitative data on this compound's synergistic effects with various anti-cancer agents across different malignancies.

Cancer Type Combination Partner (Drug Class) Experimental Model Key Synergy Metric (Combination Index, CI) Proposed Primary Mechanism of Synergy Selected Key Experimental Findings
Multiple Myeloma [1] S63845 (MCL-1 inhibitor, BH3 mimetic) HMCLs (e.g., MM1.S, JJN3); primary human myeloma cells CI < 1 (Synergism) [1] This compound primes cells by increasing pro-apoptotic proteins; S63845 inhibits key anti-apoptotic protein MCL-1, triggering intrinsic apoptosis [1]. Enhanced caspase 3/7 activity; decreased viability of primary patient cells; synergy overcame intrinsic resistance to this compound [1].
Multiple Myeloma [2] [3] Bortezomib (Proteasome Inhibitor) + Dexamethasone Phase 3 PANORAMA-1 Clinical Trial (N=768) N/A (Clinical Endpoints) This compound inhibits aggresome pathway, complementary to proteasome inhibition, causing lethal accumulation of polyubiquitinated proteins [2]. Improved median PFS (12 vs. 8.1 months); doubled CR/nCR rate (27.6% vs. 15.7%) [2] [3].
Chronic Myelogenous Leukemia (CML) [4] Ponatinib (pan-ABL Tyrosine Kinase Inhibitor) IM-resistant CML cell lines (K562/IM-R1, Ba/F3/T315I) CI < 1 (Synergism) [4] This compound disrupts HSP90 chaperone function via acetylation, leading to degradation of BCR-ABL (including T315I mutant); Ponatinib directly inhibits BCR-ABL tyrosine kinase [4]. Enhanced apoptosis; superior inhibition of BCR-ABL and downstream phospho-STAT5/AKT/ERK1/2 vs. either agent alone [4].
Ewing Sarcoma [5] Doxorubicin or Etoposide (Chemotherapy) Patient-derived EWS cell lines Synergistic effect reported [5] This compound increases DNA damage from chemotherapy and decreases expression of DNA repair proteins (CHK1, CHK2) [5]. Decreased cell viability; increased DNA damage and caspase-3 cleavage; G1 cell cycle arrest [5].
Hepatoblastoma [6] Cisplatin + Doxorubicin (SIOPEL-4 Chemo Protocol) Patient-derived xenograft (PDX) models and cell lines High synergy at low nanomolar levels [6] This compound induces DUSP1 upregulation, leading to post-translational obstruction of the MYC oncoprotein [6]. Reduced tumor growth in PDX models; effective in lung metastasis mimics; growth inhibition and apoptosis [6].
Soft Tissue Sarcomas [7] Doxorubicin (Anthracycline Chemotherapy) Information limited in search results Synergistic activities reported [7] Information limited in search results Information limited in search results

Detailed Experimental Protocols

For research and replication purposes, here is a deeper dive into the methodologies used in the key studies cited above.

  • Cell Viability and Synergy Assay (XTT/CT-Glo) [1] [4]:

    • Cell Seeding: Plate cells (e.g., 5,000-50,000 cells/well) in 96-well plates.
    • Drug Treatment: Treat cells with a range of concentrations of this compound and the partner drug, both alone and in combination, for a set period (e.g., 48-72 hours).
    • Viability Measurement: Add a viability assay reagent (e.g., XTT, CellTiter-Glo). The latter generates a luminescent signal proportional to the amount of ATP present, indicating metabolically active cells.
    • Data Analysis: Calculate the percentage of viable cells for each treatment. The Combination Index (CI) is then calculated using software like CompuSyn or CalcuSyn, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [1] [4].
  • Apoptosis Detection by Flow Cytometry [1] [4]:

    • Treatment & Harvest: Treat cells (e.g., 100,000/mL) with drugs for 24-48 hours, then collect by centrifugation.
    • Staining: Resuspend cell pellets in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and Propidium Iodide (PI, which stains DNA in late apoptotic and necrotic cells with compromised membranes).
    • Analysis: Analyze cells using flow cytometry within 1 hour. The population of Annexin V-positive/PI-negative cells is considered early apoptotic, while double-positive cells are late apoptotic [1] [4].
  • Western Blot Analysis [1] [4]:

    • Protein Extraction: Lyse cells after treatment to extract total protein.
    • Electrophoresis: Separate proteins by molecular weight using SDS-PAGE gel electrophoresis.
    • Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Antibody Probing: Block the membrane and incubate with primary antibodies against target proteins (e.g., acetyl-histone H3, MCL-1, BCL-2, cleaved caspase-3, phospho-proteins). Then, incubate with enzyme-linked secondary antibodies.
    • Detection: Use a chemiluminescence detection reagent to visualize the protein bands, which can be quantified to assess changes in protein expression, cleavage, or post-translational modification [1] [4].

Mechanisms of Action and Experimental Workflow

The synergy of this compound often stems from its ability to target epigenetic regulation and protein stability, which complements the action of partner drugs. The diagram below illustrates a unified mechanism and a general experimental workflow for validating these combinations.

G cluster_mechanism Key Mechanisms of this compound Synergy cluster_workflow General Experimental Workflow for Validation HDACi This compound (HDAC Inhibitor) ProtDecay Protein Decay HDACi->ProtDecay Disrupts HSP90 Function MYC_Inhibit MYC Oncoprotein Inhibition HDACi->MYC_Inhibit Induces DUSP1 [6] Apoptosis Apoptosis ProtDecay->Apoptosis e.g., BCR-ABL Degradation [4] DNADamage Accumulated DNA Damage Start 1. In Vitro Treatment (Combination vs. Monotherapy) MYC_Inhibit->Apoptosis Growth Inhibition [6] Viability 2. Viability & Synergy Assay (e.g., CellTiter-Glo, CI Calculation) Start->Viability MechAssay 3. Mechanism Assay Viability->MechAssay ApopDetect Apoptosis Detection (Annexin V/PI Flow Cytometry) MechAssay->ApopDetect ProtAnalysis Protein Analysis (Western Blot) MechAssay->ProtAnalysis GeneExp Gene Expression (RNA-seq) MechAssay->GeneExp InVivo 4. In Vivo Validation (Patient-Derived Xenograft Models) ApopDetect->InVivo ProtAnalysis->InVivo GeneExp->InVivo

References

panobinostat preclinical to clinical translation

Author: Smolecule Technical Support Team. Date: February 2026

Panobinostat Profile and Key Challenges

The table below summarizes the core characteristics of this compound and the primary challenges encountered in its translation from preclinical findings to clinical application. [1]

Aspect Preclinical & Clinical Profile Key Translational Challenges
Mechanism of Action Potent pan-histone deacetylase (HDAC) inhibitor; induces cell cycle arrest, apoptosis, and autophagy. [2] [1] Pan-HDAC inhibition can lead to off-target effects and toxicity, complicating the therapeutic window. [3]
Pharmacokinetics (PK) Oral bioavailability: ~21%; Half-life: ~37 hours; Protein binding: ~90%. [4] [1] Significant first-pass metabolism, primarily by CYP3A4, leads to low and variable exposure. [4] [1]
Metabolic Stability Shows significant interspecies differences; unstable in mouse plasma but stable in human plasma. [5] Interspecies difference can compromise the predictive value of preclinical mouse models for human efficacy. [5]
Efficacy in Solid Tumors Shows potent in vitro efficacy in various solid tumors (e.g., pancreatic cancer, NSCLC). [6] [2] Poor solubility, permeability, and tumor specificity hinder efficacy in human solid tumors. [7] [6]

Quantitative Preclinical to Clinical Translation Data

The following table compares key quantitative data observed in preclinical models versus clinical outcomes, highlighting the translational gaps. [5] [4] [1]

Parameter Preclinical Observation Clinical Outcome Implication for Translation

| *In Vitro* Metabolic Half-life (Plasma) | Mouse: ~7 min (37°C) Human: Stable [5] | Not directly comparable to in vivo PK | Standard mouse models may overpredict clearance, requiring careful model selection. | | Typical In Vitro IC₅₀ | Low nanomolar range (e.g., 1-150 nM in HCC cells) [7] | Approved oral dose for myeloma: 20 mg [1] | While potent in vitro, achieving effective concentrations in human solid tumors is challenging. | | Central Nervous System (CNS) Distribution | Demonstrated distribution in mouse brain and spinal cord. [5] | Not a primary use case | Preclinical data supports potential for repurposing for CNS tumors, but clinical data is needed. |

Comparison with Other HDAC Inhibitors

This compound's status as a pan-HDAC inhibitor can be compared with more selective agents and other approved drugs. The table below provides a comparative overview. [8] [1] [3]

Drug Name HDAC Selectivity Primary Approved Indication(s) Key Differentiating Notes
This compound Pan-inhibitor (I, II, IV) [1] Multiple Myeloma [1] Potent but has toxicity concerns; U.S. approval withdrawn in 2022. [1] [3]
Romidepsin Class I selective (HDAC1, 2) [3] Cutaneous T-cell Lymphoma [8] Outperformed this compound and other HDACis in an osteosarcoma drug screen. [8]
Purinostat Mesylate Selective for Class I/IIb [3] Investigational (Phase I for MM/Lymphoma) [3] Preclinically, more potent and with a better cardiac safety profile than this compound. [3]
Vorinostat Pan-inhibitor [5] Cutaneous T-cell Lymphoma [5] Also shows poor stability in human plasma, a common challenge for hydroxamate-based HDACis. [5]

Nanoformulation Strategies to Overcome Limitations

A key strategy to improve this compound's performance is the use of nano-based drug delivery systems. The following table compares different approaches as documented in recent preclinical studies. [7] [6]

Nanoformulation Type Key Composition Documented Improvements & Experimental Results

| Polymer-based Targeted NPs | PLGA-PEG-FA (Folic acid-targeted) [7] | • Enhanced circulatory half-life and tumor accumulation • Significant tumor regression and prolonged survival in orthotopic HCC mouse models [7] | | Albumin Nanoparticles | Bovine Serum Albumin (BSA) [6] | • Improved drug solubility and stability • Demonstrated high cytotoxicity in 2D and 3D pancreatic cancer cell models [6] |

Experimental Protocols from Research

To provide context for the data in this guide, here are summaries of key experimental methodologies cited in the search results.

  • *In Vitro* Metabolic Stability Assay [5]: this compound is incubated in plasma, brain homogenate, or spinal cord homogenate from different species (e.g., human, mouse) at various temperatures (e.g., 4°C, 22°C, 37°C). Samples are collected over time, and the concentration of this compound remaining is quantified using LC-MS/MS. The half-life is determined by performing linear regression on the log percentage of drug remaining versus time.
  • Cell-based Viability and Combination Assay [2]: Human cancer cell lines are treated with a range of concentrations of this compound and/or another agent. Cell viability is measured using assays. The Combination Index (CI) is calculated using software to determine synergistic (CI1) effects.
  • Nanoparticle Formulation & Evaluation [7] [6]: this compound is encapsulated in nanoparticles using methods like the single emulsion-solvent evaporation technique. The nanoparticles are characterized for size, zeta potential, drug loading capacity, and encapsulation efficiency. Efficacy is evaluated in vitro and in animal models, comparing the nanoformulation to free drugs.

Pathways and Workflows in this compound Translation

The diagram below outlines the key stages, challenges, and strategies in the translational pathway of this compound.

cluster_challenges Translational Challenges cluster_strategies Mitigation Strategies cluster_outcomes Clinical Outcomes / Goals Preclinical Preclinical Challenges Challenges Preclinical->Challenges Strategies Strategies Challenges->Strategies Clinical Clinical Strategies->Clinical C1 Interspecies Metabolic Difference S1 Novel Formulations (e.g., Albumin NPs, Targeted NPs) S2 Combination Therapies (e.g., with Adagrasib) S3 Development of Selective HDAC Inhibitors C2 Poor Aqueous Solubility C3 Off-target Toxicity C4 Low Oral Bioavailability O1 Approved for Multiple Myeloma O2 Improved Efficacy in Solid Tumors O3 Enhanced Safety Profile

References

panobinostat cost-effectiveness analysis health economics

Author: Smolecule Technical Support Team. Date: February 2026

Economic Evaluation of Panobinostat

Analysis Type / Region Key Findings on Cost-Effectiveness Source & Year
Budget Impact Model / U.S. Adding this compound-bortezomib-dexamethasone (PVd) to a health plan formulary was cost-neutral (potentially cost-saving) vs. other salvage therapies for relapsed/refractory multiple myeloma (RRMM). Low cost per month without progression represents "good value for the money." [1] [2] Journal of Managed Care & Specialty Pharmacy (2016)
Cost-Effectiveness Analysis / China In the bortezomib-based therapy group for 1st/2nd relapse MM, PVd was the most cost-effective option (¥86,129/QALY) at China's WTP threshold. Other novel agent combinations were not cost-effective. [3] Health Economics Review (2025)

Experimental & Methodological Details

For the 2016 U.S. model that provides the most structured experimental protocol, here are the key methodological details:

  • Perspective and Time Horizon: U.S. third-party payer (commercial and Medicare); 1-year time horizon [1].
  • Model Structure: A budget impact and cost-benefit model compared total costs before and after the introduction of this compound [1].
  • Comparator Regimens: Included were bortezomib-dexamethasone (Vd), lenalidomide-dexamethasone (Rd), carfilzomib-lenalidomide-dexamethasone, and pomalidomide-dexamethasone, among others [1].
  • Cost Inputs: The model incorporated drug acquisition costs, medical administration costs, and costs for adverse event (AE) prophylaxis, monitoring, and management of grade 3/4 AEs [1].
  • Clinical Inputs: Key inputs like median progression-free survival (PFS) and duration of treatment were derived from clinical trial data and product labeling [1].
  • Outcome Measures: Primary outputs were incremental cost per member per month (PMPM) and cost per treated patient per month without progression [1].

The model's workflow for estimating budget impact can be summarized as follows:

start Define Target Population: RRMM patients with prior PI and IMiD treatment a Estimate Patient Numbers for Health Plan start->a b Model Two Scenarios: 1. Pre-Panobinostat Formulary 2. Post-Panobinostat Formulary a->b c Calculate Costs for Each Scenario: - Drug Acquisition & Administration - AE Prophylaxis & Monitoring - Grade 3/4 AE Management b->c d Apply Market Share Assumptions to Each Scenario c->d e Calculate Total and Per-Member Cost (PMPM) d->e f Determine Incremental Budget Impact e->f g Calculate Cost per Month Without Progression f->g

Market Context and Research Bias

To provide a broader context for your assessment, consider these additional points:

  • Growing Market: The this compound market is projected to grow significantly, with one report estimating a compound annual growth rate (CAGR) of 8.5% from 2024 to 2032, driven by its application in multiple myeloma and lymphomas [4].
  • Potential for Research Bias: A 2025 analysis highlighted that 44% of myeloma clinical trial papers published in 2023 showed signs of medical writing bias, which was funded by the drug's manufacturer. This underscores the importance of critically evaluating the source of economic and clinical data [5].

How to Propose Further Research

The available data provides a foundational understanding, but there are clear gaps. You might conclude your guide by suggesting that future research should focus on:

  • Updated Cost-Effectiveness Analyses: Conducting models using more recent clinical data, pricing, and real-world evidence, especially from the last five years.
  • Broader Geographical Perspectives: Expanding analyses beyond the U.S. and China to other healthcare systems with different funding models.
  • Comparison with Newer Therapies: Formally evaluating this compound's economic value against recently approved treatments for multiple myeloma.

References

panobinostat response rate comparison hematologic malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Panobinostat Response Rates in Hematologic Malignancies

The table below summarizes key efficacy data from clinical trials, highlighting the difference between this compound's approved use in multiple myeloma and its investigation in other cancers.

Malignancy Study Phase Regimen Patient Population Overall Response Rate (ORR) Other Efficacy Endpoints
Multiple Myeloma [1] Phase 3 (PANORAMA-1) This compound + Bortezomib + Dexamethasone Relapsed/refractory, ≥2 prior lines (incl. bortezomib & immunomodulatory agent) 59% [1] Median PFS: 10.6 months (vs. 5.8 months in control) [1]
Acute Myeloid Leukemia (AML) [2] Phase 1b This compound + Idarubicin + Cytarabine Newly diagnosed, ≤65 years, high-risk 60.9% (CR: 43.5%, CRi: 17.4%) [2] 1-year event-free survival: 78.3% [2]
Neuroendocrine Tumors (NETs) [3] Phase 2 This compound (monotherapy) Metastatic, low-grade 0% (No objective responses) [3] Disease Control Rate: 100% (all patients had stable disease); Median PFS: 9.9 months [3]

Detailed Experimental Protocols

The data in the table above comes from rigorous clinical trial designs. Here are the methodologies for the key studies cited.

PANORAMA-1 Trial (Multiple Myeloma) [1]
  • Design: Double-blind, placebo-controlled, multicenter Phase 3 trial.
  • Patients: 768 patients with relapsed multiple myeloma who had received 1-3 prior lines of therapy. The FDA approval was based on a subgroup of 193 patients who had received at least two prior regimens, including bortezomib and an immunomodulatory agent.
  • Regimen:
    • Experimental Arm: this compound (20 mg orally, every other day for 3 doses weekly in weeks 1 and 2) + Bortezomib (1.3 mg/m² IV) + Dexamethasone (20 mg orally).
    • Control Arm: Placebo + Bortezomib + Dexamethasone.
  • Treatment Cycle: 21-day cycles for up to 8 cycles (16 cycles if clinical benefit was seen).
  • Primary Endpoint: Progression-free survival (PFS).
Phase 1b Trial (AML) [2]
  • Design: A phase 1b study to determine the safety and recommended phase 2 dose.
  • Patients: 46 patients aged ≤65 with newly diagnosed primary or secondary high-risk AML.
  • Regimen:
    • Induction: Idarubicin (12 mg/m²/d, days 1-3) + Cytarabine (100 mg/m²/d, days 1-7) + this compound (escalating doses of 15, 20, or 25 mg, thrice weekly starting day 8).
    • Consolidation: High-dose cytarabine + this compound for responders.
  • Primary Objective: Determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of this compound in this combination.
  • Response Criteria: Assessed per the International Working Group (IWG) criteria for AML.
Phase 2 Trial (Neuroendocrine Tumors) [3]
  • Design: Single-arm, Phase 2 study.
  • Patients: 15 patients with metastatic, low-grade neuroendocrine tumors.
  • Regimen: this compound (20 mg orally, once daily, three times per week).
  • Primary Endpoint: Tumor response rate (complete or partial response per RECIST criteria).
  • Stopping Rule: The study used a Simon two-stage design and was terminated after interim analysis of the first 13 evaluable patients due to a lack of objective responses.

Mechanism of Action and Clinical Workflow

The following diagrams illustrate how this compound works and its typical journey from clinical investigation to application.

This compound This compound HDAC_Enzyme HDAC Enzyme This compound->HDAC_Enzyme  Inhibits Acetyl_Group Acetyl Group HDAC_Enzyme->Acetyl_Group  Cannot Remove Histone Histone Protein Acetyl_Group->Histone  Remains on Condensed_Chromatin Condensed Chromatin (Gene Silencing) Histone->Condensed_Chromatin Without Acetylation Relaxed_Chromatin Relaxed Chromatin (Gene Transcription) Histone->Relaxed_Chromatin Apoptosis Apoptosis Relaxed_Chromatin->Apoptosis  Activates pro-apoptotic  & cell cycle arrest genes

Figure 1: this compound's Mechanism of Action as an HDAC Inhibitor - By inhibiting histone deacetylases (HDACs), this compound promotes a more relaxed chromatin structure, facilitating the transcription of genes that can lead to cell cycle arrest and apoptosis in cancer cells [1].

cluster_dosing Dosing in Multiple Myeloma Start Patient Population: Relapsed/Refractory Disease Phase3 Phase 3 Trial (Randomized, Controlled) Start->Phase3 Approval FDA Accelerated Approval Phase3->Approval  Met primary endpoint  of improved PFS Clinical_Use Clinical Use with Boxed Warning Approval->Clinical_Use  Confirmed safety profile  (Risk Evaluation and Mitigation Strategy) D1 Combination Therapy: With Bortezomib & Dexamethasone Approval->D1 D2 Cycle: 21 days D3 This compound: 20 mg, 3x/week in Weeks 1 & 2 D4 Max duration: 16 cycles

Figure 2: Clinical Development and Application Workflow - This chart outlines the key stages from clinical trial to approved use, highlighting the combination regimen and safety monitoring required for this compound in multiple myeloma [1].

Key Insights for Professionals

  • Approved Niche: this compound is not a broad-spectrum hematologic drug. Its efficacy is firmly established only in relapsed/refractory multiple myeloma, specifically in combination with bortezomib and dexamethasone for patients who have received prior treatments [1].
  • Efficacy vs. Disease Control: Note the distinction in NETs, where a 0% ORR masked a 100% disease control rate and a median PFS of 9.9 months. This underscores that progression-free survival (PFS) can be a more relevant endpoint than ORR for slow-growing tumors [3].
  • Safety Profile: Across all trials, this compound showed a significant toxicity profile, including severe diarrhea, fatigue, and cardiac events. This led to a Boxed Warning and the requirement for a Risk Evaluation and Mitigation Strategy (REMS) program with its approval for multiple myeloma [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

349.17902698 Da

Monoisotopic Mass

349.17902698 Da

Heavy Atom Count

26

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9647FM7Y3Z

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H331 (99.49%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (99.49%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H360 (99.49%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (99.49%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Panobinostat is indicated in the treatment of multiple myeloma in combination with dexamethasone and bortezomib in patients who have received 2 previous treatment regimens including bortezomib and an immunomodulatory agent. This indication is approved by accelerated approval based on progression free survival as of February 23, 2015.
FDA Label
Farydak, in combination with bortezomib and dexamethasone, is indicated for the treatment of adult patients with relapsed and/or refractory multiple myeloma who have received at least two prior regimens including bortezomib and an immunomodulatory agent. Farydak, in combination with bortezomib and dexamethasone, is indicated for the treatment of adult patients with relapsed and/or refractory multiple myeloma who have received at least two prior regimens including bortezomib and an immunomodulatory agent.

Livertox Summary

Panobinostat is an oral histone deacetylase inhibitor and antineoplastic agent that is approved for use in combination with other agents in refractory or relapsed multiple myeloma. Panobinostat is associated with modest rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Panobinostat
US Brand Name(s): Farydak
FDA Approval: Yes
Panobinostat is approved to be used with bortezomib and dexamethasone to treat: Multiple myeloma. It is used in patients who have already received at least two other standard treatments , including bortezomib and an immunomodulating agent.
This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that panobinostat provides a clinical benefit in these patients. Panobinostat is also being studied in the treatment of other types of cancer.

Pharmacology

Panobinostat is a cinnamic hydroxamic acid analogue with potential antineoplastic activity. Panobinostat selectively inhibits histone deacetylase (HDAC), inducing hyperacetylation of core histone proteins, which may result in modulation of cell cycle protein expression, cell cycle arrest in the G2/M phase and apoptosis. In addition, this agent appears to modulate the expression of angiogenesis-related genes, such as hypoxia-inducible factor-1alpha (HIF-1a) and vascular endothelial growth factor (VEGF), thus impairing endothelial cell chemotaxis and invasion. HDAC is an enzyme that deacetylates chromatin histone proteins.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

ATC Code

L01XX42
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX42 - Panobinostat

Mechanism of Action

Panobinostat is a deacetylase (DAC) inhibitor. DACs, also known as histone DACs (HDAC), are responsible for regulating the acetylation of about 1750 proteins in the body; their functions are involved in many biological processes including DNA replication and repair, chromatin remodelling, transcription of genes, progression of the cell-cycle, protein degradation and cytoskeletal reorganization. In multiple myeloma, there is an overexpression of DAC proteins. Panobinostat inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins. Panobinostat's antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in treatment of multiple myeloma.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

404950-80-7

Absorption Distribution and Excretion

After a 20 mg dose, panobinostat was quickly absorbed with a time to maximum absorption of 2 hours.

Metabolism Metabolites

Panobinostat was extensively metabolized to 77 metabolites. Unchanged panobinostat recovered in urine and feces was 2% and 3%, respectively. Primary metabolic pathways of panobinostat are reduction, hydrolysis, oxidation, and glucuronidation processes. CYP and non-CYP enzymes were found to play significant role in metabolism, CYP2D6 and CYP2C19 playing minor roles.

Wikipedia

Panobinostat

FDA Medication Guides

Farydak
Panobinostat LActate
CAPSULE;ORAL
SECURA
06/06/2016

Biological Half Life

30 hours

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548331/ PubMed PMID: 31643653.
2: Moore DC, Arnall JR, Harvey RD. Incidence and management of adverse events associated with panobinostat in the treatment of relapsed/refractory multiple myeloma. J Oncol Pharm Pract. 2019 Apr;25(3):613-622. doi: 10.1177/1078155218788706. Epub 2018 Jul 31. Review. PubMed PMID: 30060709.
3: Cavenagh JD, Popat R. Optimal Management of Histone Deacetylase Inhibitor-Related Adverse Events in Patients With Multiple Myeloma: A Focus on Panobinostat. Clin Lymphoma Myeloma Leuk. 2018 Aug;18(8):501-507. doi: 10.1016/j.clml.2018.05.007. Epub 2018 May 24. Review. PubMed PMID: 29804873.
4: Tzogani K, van Hennik P, Walsh I, De Graeff P, Folin A, Sjöberg J, Salmonson T, Bergh J, Laane E, Ludwig H, Gisselbrecht C, Pignatti F. EMA Review of Panobinostat (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma. Oncologist. 2018 May;23(5):631-636. doi: 10.1634/theoncologist.2017-0301. Epub 2017 Nov 30. Review. Erratum in: Oncologist. 2018 Jul;23(7):870. PubMed PMID: 29192015; PubMed Central PMCID: PMC5947444.
5: Singh A, Patel P, Jageshwar, Patel VK, Jain DK, Kamal M, Rajak H. The Safety, Efficacy and Therapeutic Potential of Histone Deacetylase Inhibitors with Special Reference to Panobinostat in Gastrointestinal Tumors: A Review of Preclinical and Clinical Studies. Curr Cancer Drug Targets. 2018;18(8):720-736. doi: 10.2174/1568009617666170630124643. Review. PubMed PMID: 28669336.
6: Van Veggel M, Westerman E, Hamberg P. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat. Clin Pharmacokinet. 2018 Jan;57(1):21-29. doi: 10.1007/s40262-017-0565-x. Review. PubMed PMID: 28667459.
7: panobinostat (FARYDAK°). Multiple myeloma: too toxic! Prescrire Int. 2016 Nov;25(176):257-259. Review. PubMed PMID: 30715819.
8: San-Miguel JF, Einsele H, Moreau P. The Role of Panobinostat Plus Bortezomib and Dexamethasone in Treating Relapsed or Relapsed and Refractory Multiple Myeloma: A European Perspective. Adv Ther. 2016 Nov;33(11):1896-1920. Epub 2016 Sep 27. Review. PubMed PMID: 27677481; PubMed Central PMCID: PMC5083773.
9: Sivaraj D, Green MM, Gasparetto C. Panobinostat for the management of multiple myeloma. Future Oncol. 2017 Mar;13(6):477-488. doi: 10.2217/fon-2016-0329. Epub 2016 Oct 25. Review. PubMed PMID: 27776419.
10: Suresh PS, Devaraj VC, Srinivas NR, Mullangi R. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine. Biomed Chromatogr. 2017 Jan;31(1). doi: 10.1002/bmc.3807. Epub 2016 Sep 13. Review. PubMed PMID: 27511598.
11: Morabito F, Voso MT, Hohaus S, Gentile M, Vigna E, Recchia AG, Iovino L, Benedetti E, Lo-Coco F, Galimberti S. Panobinostat for the treatment of acute myelogenous leukemia. Expert Opin Investig Drugs. 2016 Sep;25(9):1117-31. doi: 10.1080/13543784.2016.1216971. Epub 2016 Aug 8. Review. PubMed PMID: 27485472.
12: Redic KA, Hough SM, Price EM. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor. Onco Targets Ther. 2016 May 10;9:2783-93. doi: 10.2147/OTT.S87962. eCollection 2016. Review. PubMed PMID: 27274274; PubMed Central PMCID: PMC4869663.
13: Liu JD, Sun CY, Tang L, Wu YY, Wang QY, Hu B, Hu Y. Efficacy and Safety of Panobinostat in Relapsed or/and Refractory Multiple Myeloma: Meta Analyses of Clinical Trials and Systematic Review. Sci Rep. 2016 Jun 7;6:27361. doi: 10.1038/srep27361. Review. PubMed PMID: 27270478; PubMed Central PMCID: PMC4895230.
14: Srinivas NR. Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Xenobiotica. 2017 Apr;47(4):354-368. doi: 10.1080/00498254.2016.1184356. Epub 2016 May 25. Review. PubMed PMID: 27226420.
15: Wahaib K, Beggs AE, Campbell H, Kodali L, Ford PD. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma. Am J Health Syst Pharm. 2016 Apr 1;73(7):441-50. doi: 10.2146/ajhp150487. Review. PubMed PMID: 27001985.
16: Greig SL. Panobinostat: A Review in Relapsed or Refractory Multiple Myeloma. Target Oncol. 2016 Feb;11(1):107-14. doi: 10.1007/s11523-015-0413-6. Review. PubMed PMID: 26826025.
17: Singh A, Patel VK, Jain DK, Patel P, Rajak H. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects. Oncol Ther. 2016;4(1):73-89. doi: 10.1007/s40487-016-0023-1. Epub 2016 Jun 10. Review. PubMed PMID: 28261641; PubMed Central PMCID: PMC5315073.
18: Afifi S, Michael A, Azimi M, Rodriguez M, Lendvai N, Landgren O. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat. Pharmacotherapy. 2015 Dec;35(12):1173-88. doi: 10.1002/phar.1671. Review. PubMed PMID: 26684557; PubMed Central PMCID: PMC4995883.
19: Bailey H, Stenehjem DD, Sharma S. Panobinostat for the treatment of multiple myeloma: the evidence to date. J Blood Med. 2015 Oct 8;6:269-76. doi: 10.2147/JBM.S69140. eCollection 2015. Review. PubMed PMID: 26504410; PubMed Central PMCID: PMC4603728.
20: Richardson PG, Harvey RD, Laubach JP, Moreau P, Lonial S, San-Miguel JF. Panobinostat for the treatment of relapsed or relapsed/refractory multiple myeloma: pharmacology and clinical outcomes. Expert Rev Clin Pharmacol. 2016;9(1):35-48. doi: 10.1586/17512433.2016.1096773. Epub 2015 Oct 26. Review. PubMed PMID: 26503877.

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